molecular formula C6H8N2O2 B1289076 1-Allylhydantoin CAS No. 3366-93-6

1-Allylhydantoin

Cat. No.: B1289076
CAS No.: 3366-93-6
M. Wt: 140.14 g/mol
InChI Key: KPDTTZWHFZUVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allylhydantoin is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-prop-2-enylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-3-8-4-5(9)7-6(8)10/h2H,1,3-4H2,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDTTZWHFZUVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621618
Record name 1-(Prop-2-en-1-yl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3366-93-6
Record name 1-(Prop-2-en-1-yl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3366-93-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 1-Allylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 1-Allylhydantoin

Introduction

This compound, also known as 1-allyl-2,4-imidazolidinedione, is a derivative of the heterocyclic compound hydantoin.[1] The hydantoin scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules and its utility as a synthetic intermediate.[2][3] this compound serves as a versatile building block in the synthesis of a range of compounds, including potential pharmaceuticals, particularly those targeting neurological disorders, and agrochemicals.[1] Its physicochemical properties are critical determinants of its reactivity, stability, and suitability for these applications. This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and logical workflows relevant to its synthesis and characterization.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in research and development.

PropertyValueSource(s)
Molecular Formula C₆H₈N₂O₂[1][4][5]
Molecular Weight 140.14 g/mol [1][4][5]
Appearance White to almost white crystalline powder/solid[1][5]
Melting Point 96.0 to 99.0 °C[1]
Boiling Point 73 °C at 6 mmHg[4]
Purity ≥98.0% (by Titration/Bromination Method)[1][5]
pKa Data not available. The N-3 proton on the hydantoin ring is generally more acidic (pKa ≈ 9.0) than the N-1 proton.[2]
Solubility Specific quantitative data is not readily available. Hydantoin and its derivatives generally exhibit limited solubility in water but are more soluble in organic solvents like ethanol and Dimethyl Sulfoxide (DMSO).[6] The solubility of some hydantoin derivatives is pH-dependent.[7][8]
LogP Data not available.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline protocols for the synthesis and characterization of this compound.

Synthesis and Purification of this compound

Numerous methods exist for the synthesis of hydantoin derivatives.[9][10] A common approach involves the cyclization of an appropriate precursor. The following is a generalized protocol based on established hydantoin synthesis principles.

Protocol: Synthesis via N-Allyl Amino Acid Derivative

  • Urea Formation: React allyl-glycine ethyl ester hydrochloride with potassium cyanate in an aqueous solution. This reaction, a variation of the Read synthesis, forms the corresponding N-allyl-ureido intermediate.[9]

  • Cyclization: Induce cyclization of the ureido intermediate by heating under acidic or basic conditions. For instance, refluxing with a mineral acid like hydrochloric acid will yield this compound.

  • Workup: After cooling the reaction mixture, neutralize it to precipitate the product.

  • Purification: Collect the crude product by filtration. Recrystallize the solid from a suitable solvent, such as an ethanol-water mixture, to obtain purified this compound crystals.[11]

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR spectroscopy, and melting point analysis.

G cluster_synthesis Synthesis Workflow cluster_purification Purification & Analysis start Reactants: N-Allyl Glycine Derivative + Potassium Cyanate step1 Urea Formation (Read Synthesis) start->step1 step2 Acid/Base-catalyzed Cyclization step1->step2 step3 Crude this compound step2->step3 step4 Neutralization & Precipitation step3->step4 step5 Filtration step4->step5 step6 Recrystallization (e.g., Ethanol/Water) step5->step6 step7 Pure this compound step6->step7 step8 Characterization (NMR, IR, MP) step7->step8

Caption: General workflow for the synthesis and purification of this compound.

Determination of Physicochemical Properties

The following protocols describe standard methods for measuring the key properties of this compound.

Melting Point Determination

  • Method: Use a calibrated digital melting point apparatus.

  • Procedure: Place a small, dry sample of the crystalline powder into a capillary tube. Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Solubility Profile

  • Method: Isothermal shake-flask method.

  • Procedure:

    • Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.[6]

    • Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the suspension to remove undissolved solid.

    • Quantify the concentration of this compound in the clear supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

    • For pH-dependent solubility, repeat the experiment using buffered solutions across a range of pH values.[7][8]

pKa Determination

  • Method: Potentiometric Titration.[8]

  • Procedure:

    • Dissolve a precise amount of this compound in a suitable solvent (e.g., a water-cosolvent mixture if aqueous solubility is low).

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), monitoring the pH with a calibrated pH meter after each addition of titrant.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acidic proton has been neutralized.[12]

G cluster_workflow Physicochemical Property Determination Workflow start Pure this compound Sample mp Melting Point (Capillary Method) start->mp sol Solubility (Shake-Flask Method) start->sol pka pKa (Potentiometric Titration) start->pka mp_details Record Temperature Range of Phase Change mp->mp_details sol_details Quantify Concentration in Supernatant (HPLC/UV) sol->sol_details pka_details Determine pH at Half-Equivalence Point pka->pka_details

Caption: Workflow for the experimental determination of key physicochemical properties.

Relevance in Drug Development

The and its derivatives are fundamental to their potential as therapeutic agents. Properties such as solubility and pKa directly influence the biopharmaceutical characteristics of a molecule, including its absorption, distribution, metabolism, and excretion (ADME).

  • Solubility: Aqueous solubility is a critical factor for oral bioavailability. Poor solubility can lead to incomplete absorption from the gastrointestinal tract.[7]

  • pKa: The acid dissociation constant determines the ionization state of a molecule at a given pH.[2] Since biological membranes are more permeable to neutral, unionized species, the pKa influences the rate of passive diffusion and absorption across cell barriers.[7][8]

  • Partition Coefficient (LogP): Although not determined here, LogP is a measure of a compound's lipophilicity. An optimal balance between hydrophilicity (for solubility) and lipophilicity (for membrane permeation) is essential for drug efficacy.

The interplay between these properties dictates the overall suitability of a compound for further development.

G props Physicochemical Properties (Solubility, pKa, LogP) sol Aqueous Solubility props->sol pka pKa (Ionization State) props->pka logp LogP (Lipophilicity) props->logp abs Absorption sol->abs affects dissolution pka->abs affects membrane permeation logp->abs affects membrane permeation dist Distribution logp->dist affects tissue binding adme Biopharmaceutical Profile (ADME) dev Drug Development Potential adme->dev abs->adme dist->adme

Caption: Relationship between physicochemical properties and drug development potential.

References

Navigating the Solubility Landscape of 1-Allylhydantoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Predicted Solubility Profile of 1-Allylhydantoin

Based on its chemical structure, a qualitative prediction of this compound's solubility can be made. The molecule possesses both polar and non-polar characteristics, suggesting a nuanced solubility profile.

  • Polar Characteristics: The hydantoin ring contains two amide groups and two carbonyl groups, which can participate in hydrogen bonding with polar solvents. This suggests that this compound is likely to have some solubility in polar protic solvents like water and alcohols (e.g., ethanol, methanol), and polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone. The parent compound, hydantoin, exhibits limited solubility in water but is more soluble in polar organic solvents such as ethanol and DMSO.[1]

  • Non-Polar Characteristics: The presence of the allyl group (a three-carbon unsaturated hydrocarbon chain) introduces a degree of non-polarity to the molecule. This hydrophobic region suggests that this compound may also exhibit solubility in less polar organic solvents. For instance, allyl alcohol, a related simple molecule, is soluble in water and various organic solvents.[2][3]

Therefore, it is anticipated that this compound will demonstrate a broad solubility range, being sparingly soluble in water and more soluble in polar organic solvents. The principle of "like dissolves like" will be a guiding factor in solvent selection for experimental determination.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various solvents is not available in the public domain. To facilitate standardized data collection and comparison within the scientific community, the following template table is provided for researchers to populate with their experimental findings.

SolventSolvent Polarity (Dielectric Constant)Temperature (°C)Solubility (g/L)Solubility (mol/L)Method of Analysis
Water78.525HPLC, UV-Vis
Ethanol24.325HPLC, UV-Vis
Methanol32.725HPLC, UV-Vis
Isopropanol19.925HPLC, UV-Vis
Acetone20.725HPLC, UV-Vis
Acetonitrile37.525HPLC, UV-Vis
Dimethyl Sulfoxide (DMSO)46.725HPLC, UV-Vis
Dichloromethane (DCM)9.125HPLC, UV-Vis
Toluene2.425HPLC, UV-Vis
Hexane1.925HPLC, UV-Vis

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[4][5][6] The following protocol provides a detailed methodology for its application to this compound.

3.1. Materials and Equipment

  • This compound (purity >98%)

  • Selected solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring a solid phase remains after equilibration.

    • Add a known volume of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to perform a preliminary time-to-equilibrium study.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

3.3. Data Calculation

The solubility can be expressed in various units, most commonly grams per liter (g/L) or moles per liter (mol/L).

  • Solubility (g/L) = Concentration from calibration curve (e.g., mg/mL) x 1000

  • Solubility (mol/L) = Solubility (g/L) / Molecular Weight of this compound (140.14 g/mol )

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Weigh excess This compound B Add known volume of solvent A->B C Seal vials B->C D Agitate at constant temperature (24-72h) C->D E Allow solids to settle D->E F Withdraw supernatant E->F G Filter supernatant (0.22 um filter) F->G H Analyze by HPLC or UV-Vis G->H J Determine concentration H->J I Construct calibration curve I->J K Calculate solubility (g/L or mol/L) J->K

Caption: Workflow for determining this compound solubility.

This comprehensive guide provides researchers with the necessary tools to systematically investigate and document the solubility of this compound. The generation of this crucial data will undoubtedly facilitate its broader application in drug development and other scientific endeavors.

References

Spectroscopic Profile of 1-Allylhydantoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Allylhydantoin, a molecule of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for obtaining such spectra. This guide is intended to serve as a core reference for the characterization and analysis of this compound.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below. These values are based on established principles of spectroscopy and data from related compounds, providing a reliable reference for identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the allyl group and the hydantoin ring. The anticipated chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), multiplicities, and coupling constants (J) in Hertz (Hz) are presented in Table 1. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N-H~8.0-9.0br s-
-CH=CH₂~5.7-5.9ddtJ ≈ 17.2, 10.4, 5.6
-CH=CH₂ (trans)~5.2-5.3dqJ ≈ 17.2, 1.6
-CH=CH₂ (cis)~5.1-5.2dqJ ≈ 10.4, 1.6
N-CH₂-~4.0-4.2dtJ ≈ 5.6, 1.6
-CH₂- (ring)~3.9-4.1s-

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for each carbon atom in this compound are listed in Table 2.

Carbon Assignment Chemical Shift (δ, ppm)
C=O (C4)~170-175
C=O (C2)~155-160
-CH=CH₂~130-135
-CH=CH₂~115-120
-CH₂- (ring, C5)~50-55
N-CH₂-~45-50

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrational frequencies of its functional groups. The expected absorption peaks are detailed in Table 3.

Functional Group Vibrational Mode Absorption Range (cm⁻¹) Intensity
N-HStretching3200-3300Medium, Broad
C-H (alkene)Stretching3080-3100Medium
C-H (alkane)Stretching2850-3000Medium
C=O (amide)Stretching1700-1780 (two bands)Strong
C=C (alkene)Stretching1640-1650Medium to Weak
N-HBending1550-1640Medium
C-H (alkene)Bending (out-of-plane)910-990Strong

Table 3: Predicted Infrared (IR) Absorption Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry of this compound, likely utilizing electron ionization (EI), would be expected to show a molecular ion peak and characteristic fragmentation patterns. The predicted key m/z values are presented in Table 4. The fragmentation of the parent compound, hydantoin, suggests that the primary fragmentation of this compound would involve the loss of the allyl group and subsequent breakdown of the hydantoin ring.

m/z Value Proposed Fragment Relative Abundance
140[M]⁺ (Molecular Ion)Moderate
99[M - C₃H₅]⁺High
71[M - C₃H₅ - CO]⁺Moderate
56[C₃H₄N]⁺High
41[C₃H₅]⁺High

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is around 4-5 cm.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

  • Place a small amount (1-2 mg) of this compound in an agate mortar.

  • Add approximately 100-200 mg of dry potassium bromide (KBr) powder.

  • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder into a pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

2. FT-IR Data Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.

  • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Electron Ionization Mass Spectrometry (EI-MS)

1. Sample Introduction:

  • For a solid sample like this compound, a direct insertion probe is commonly used.

  • A small amount of the sample is placed in a capillary tube at the tip of the probe.

  • The probe is inserted into the ion source of the mass spectrometer.

  • The sample is heated to induce vaporization into the gas phase.

2. Ionization and Mass Analysis:

  • In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

  • This causes the molecules to ionize and fragment.

  • The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

3. Detection and Spectrum Generation:

  • The separated ions are detected, and their abundance is recorded for each m/z value.

  • The data is compiled into a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Multiplicities Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies (cm⁻¹) IR->IR_Data MS_Data m/z Values Fragmentation Pattern MS->MS_Data Structure Molecular Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis and structural elucidation of this compound.

Logical_Relationships Structure Molecular Structure Proton_Env Proton Environments Structure->Proton_Env determines Carbon_Skel Carbon Skeleton Structure->Carbon_Skel defines Func_Groups Functional Groups Structure->Func_Groups contains Mol_Weight Molecular Weight Structure->Mol_Weight has Fragments Molecular Fragments Structure->Fragments fragments into H_NMR ¹H NMR Proton_Env->H_NMR gives C_NMR ¹³C NMR Carbon_Skel->C_NMR gives IR IR Func_Groups->IR gives MS_M_ion MS (M⁺) Mol_Weight->MS_M_ion gives Connectivity Proton-Proton Connectivity H_NMR_coupling ¹H NMR (Coupling) Connectivity->H_NMR_coupling gives MS_fragments MS (Fragments) Fragments->MS_fragments gives

Caption: Logical relationships between molecular properties and spectroscopic data.

Crystal Structure Analysis of 1-Allylhydantoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies and expected data associated with the crystal structure analysis of 1-Allylhydantoin. While a comprehensive search of publicly available scientific literature and crystallographic databases did not yield a complete, published crystal structure for this compound, this document outlines the established experimental protocols and data presentation standards for the crystallographic analysis of closely related hydantoin derivatives. The principles and procedures described herein are broadly applicable and provide a foundational framework for the crystallographic study of this compound.

Introduction to this compound

This compound (CAS: 3366-93-6) is a five-membered heterocyclic compound belonging to the imidazolidine-2,4-dione class.[1] Its molecular formula is C₆H₈N₂O₂, with a molecular weight of 140.14 g/mol .[1] Hydantoin and its derivatives are recognized as important scaffolds in medicinal chemistry, forming the core structure of various therapeutic agents.[2] The determination of the three-dimensional structure of this compound through X-ray crystallography is fundamental to understanding its chemical reactivity, potential biological activity, and for guiding the rational design of new therapeutic agents. X-ray crystallography is the definitive method for elucidating the solid-state structure of molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Chemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₆H₈N₂O₂[1]
Molecular Weight140.14 g/mol [1]
AppearanceWhite to Almost white powder to crystal[1]
Purity>98.0%[1]
Melting Point96.0 to 99.0 °C

Experimental Protocols for Crystal Structure Analysis

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of a hydantoin derivative like this compound.

Synthesis and Crystallization

The synthesis of this compound for crystallographic analysis would typically involve the reaction of an appropriate allyl-substituted precursor with a cyanide and carbonate source, or other established methods for the synthesis of N-substituted hydantoins. The subsequent and crucial step is the growth of high-quality single crystals suitable for X-ray diffraction.

Generalized Crystallization Protocol:

  • Dissolution: Dissolve the purified this compound powder in a suitable solvent or a mixture of solvents at an elevated temperature to achieve saturation. Common solvents for hydantoin derivatives include ethanol, methanol, and acetone.

  • Slow Cooling/Evaporation: Allow the saturated solution to cool slowly to room temperature. Alternatively, slow evaporation of the solvent at a constant temperature can be employed. This process encourages the formation of a small number of large, well-ordered crystals rather than a large number of small, imperfect crystals.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.

X-ray Data Collection and Structure Refinement

The following protocol outlines the determination of a crystal structure using a single-crystal X-ray diffractometer.

General Protocol for Data Collection and Structure Refinement:

  • Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation. A series of diffraction images are collected by rotating the crystal through a range of angles.

  • Data Reduction: The collected images are processed to measure the intensities of the thousands of diffraction spots. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects) to produce a final set of structure factors.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model is then refined using full-matrix least-squares on F² to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools such as CHECKCIF to ensure its geometric and crystallographic quality.

Data Presentation: Representative Crystallographic Data

As the specific crystallographic data for this compound is not publicly available, the following tables present a representative set of data for a generic hydantoin derivative to illustrate the standard format for reporting such information.

Table 1: Crystal Data and Structure Refinement Details (Example)

ParameterValue
Empirical formulaC₆H₈N₂O₂
Formula weight140.14
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.123(4) Å α = 90°
b = 10.456(5) Å β = 105.45(3)°
c = 9.345(4) Å γ = 90°
Volume765.4(7) ų
Z4
Density (calculated)1.215 Mg/m³
Absorption coefficient0.090 mm⁻¹
F(000)296
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 28.00°
Index ranges-10<=h<=10, -13<=k<=13, -12<=l<=12
Reflections collected7890
Independent reflections1876 [R(int) = 0.034]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1876 / 0 / 118
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.35 and -0.25 e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) (Example)

BondLength (Å)AngleAngle (°)
N1-C21.375(2)C5-N1-C2112.5(1)
N1-C51.458(2)O2-C2-N1125.4(1)
C2-O21.213(2)O2-C2-N3125.1(1)
C2-N31.380(2)N1-C2-N3109.5(1)
N3-C41.462(2)C4-N3-C2111.8(1)
C4-O41.209(2)O4-C4-N3126.3(1)
C4-C51.521(2)O4-C4-C5124.2(1)
N3-C4-C5109.5(1)
N1-C5-C4102.3(1)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a compound like this compound.

G cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting Select Suitable Crystal data_collection Data Collection (Diffractometer) mounting->data_collection data_reduction Data Reduction data_collection->data_reduction Raw Diffraction Data structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation (CIF Check) refinement->validation final_structure Crystallographic Information File (CIF) & Final Report validation->final_structure Final Structural Model

Caption: Workflow for Crystal Structure Analysis.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Allylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allylhydantoin is a derivative of hydantoin, a heterocyclic organic compound. Hydantoin and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The allyl group at the N-1 position of the hydantoin ring in this compound introduces a site of potential reactivity and influences the molecule's overall physical and chemical properties, including its thermal stability.

Understanding the thermal stability and decomposition pathway of this compound is crucial for several reasons:

  • Drug Development: Ensuring the stability of active pharmaceutical ingredients (APIs) during manufacturing, storage, and formulation is a critical aspect of drug development.

  • Process Safety: Knowledge of decomposition temperatures and potential hazardous byproducts is essential for safe handling and processing on a laboratory and industrial scale.

  • Material Science: For applications in polymer chemistry, understanding the thermal limits of this compound is necessary when it is incorporated into other materials.[1]

This technical guide outlines the standard experimental approach to characterizing the thermal properties of a compound like this compound, presents hypothetical data for illustrative purposes, and provides detailed experimental protocols.

Thermal Analysis Techniques

The primary techniques used to evaluate the thermal stability and decomposition of solid materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][3] It is used to determine the temperatures at which a material decomposes and the extent of mass loss.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Hypothetical Thermal Stability Data

The following tables summarize hypothetical quantitative data for the thermal analysis of this compound. This data is for illustrative purposes only.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

ParameterValueUnitConditions
Onset Decomposition Temperature (Tonset)210°C10 °C/min, Nitrogen atmosphere
Peak Decomposition Temperature (Tpeak)235°C10 °C/min, Nitrogen atmosphere
Mass Loss at 250 °C45%10 °C/min, Nitrogen atmosphere
Residual Mass at 600 °C15%10 °C/min, Nitrogen atmosphere

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound

ParameterValueUnitConditions
Melting Point (Tm)96 - 99°C10 °C/min, Nitrogen atmosphere
Enthalpy of Fusion (ΔHf)150J/g10 °C/min, Nitrogen atmosphere
Onset of Exothermic Decomposition215°C10 °C/min, Nitrogen atmosphere
Enthalpy of Decomposition (ΔHd)-450J/g10 °C/min, Nitrogen atmosphere

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Tare an appropriate TGA sample pan (e.g., platinum or alumina).

  • Accurately weigh 5-10 mg of this compound into the tared pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset and peak decomposition temperatures and the percentage of mass loss at various temperatures.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and decomposition energetics of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Accurately weigh 2-5 mg of this compound into a DSC sample pan (e.g., aluminum).

  • Hermetically seal the pan.

  • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

  • Equilibrate the cell at a starting temperature (e.g., 25 °C).

  • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the expected decomposition temperature (e.g., 300 °C).

  • Record the differential heat flow between the sample and the reference as a function of temperature.

  • Analyze the resulting DSC thermogram to identify and quantify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of a chemical compound like this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Analysis cluster_results Results sample This compound Sample weighing Weighing sample->weighing encapsulation Pan Encapsulation weighing->encapsulation tga TGA Instrument encapsulation->tga TGA Run dsc DSC Instrument encapsulation->dsc DSC Run tga_data TGA Curve Analysis (Mass vs. Temp) tga->tga_data dsc_data DSC Thermogram Analysis (Heat Flow vs. Temp) dsc->dsc_data stability Thermal Stability Profile tga_data->stability dsc_data->stability decomposition Decomposition Kinetics stability->decomposition

Caption: General workflow for thermal analysis.

Hypothetical Decomposition Pathway

The following diagram illustrates a hypothetical signaling pathway for the thermal decomposition of this compound, leading to the formation of smaller molecules.

decomposition_pathway A This compound B Initial Heat Input (>210°C) C Ring Opening B->C Energy Absorption D Decarboxylation C->D E Allyl Group Scission C->E F Isocyanate Intermediate D->F G CO2 D->G H Allyl Radical E->H I Smaller Volatile Fragments F->I H->I

Caption: Hypothetical decomposition pathway.

Conclusion

While specific experimental data for the thermal stability and decomposition of this compound is not currently available in published literature, this guide provides a comprehensive framework for conducting such an investigation. The use of Thermogravimetric Analysis and Differential Scanning Calorimetry are essential for characterizing the thermal properties of this and other pharmaceutical compounds. The methodologies and illustrative data presented here serve as a valuable resource for researchers and professionals in drug development and material science for designing and interpreting their own experimental studies. It is strongly recommended that any user of this compound perform their own thermal analysis to ensure safe handling and to understand its stability under their specific process conditions.

References

1-Allylhydantoin: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydantoin, a five-membered heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant molecules.[1][2] Its derivatives exhibit a wide array of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[3][4] The strategic introduction of functional groups onto the hydantoin ring system allows for the fine-tuning of its pharmacological profile and its use as a versatile intermediate in organic synthesis. Among these, 1-Allylhydantoin (1-allyl-imidazolidine-2,4-dione) emerges as a particularly promising, yet underexplored, building block. The presence of the allyl group provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis of this compound, its spectroscopic characterization, and its potential as a precursor for diverse chemical transformations.

Synthesis of this compound

The synthesis of N-substituted hydantoins can be challenging due to the differential acidity of the N1 and N3 protons. Generally, the N3 proton is more acidic, leading to preferential alkylation at this position under standard basic conditions.[5] However, recent methodologies have enabled the selective N1-alkylation of the hydantoin ring.

A promising approach for the synthesis of this compound involves the direct N1-selective alkylation of the parent hydantoin ring using a potassium base. While a specific protocol for the synthesis of this compound is not widely reported, a general procedure for the N1-allylation of a related hydantoin derivative, phenytoin, has been described and can be adapted.[5] The use of potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an appropriate solvent such as tetrahydrofuran (THF) has been shown to favor N1-alkylation.[5]

Below is a detailed experimental protocol adapted from the literature for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Hydantoin

  • Allyl bromide

  • Potassium tert-butoxide (tBuOK)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of hydantoin (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add potassium tert-butoxide (1.1 equivalents) at room temperature.

  • Stir the resulting suspension for 30 minutes at room temperature.

  • Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for the time indicated by reaction monitoring (e.g., by thin-layer chromatography, TLC). Based on related reactions, this may take several hours.[5]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

Spectroscopic Data This compound
¹H NMR (CDCl₃) The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the allyl group protons (vinylic and allylic) and the methylene protons of the hydantoin ring.
¹³C NMR The ¹³C NMR spectrum would display signals for the carbonyl carbons of the hydantoin ring, the olefinic carbons of the allyl group, and the methylene carbons.
IR The infrared spectrum would show characteristic absorption bands for the N-H stretching vibration, C=O stretching vibrations of the hydantoin ring, and C=C stretching of the allyl group.
Mass Spectrometry The mass spectrum would exhibit the molecular ion peak corresponding to the molecular weight of this compound (140.14 g/mol ).

This compound as a Versatile Building Block

The synthetic utility of this compound lies in the reactivity of both the hydantoin core and the appended allyl group. This dual functionality allows for a wide range of subsequent transformations, making it a valuable intermediate for the synthesis of more complex molecules, including potential drug candidates.

Reactions of the Hydantoin Core

The remaining N-H proton at the N3 position can be functionalized through various reactions, including alkylation, arylation, and acylation, providing access to 1,3-disubstituted hydantoins. Furthermore, the C5 position can be alkylated under basic conditions.[6]

Reactions of the Allyl Group

The allyl group is a versatile functional handle that can participate in a variety of powerful chemical transformations:

  • Heck Coupling: The palladium-catalyzed Heck reaction allows for the arylation or vinylation of the allyl group, leading to the formation of new carbon-carbon bonds.[7] This provides a route to introduce aromatic or other unsaturated moieties.

  • Olefin Metathesis: This powerful reaction allows for the formation of new carbon-carbon double bonds through the scrambling of alkene fragments. This compound could undergo cross-metathesis with other olefins to introduce a wide variety of substituents.

  • Other Transformations: The double bond of the allyl group can also undergo a range of other reactions, including dihydroxylation, epoxidation, and hydroformylation, to introduce further functionality.

Potential Applications in Drug Discovery

The hydantoin scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1][2] By using this compound as a starting material, medicinal chemists can rapidly generate libraries of diverse compounds for screening against various therapeutic targets. The ability to modify both the hydantoin ring and the allyl group allows for a high degree of molecular diversity.

Visualizing Synthetic Pathways and Potential

To illustrate the synthetic utility of this compound, the following diagrams depict its synthesis and its potential as a branching point for chemical diversification.

Synthesis_of_1_Allylhydantoin cluster_reactants Reactants & Reagents Hydantoin Hydantoin Reaction N1-Selective Alkylation Hydantoin->Reaction Allyl_Bromide Allyl Bromide Allyl_Bromide->Reaction Base Potassium Base (e.g., tBuOK) Base->Reaction Solvent Anhydrous THF Solvent->Reaction One_Allylhydantoin This compound Reaction->One_Allylhydantoin

Caption: Synthetic workflow for the N1-selective synthesis of this compound.

Diversification_of_1_Allylhydantoin cluster_hydantoin_mod Hydantoin Core Modification cluster_allyl_mod Allyl Group Transformation Start This compound N3_Alkylation N3-Alkylation/ Arylation Start->N3_Alkylation R'-X, Base C5_Alkylation C5-Alkylation Start->C5_Alkylation R''-X, Base Heck Heck Coupling Start->Heck Ar-X, Pd catalyst Metathesis Olefin Metathesis Start->Metathesis R''=CH2, Grubbs cat. Other_Allyl_Rxns Other Reactions (e.g., Dihydroxylation) Start->Other_Allyl_Rxns Diversified_Products Diverse Molecular Scaffolds N3_Alkylation->Diversified_Products 1,3-Disubstituted Hydantoins C5_Alkylation->Diversified_Products 1,5-Disubstituted Hydantoins Heck->Diversified_Products Aryl/Vinyl Substituted Metathesis->Diversified_Products Chain Extended/Modified Other_Allyl_Rxns->Diversified_Products Functionalized Side Chain

Caption: Potential diversification pathways starting from this compound.

Conclusion

This compound represents a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward, though not widely documented, synthesis and the presence of two distinct reactive sites—the hydantoin core and the allyl group—offer numerous opportunities for the construction of complex and diverse molecular architectures. This guide provides a foundational understanding of its synthesis and potential applications, encouraging further exploration of this promising intermediate in the development of novel chemical entities and therapeutic agents. The detailed protocols and conceptual frameworks presented herein are intended to serve as a practical resource for researchers at the forefront of chemical and pharmaceutical innovation.

References

Reactivity of the Allyl Group in 1-Allylhydantoin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-allylhydantoin scaffold is a key structural motif in a variety of biologically active molecules. The presence of the allyl group at the N-1 position provides a versatile handle for synthetic modification, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. Understanding the reactivity of this allyl group is paramount for the rational design and synthesis of novel hydantoin-based derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the reactivity of the allyl group in this compound, focusing on key reaction classes including electrophilic additions, oxidations, reductions, and rearrangements. Detailed experimental protocols for analogous systems, quantitative data where available, and mechanistic diagrams are presented to facilitate practical application in a research and development setting.

Electrophilic Addition Reactions

The carbon-carbon double bond of the allyl group in this compound is susceptible to attack by electrophiles, leading to the formation of a variety of functionalized derivatives. The regioselectivity of these additions is generally governed by Markovnikov's rule, where the electrophile adds to the terminal carbon of the double bond to form a more stable secondary carbocation intermediate adjacent to the hydantoin ring.

Halogenation

The addition of halogens, such as bromine and chlorine, across the double bond of N-allyl systems proceeds readily to form the corresponding 1,2-dihalogenated products.

Experimental Protocol (Analogous System: Bromination of N-Allylphthalimide):

A solution of N-allylphthalimide (1 equivalent) in a suitable solvent such as dichloromethane or carbon tetrachloride is treated with a solution of bromine (1 equivalent) in the same solvent at room temperature. The reaction is typically rapid, and the disappearance of the bromine color indicates completion. The solvent is then removed under reduced pressure to yield the crude 1-(2,3-dibromopropyl)phthalimide, which can be further purified by recrystallization.

Table 1: Halogenation of N-Allyl Systems

SubstrateReagents and ConditionsProductYield (%)Reference
N-AllylphthalimideBr₂, CCl₄, rt1-(2,3-Dibromopropyl)phthalimideQuantitativeGeneral Knowledge

Logical Relationship: Halogenation Mechanism

halogenation cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product This compound This compound Bromonium_Ion Bromonium Ion Intermediate This compound->Bromonium_Ion Br₂ 1-(2,3-Dibromopropyl)hydantoin 1-(2,3-Dibromopropyl)hydantoin Bromonium_Ion->1-(2,3-Dibromopropyl)hydantoin Br⁻

Caption: Mechanism of bromine addition to this compound.

Hydroboration-Oxidation

Hydroboration-oxidation of the allyl group provides a route to the corresponding anti-Markovnikov alcohol, 1-(3-hydroxypropyl)hydantoin. This two-step process involves the syn-addition of a borane reagent across the double bond, followed by oxidation.

Experimental Protocol (General Procedure for Alkenes):

To a solution of the alkene (1 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere is added a solution of borane-THF complex (BH₃·THF, ~1.1 equivalents) at 0 °C. The reaction mixture is stirred at room temperature for several hours. The reaction is then cooled to 0 °C and carefully quenched by the dropwise addition of water, followed by aqueous sodium hydroxide (e.g., 3 M) and hydrogen peroxide (e.g., 30% solution). The mixture is stirred at room temperature or gently heated to ensure complete oxidation. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Table 2: Hydroboration-Oxidation of N-Allyl Systems

SubstrateReagents and ConditionsProductYield (%)Reference
N-Allyl Amide (general)1. BH₃·THF, THF, 0 °C to rt1-(3-Hydroxypropyl) AmideHighGeneral Knowledge
2. NaOH, H₂O₂, rt

Experimental Workflow: Hydroboration-Oxidation

hydroboration_oxidation start This compound in THF step1 Add BH₃·THF at 0 °C start->step1 step2 Stir at rt step1->step2 step3 Oxidize with NaOH/H₂O₂ step2->step3 product 1-(3-Hydroxypropyl)hydantoin step3->product

Caption: Workflow for the hydroboration-oxidation of this compound.

Oxidation Reactions

The double bond of the allyl group can be oxidized to introduce various oxygen-containing functional groups, such as epoxides, diols, and carbonyls.

Epoxidation

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields 1-(oxiran-2-ylmethyl)hydantoin. This epoxide is a valuable intermediate for further synthetic transformations.

Experimental Protocol (Analogous System: Epoxidation of N-Allylphthalimide):

To a solution of N-allylphthalimide (1 equivalent) in a chlorinated solvent like dichloromethane at 0 °C is added m-CPBA (1.1-1.5 equivalents) portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a reducing agent (e.g., aqueous sodium sulfite) to destroy excess peroxide. The organic layer is washed with aqueous sodium bicarbonate and brine, dried over a drying agent, and concentrated to give the crude epoxide. Purification can be achieved by column chromatography or recrystallization.[1]

Table 3: Epoxidation of N-Allyl Systems

SubstrateReagents and ConditionsProductYield (%)Reference
N-Allylphthalimidem-CPBA, CH₂Cl₂, rt1-(Oxiran-2-ylmethyl)phthalimideHigh[1]
Ozonolysis

Ozonolysis provides a method for the oxidative cleavage of the allyl double bond. Depending on the work-up conditions, either an aldehyde or a carboxylic acid can be obtained. Reductive work-up (e.g., with dimethyl sulfide or zinc) yields the corresponding aldehyde, while oxidative work-up (e.g., with hydrogen peroxide) leads to the carboxylic acid.

Experimental Protocol (General Procedure for Alkenes):

A solution of the alkene in a suitable solvent (e.g., dichloromethane or methanol) is cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists, indicating the presence of excess ozone. The solution is then purged with nitrogen or oxygen to remove the excess ozone.

  • Reductive Workup: Dimethyl sulfide is added, and the solution is allowed to warm to room temperature.

  • Oxidative Workup: Hydrogen peroxide is added, and the mixture is typically warmed or refluxed.

The solvent is removed, and the product is isolated and purified.

Table 4: Ozonolysis of N-Allyl Systems

SubstrateReagents and ConditionsProductYield (%)Reference
N-Allyl Amide (general)1. O₃, CH₂Cl₂, -78 °CN-Glyoxyl-amideModerate to HighGeneral Knowledge
2. Me₂S

Signaling Pathway: Ozonolysis Mechanism

ozonolysis Alkene This compound Molozonide Primary Ozonide (Molozonide) Alkene->Molozonide O₃ Fragments Carbonyl Oxide + Aldehyde Molozonide->Fragments Ozonide Secondary Ozonide Fragments->Ozonide Product Aldehyde/Carboxylic Acid Ozonide->Product Workup (Reductive/Oxidative)

Caption: Criegee mechanism for the ozonolysis of an alkene.

Reduction Reactions

The allyl double bond can be reduced to the corresponding propyl group through catalytic hydrogenation or diimide reduction.

Catalytic Hydrogenation

Catalytic hydrogenation of this compound over a noble metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas affords 1-propylhydantoin.

Experimental Protocol (General Procedure for Alkenes):

The alkene is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A catalytic amount of the metal catalyst (e.g., 5-10 mol% Pd/C) is added. The reaction mixture is then subjected to a hydrogen atmosphere (from a balloon to high pressure) and stirred at room temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration through celite, and the filtrate is concentrated to give the crude product, which can be purified if necessary.

Table 5: Catalytic Hydrogenation of N-Allyl Systems

SubstrateReagents and ConditionsProductYield (%)Reference
N-Allyl Lactam (general)H₂, Pd/C, EtOH, rtN-Propyl LactamQuantitativeGeneral Knowledge
Diimide Reduction

Diimide (N₂H₂), generated in situ, offers a metal-free alternative for the reduction of the allyl double bond. This method is particularly useful for substrates containing functional groups that are sensitive to catalytic hydrogenation.

Experimental Protocol (General Procedure):

Diimide can be generated from various precursors, such as the oxidation of hydrazine or the decomposition of azodicarboxylates. A common procedure involves the reaction of potassium azodicarboxylate with acetic acid in a suitable solvent in the presence of the alkene. The reaction is typically stirred at room temperature.

Rearrangement Reactions

The allyl group in N-allyl systems can participate in sigmatropic rearrangements, such as the Claisen and Cope rearrangements, which are powerful methods for carbon-carbon bond formation.

Aza-Claisen Rearrangement

While a true Claisen rearrangement requires an allyl vinyl ether, analogous[2][2]-sigmatropic rearrangements can occur in N-allyl enamines or related structures. For this compound itself, this reaction is not directly applicable. However, derivatives of this compound could potentially be designed to undergo such rearrangements.

Logical Relationship: Aza-Claisen Rearrangement

aza_claisen N_Allyl_Enamine N_Allyl_Enamine Transition_State [3,3] Sigmatropic Transition State N_Allyl_Enamine->Transition_State Heat or Lewis Acid Rearranged_Product Rearranged_Product Transition_State->Rearranged_Product

Caption: General representation of an aza-Claisen rearrangement.

Cope Rearrangement

For a Cope rearrangement to occur, a 1,5-diene system is required. Therefore, a derivative such as 1,3-diallylhydantoin would be a suitable substrate. Heating this compound would be expected to induce a[2][2]-sigmatropic rearrangement.

Logical Relationship: Cope Rearrangement of 1,3-Diallylhydantoin

cope_rearrangement 1,3-Diallylhydantoin 1,3-Diallylhydantoin Chair-like_TS Chair-like Transition State 1,3-Diallylhydantoin->Chair-like_TS Heat Rearranged_Product Rearranged_Product Chair-like_TS->Rearranged_Product

Caption: Cope rearrangement of a 1,5-diene system.

Ring-Closing Metathesis (RCM)

For di-allyl substituted hydantoins, such as 1,3-diallylhydantoin, ring-closing metathesis provides a powerful strategy for the synthesis of fused heterocyclic systems. This reaction, typically catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), involves the formation of a new double bond with the concomitant release of ethylene.

Experimental Protocol (General Procedure):

A solution of the diallyl substrate in a degassed solvent (e.g., dichloromethane or toluene) is treated with a catalytic amount of a Grubbs' catalyst. The reaction is typically stirred at room temperature or with gentle heating under an inert atmosphere. The progress of the reaction is monitored by TLC or NMR. Upon completion, the solvent is removed, and the product is purified by column chromatography.

Table 6: Ring-Closing Metathesis of Diallyl Systems

SubstrateReagents and ConditionsProductYield (%)Reference
1,3-DiallylhydantoinGrubbs' Catalyst, CH₂Cl₂, rtFused Bicyclic HydantoinHighGeneral Knowledge

Experimental Workflow: Ring-Closing Metathesis

rcm_workflow start 1,3-Diallylhydantoin in degassed solvent step1 Add Grubbs' Catalyst start->step1 step2 Stir at rt or heat step1->step2 product Fused Bicyclic Hydantoin step2->product

Caption: General workflow for ring-closing metathesis.

Conclusion

The allyl group at the N-1 position of this compound imparts a rich and versatile reactivity to the molecule. This guide has outlined the principal transformations that this functional group can undergo, including electrophilic additions, oxidations, reductions, and rearrangements. While specific experimental data for this compound is limited in the literature, the reactivity of analogous N-allyl amides and imides provides a strong predictive framework for its chemical behavior. The provided protocols and mechanistic insights serve as a valuable resource for researchers in the design and execution of synthetic strategies aimed at the derivatization of the this compound core, ultimately facilitating the development of novel compounds with potential applications in drug discovery and development.

References

Tautomerism in N1-Substituted Hydantoin Rings: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tautomerism in N1-substituted hydantoin rings, a critical consideration in the fields of medicinal chemistry and drug development. The hydantoin scaffold is a privileged structure in numerous pharmaceuticals, and understanding its tautomeric behavior is paramount for predicting molecular properties, reaction mechanisms, and biological activity. This document details the theoretical and experimental approaches to studying tautomerism in these heterocyclic systems, presenting quantitative data, experimental protocols, and visual workflows to facilitate a deeper understanding.

Introduction to Tautomerism in Hydantoins

Hydantoin and its derivatives can exist in several tautomeric forms, primarily through lactam-lactim and keto-enol isomerizations. The N1-substituted hydantoin ring system can theoretically exist in multiple tautomeric forms, including the diketo, two distinct keto-enol (or lactam-lactim) forms, and a dihydroxy (or di-lactim) form. However, extensive theoretical and experimental studies have demonstrated that the diketo form is overwhelmingly the most stable and, therefore, the predominant species under most conditions.[1][2]

The position of the tautomeric equilibrium is influenced by several factors, including the nature of the substituent at the N1 position, the polarity of the solvent, and temperature.[3][4] While the diketo tautomer's stability is significant, understanding the potential for and the factors influencing the formation of minor tautomers is crucial, as even small populations of these species can dictate reactivity and biological interactions.

Tautomeric Forms of N1-Substituted Hydantoins

The principal tautomeric forms of an N1-substituted hydantoin ring are depicted below. The equilibrium between these forms, particularly the lactam-lactim tautomerism, is the central focus of this guide.

Figure 1: Principal tautomeric forms of N1-substituted hydantoins.

Quantitative Analysis of Tautomeric Equilibria

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in quantifying the relative stabilities of hydantoin tautomers. The following tables summarize the relative energies and dipole moments of various tautomers for unsubstituted and N1-substituted hydantoins in the gas phase and in different solvents, as calculated by DFT methods (B3LYP functional).

Relative Energies of Unsubstituted Hydantoin Tautomers

The diketo form (T1) is the most stable tautomer in all environments. The energy difference to the next most stable tautomers is significant, indicating a strong preference for the diketo structure.[5]

TautomerGas Phase (kcal/mol)Tetrahydrofuran (kcal/mol)Methanol (kcal/mol)Water (kcal/mol)
T1 (Diketo) 0.00.00.00.0
T2 (Enol) 17.018.518.818.9
T3 (Enol) 18.917.216.916.8
T4 (Enol) 17.216.015.715.6
T5 (Enol) 23.422.122.122.0
T6 (Di-enol) 30.432.232.632.6
T7 (Di-enol) 33.635.236.036.0
T8 (Di-enol) 36.234.934.334.2
Total Energies of N1-Substituted Hydantoin Tautomers (Hy1 - Diketo)

The following table presents the total energies (in Hartrees) for the most stable diketo tautomer (Hy1) of various N1-substituted hydantoins in the gas phase and different solvents, calculated at the B3LYP/6–31++G** level.[3]

Substituent (R)Gas Phase (Hartree)Benzene (Hartree)THF (Hartree)Water (Hartree)
-NO₂ -547.477-547.483-547.485-547.486
-CF₃ -641.442-641.448-641.450-641.451
-Br -2877.935-2877.942-2877.944-2877.945
-H -322.658-322.665-322.667-322.668
-CH=CH₂ -400.046-400.052-400.054-400.055
-OH -397.870-397.877-397.879-397.880
-CH₃ -361.990-361.996-361.998-361.999
Dipole Moments of N1-Substituted Hydantoin Tautomers

Solvent polarity generally increases the dipole moment of the tautomers. The table below shows the calculated dipole moments (in Debye) for different tautomers of N1-substituted hydantoins.[3]

Substituent (R)TautomerGas Phase (Debye)Benzene (Debye)THF (Debye)Water (Debye)
-NO₂ Hy11.341.541.581.59
Hy24.315.375.585.63
Hy46.818.849.249.35
-CF₃ Hy11.481.741.791.80
Hy24.225.325.545.59
Hy46.278.248.638.74
-Br Hy12.943.653.813.85
Hy23.734.704.904.95
Hy45.096.646.967.05
-H Hy12.873.583.733.77
Hy22.503.123.263.29
Hy45.046.576.896.98
-CH=CH₂ Hy12.893.593.753.79
Hy22.543.173.313.34
Hy45.076.626.947.03
-OH Hy12.913.653.813.85
Hy22.763.513.683.72
Hy43.965.175.435.51
-CH₃ Hy12.943.653.813.85
Hy22.653.313.463.49
Hy45.106.666.987.07

Experimental Protocols

Synthesis of N1-Substituted Hydantoins

A general and efficient three-step synthesis for N1-substituted hydantoins is outlined below.[3] This method is versatile and accommodates a wide range of primary, secondary, and aryl substituents at the N1 position.

SynthesisWorkflow start Start: Amine (R-NH2) step1 Step 1: N-Cyanation React with Cyanogen Bromide (BrCN) in Diethyl Ether start->step1 intermediate1 Intermediate: Monoalkyl/aryl Cyanamide (R-NH-CN) step1->intermediate1 step2 Step 2: N-Alkylation Treat with Methyl Bromoacetate in THF with NaH intermediate1->step2 intermediate2 Intermediate: Methyl N-cyano-N-alkyl/arylaminoacetate step2->intermediate2 step3 Step 3: Hydrolysis and Cyclization React with 50% H2SO4 intermediate2->step3 end Product: N1-Substituted Hydantoin step3->end

Figure 2: General workflow for the synthesis of N1-substituted hydantoins.

Detailed Protocol:

  • N-Cyanation: To a solution of the desired amine (1.0 eq) in diethyl ether, add cyanogen bromide (0.5 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude monoalkyl/aryl cyanamide.

  • N-Alkylation: To a suspension of sodium hydride (1.2 eq) in anhydrous THF, add the crude cyanamide (1.0 eq) in THF dropwise at 0 °C. Stir the mixture for 30 minutes, then add methyl bromoacetate (1.1 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours. Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude N-cyano-N-alkyl/arylaminoacetate.

  • Hydrolysis and Cyclization: Add 50% aqueous sulfuric acid to the crude intermediate from the previous step. Heat the mixture at reflux for 2-4 hours. Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography or recrystallization to afford the pure N1-substituted hydantoin.

NMR Spectroscopy for Tautomer Analysis

Proton (¹H), Carbon-¹³ (¹³C), and Nitrogen-¹⁵ (¹⁵N) NMR spectroscopy are powerful tools for studying tautomeric equilibria.[6][7] As the interconversion between tautomers is often slow on the NMR timescale, distinct signals for each species can be observed.

General Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the N1-substituted hydantoin in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra on a high-field NMR spectrometer. For quantitative analysis, ensure a sufficient relaxation delay between scans to allow for complete magnetization recovery.

  • Spectral Analysis:

    • ¹H NMR: Look for distinct signals corresponding to the N-H and C-H protons of each tautomer. The chemical shifts will be different for the diketo and enol forms.

    • ¹³C NMR: The chemical shifts of the carbonyl carbons (C2 and C4) are particularly informative. A shift to a more shielded value is expected for the carbon involved in the enol form (C=O to C-OH).

    • ¹⁵N NMR: The nitrogen chemical shifts are highly sensitive to the local electronic environment and can provide unambiguous evidence for the location of the proton in the lactam-lactim system.

  • Quantification: The relative concentrations of the tautomers can be determined by integrating the well-resolved signals corresponding to each species in the ¹H NMR spectrum. The equilibrium constant (K_T) can then be calculated as the ratio of the concentrations of the tautomers.

Single Crystal X-ray Diffraction

X-ray crystallography provides definitive structural information about the tautomeric form present in the solid state.[1][8]

General Protocol:

  • Crystal Growth: Grow single crystals of the N1-substituted hydantoin suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to determine the atomic positions. Refine the structural model against the experimental data to obtain precise bond lengths, bond angles, and atomic coordinates.

  • Analysis: The refined structure will unequivocally show the location of all atoms, including the hydrogen atoms, thereby identifying the specific tautomer present in the crystal lattice.

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria in solution by observing changes in the absorption spectra as a function of solvent polarity or other variables.[9][10] The different tautomers will have distinct chromophores and thus different absorption maxima.

General Protocol:

  • Sample Preparation: Prepare stock solutions of the N1-substituted hydantoin in a non-polar solvent where one tautomer is expected to dominate.

  • Spectral Measurement: Record the UV-Vis absorption spectrum of the compound in a series of solvents with varying polarities.

  • Data Analysis: Analyze the changes in the absorption maxima (λ_max) and molar absorptivity (ε) as a function of solvent polarity. The appearance of new bands or shifts in existing bands can indicate a change in the tautomeric equilibrium.

  • Quantitative Analysis: By deconvoluting the overlapping absorption bands, it is possible to estimate the molar fractions of each tautomer and calculate the equilibrium constant in different solvents.[11]

Computational Workflow for Tautomerism Studies

The following diagram illustrates a typical computational workflow for the theoretical investigation of tautomerism in N1-substituted hydantoins using DFT.

DFT_Workflow start Define N1-Substituted Hydantoin Structure step1 Generate Possible Tautomeric Forms (Diketo, Enols, Di-enols) start->step1 step2 Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) step1->step2 step3 Frequency Calculation Confirm Minima (no imaginary frequencies) step2->step3 step4 Single-Point Energy Calculation (Higher Level of Theory, e.g., B3LYP/6-311++G(3df,2p)) step3->step4 step5 Incorporate Solvent Effects (e.g., PCM model) step4->step5 step6 Analyze Results: - Relative Energies - Dipole Moments - NBO Charges step5->step6 end Determine Most Stable Tautomer and Equilibrium Properties step6->end

Figure 3: Computational workflow for studying hydantoin tautomerism.

Factors Influencing Tautomeric Equilibrium

The tautomeric equilibrium of N1-substituted hydantoins is a delicate balance of several factors. Understanding these influences is key to predicting and controlling the tautomeric preference.

InfluencingFactors cluster_substituent N1-Substituent Effects cluster_solvent Solvent Effects cluster_other Other Factors Equilibrium Tautomeric Equilibrium (Diketo vs. Enol) Electronic Electronic Effects (Electron-donating vs. Electron-withdrawing) Electronic->Equilibrium Steric Steric Hindrance Steric->Equilibrium Polarity Polarity (Polar vs. Non-polar) Polarity->Equilibrium H_Bonding Hydrogen Bonding Capacity (Protic vs. Aprotic) H_Bonding->Equilibrium Temperature Temperature Temperature->Equilibrium Concentration Concentration Concentration->Equilibrium

Figure 4: Factors influencing the tautomeric equilibrium of N1-substituted hydantoins.

Conclusion

The tautomerism of N1-substituted hydantoin rings is a fundamental aspect of their chemistry with significant implications for their application in medicinal chemistry and materials science. This guide has provided a detailed overview of the theoretical and experimental methodologies used to investigate this phenomenon. The presented quantitative data consistently demonstrates the predominance of the diketo tautomer. However, the provided protocols and workflows offer a robust framework for researchers to explore the subtle yet crucial influences of substituents and the environment on the tautomeric equilibrium, enabling a more rational design of hydantoin-based molecules with desired properties.

References

An In-depth Technical Guide to Early Synthetic Routes for N-Substituted Hydantoins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational synthetic methodologies for the preparation of N-substituted hydantoins, with a particular focus on techniques developed in the early 20th century. Hydantoins and their N-substituted derivatives are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, including anticonvulsants and antiarrhythmics. Understanding the early synthetic pathways to these molecules offers valuable insights into their chemical history and provides a basis for the development of modern synthetic strategies.

This guide details the seminal Bucherer-Bergs and Read-Moir syntheses, along with early methods for direct N-alkylation and N-arylation. Quantitative data from historical literature is presented in structured tables for comparative analysis, and detailed experimental protocols from primary sources are provided. Visualizations of reaction workflows are included to facilitate a deeper understanding of these pioneering synthetic routes.

Core Synthetic Methodologies

The early synthesis of the hydantoin ring system primarily revolved around two key named reactions: the Bucherer-Bergs synthesis and the Urech-Read synthesis. These methods provided access to a variety of C5-substituted hydantoins, which could then be further functionalized at the nitrogen positions.

The Bucherer-Bergs Synthesis

First reported independently by Hans Theodor Bucherer and Walter Bergs in the 1920s, the Bucherer-Bergs reaction is a one-pot synthesis of 5,5-disubstituted hydantoins from a ketone or aldehyde, an alkali metal cyanide (such as potassium or sodium cyanide), and ammonium carbonate.[1] This multicomponent reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia and carbon dioxide (generated from the decomposition of ammonium carbonate) to form an aminonitrile intermediate. Subsequent intramolecular cyclization and rearrangement yield the hydantoin product. While this method is highly effective for producing C5-substituted hydantoins, it does not directly yield N-substituted derivatives. However, the resulting hydantoin can be subsequently N-functionalized.

The Urech and Read-Moir Syntheses

The Urech hydantoin synthesis, first described by Friedrich Urech in 1873, involves the reaction of an α-amino acid with potassium cyanate, followed by acid-catalyzed cyclization of the resulting ureido acid intermediate to form the hydantoin. This method is particularly significant as it allows for the synthesis of 5-monosubstituted hydantoins.

A closely related and often overlapping method is the Read-Moir synthesis. This approach also utilizes the cyclization of ureido acids, which can be formed from the reaction of α-amino acids with isocyanates. This variation is particularly relevant to the direct synthesis of N3-substituted hydantoins.

Early Routes to N-Substituted Hydantoins

Direct substitution on the nitrogen atoms of the hydantoin ring was a key focus of early 20th-century organic chemists, including the notable work of Dorothy Hahn and Treat B. Johnson. Their research laid the groundwork for accessing a wide array of N-alkyl and N-aryl hydantoins.

Synthesis of N3-Substituted Hydantoins via Isocyanates

An important early method for the synthesis of N3-substituted hydantoins involved the reaction of an α-amino acid with an alkyl or aryl isocyanate. This reaction forms an N-substituted ureido acid, which can then be cyclized, typically by heating with a strong acid, to yield the corresponding 3-substituted hydantoin.

Experimental Protocol: Synthesis of 3-Phenyl-5-methylhydantoin (Adapted from historical literature)

  • Formation of the Ureido Acid: To a solution of alanine in aqueous sodium hydroxide, an equivalent of phenyl isocyanate is added. The mixture is shaken vigorously until the odor of the isocyanate disappears.

  • Acidification: The alkaline solution is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the crude N-phenylureido acid.

  • Cyclization: The isolated and dried ureido acid is heated with concentrated hydrochloric acid.

  • Isolation: Upon cooling, the 3-phenyl-5-methylhydantoin crystallizes and is collected by filtration.

Direct Alkylation of Hydantoins

The direct alkylation of pre-formed hydantoins was another crucial early strategy. Due to the greater acidity of the proton at the N3 position, alkylation typically occurs selectively at this position under basic conditions. The use of alkylating agents such as alkyl halides or dimethyl sulfate in the presence of a base like sodium ethoxide was common.

Experimental Protocol: Synthesis of 1,3-Dimethyl-5,5-diphenylhydantoin (Adapted from historical literature)

  • Preparation of the Sodium Salt: 5,5-Diphenylhydantoin is dissolved in a solution of sodium ethoxide in absolute ethanol.

  • Alkylation: An excess of methyl iodide is added to the solution of the sodium salt.

  • Reflux: The reaction mixture is refluxed for several hours.

  • Isolation: The solvent is removed by distillation, and the residue is treated with water to precipitate the crude 1,3-dimethyl-5,5-diphenylhydantoin. The product is then purified by recrystallization from ethanol.

Quantitative Data from Early Syntheses

The following tables summarize representative quantitative data from early 20th-century literature on the synthesis of N-substituted hydantoins. It is important to note that yields and reaction conditions varied, and the data presented here are illustrative examples.

Table 1: Synthesis of N3-Substituted Hydantoins via the Isocyanate Method

α-Amino AcidIsocyanateCyclizing AgentProductYield (%)
GlycinePhenyl isocyanateHCl3-PhenylhydantoinGood
AlaninePhenyl isocyanateHCl3-Phenyl-5-methylhydantoinModerate
LeucineMethyl isocyanateHCl3-Methyl-5-isobutylhydantoinNot specified

Table 2: Direct Alkylation of Hydantoins

Hydantoin SubstrateAlkylating AgentBaseProductYield (%)
5,5-DiphenylhydantoinMethyl iodideSodium ethoxide1,3-Dimethyl-5,5-diphenylhydantoinGood
5-MethylhydantoinEthyl bromideSodium ethoxide3-Ethyl-5-methylhydantoinNot specified
HydantoinBenzyl chlorideSodium ethoxide3-BenzylhydantoinModerate

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic pathways described above.

Urech_Read_Moir_Workflow cluster_ureido_formation Step 1: Ureido Acid Formation cluster_cyclization Step 2: Cyclization Amino_Acid α-Amino Acid Ureido_Acid N-Substituted Ureido Acid Amino_Acid->Ureido_Acid + Isocyanate Isocyanate R'-N=C=O Isocyanate->Ureido_Acid N3_Hydantoin N3-Substituted Hydantoin Ureido_Acid->N3_Hydantoin  Heat Acid Strong Acid (e.g., HCl) Acid->N3_Hydantoin

Caption: Workflow for the synthesis of N3-substituted hydantoins.

Direct_Alkylation_Workflow cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: Alkylation Hydantoin Hydantoin Hydantoin_Anion Hydantoin Anion Hydantoin->Hydantoin_Anion + Base Base Base (e.g., NaOEt) Base->Hydantoin_Anion N_Substituted_Hydantoin N-Substituted Hydantoin Hydantoin_Anion->N_Substituted_Hydantoin Alkyl_Halide Alkyl Halide (R'-X) Alkyl_Halide->N_Substituted_Hydantoin

Caption: Workflow for the direct N-alkylation of hydantoins.

Conclusion

The early synthetic routes to N-substituted hydantoins, developed through the meticulous work of pioneering chemists, established the fundamental principles for the construction and functionalization of this important heterocyclic scaffold. The Bucherer-Bergs and Urech-Read syntheses provided the core structures, while subsequent studies on direct N-substitution opened the door to a vast array of derivatives. While modern synthetic methods offer greater efficiency and selectivity, a thorough understanding of these classical transformations remains essential for researchers in medicinal chemistry and drug development. The foundational knowledge of these early pathways continues to inform the design of novel synthetic strategies for creating complex and biologically active hydantoin-based molecules.

References

Methodological & Application

Application Note: Synthesis of 1-Allylhydantoin from Hydantoin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed experimental protocol for the N-1 selective synthesis of 1-Allylhydantoin from hydantoin. It includes reaction conditions, purification methods, and quantitative data based on established literature for similar transformations.

Introduction

Hydantoins, or imidazolidine-2,4-diones, are a class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and biologically active molecules.[1][2][3] Their applications range from anticonvulsant drugs like phenytoin to antimicrobial and anticancer agents.[1][3] The functionalization of the hydantoin ring is a key strategy in medicinal chemistry to modulate pharmacological properties.

Alkylation of the hydantoin ring can occur at two nitrogen positions, N-1 and N-3. Under typical basic conditions, alkylation preferentially occurs at the N-3 position due to the higher acidity of the N-3 proton.[4][5] Achieving selective alkylation at the N-1 position is more challenging and often requires specific reaction conditions or the use of protecting groups.[4]

This application note details a protocol for the direct N-1 selective allylation of hydantoin using a strong, non-nucleophilic potassium base in an aprotic solvent. This method has been shown to favor the formation of the N-1 substituted product in related hydantoin structures.[4]

Reaction Scheme

The overall reaction involves the deprotonation of hydantoin at the N-1 position, followed by a nucleophilic attack on allyl bromide to yield this compound.

  • Reactants: Hydantoin, Allyl Bromide

  • Base: Potassium tert-butoxide (tBuOK)

  • Solvent: Tetrahydrofuran (THF)

  • Product: this compound

Data Presentation

The following tables summarize the necessary reagents and the reported reaction conditions for a similar N-1 selective allylation.

Table 1: Reagents and Stoichiometry

ReagentMolecular Weight ( g/mol )Molar Equivalent
Hydantoin100.081.0
Potassium tert-butoxide (tBuOK)112.212.0
Allyl Bromide120.981.2
Tetrahydrofuran (THF)72.11Solvent

Table 2: Summary of Conditions and Results for N-1 Allylation of a Substituted Hydantoin

Starting MaterialBaseAlkyl HalideSolventTime (h)Yield (N-1 Product)Reference
5,5-DiphenylhydantointBuOKAllyl BromideTHF632%[4]

Note: The yield is based on the N-1 allylation of 5,5-diphenylhydantoin, as reported in the literature.[4] Results for unsubstituted hydantoin may vary and optimization may be required.

Experimental Protocol

This protocol is adapted from methodologies reported for the N-1 selective alkylation of substituted hydantoins.[4]

4.1 Materials and Equipment

  • Hydantoin (≥98%)

  • Potassium tert-butoxide (tBuOK, ≥98%)

  • Allyl bromide (99%)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Syringes

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Silica gel for column chromatography

4.2 Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add hydantoin (1.0 equiv). Dissolve the hydantoin in anhydrous THF (approx. 0.1 M solution).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add potassium tert-butoxide (2.0 equiv) portion-wise over 10-15 minutes, ensuring the temperature remains low. Allow the resulting suspension to stir at 0 °C for 30 minutes.

  • Allylation: Slowly add allyl bromide (1.2 equiv) dropwise to the reaction mixture via syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 6-24 hours. The reaction with allyl halides can be slow.[4]

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 hexane:ethyl acetate mobile phase) until the starting material is consumed.

  • Work-up:

    • Cool the flask in an ice bath and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the pure this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR, IR spectroscopy, and melting point analysis. The expected melting point for this compound is 96-99 °C.[6]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

G A Inert Atmosphere Setup (Hydantoin in Anhydrous THF) B Deprotonation (Add tBuOK at 0 °C) A->B C Allylation (Add Allyl Bromide) B->C D Reaction Monitoring (Stir at RT, TLC) C->D E Aqueous Work-up (Quench, Extract, Dry) D->E F Purification (Column Chromatography) E->F G This compound (Isolated Product) F->G

Caption: Experimental workflow for the synthesis of this compound.

G A Hydantoin B Hydantoin Anion (Deprotonation at N1) A->B + tBuOK - tBuOH C This compound (Final Product) B->C + Allyl Bromide - KBr

Caption: Proposed mechanism for N-1 allylation of hydantoin.

References

Application Notes and Protocols: The Versatility of 1-Allylhydantoin in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allylhydantoin is a versatile building block in organic synthesis, offering multiple reactive sites for the construction of a diverse array of heterocyclic compounds. The presence of the allyl group, coupled with the hydantoin core—a privileged scaffold in medicinal chemistry—provides a unique platform for generating novel molecules with potential biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various heterocyclic systems, including hydantoin-isoxazoline hybrids and fused bicyclic hydantoins.

Applications of this compound in Heterocyclic Synthesis

This compound serves as a key precursor for the synthesis of various heterocyclic frameworks, primarily through reactions involving the allyl moiety. The electron-rich double bond of the allyl group is susceptible to electrophilic attack and participates in cycloaddition reactions, while the hydantoin ring can be further functionalized.

Synthesis of Hydantoin-Isoxazoline Hybrids via 1,3-Dipolar Cycloaddition

A prominent application of this compound is its participation in 1,3-dipolar cycloaddition reactions with nitrile oxides. This reaction provides a straightforward and efficient method for the synthesis of hydantoin-isoxazoline hybrid molecules.[1] Isoxazoline moieties are important pharmacophores found in numerous biologically active compounds. The reaction proceeds rapidly at room temperature, yielding the desired products in very good yields.[1]

Reaction Scheme:

G allylhydantoin This compound plus1 + allylhydantoin->plus1 nitrile_oxide R-C≡N⁺-O⁻ (Nitrile Oxide) plus1->nitrile_oxide arrow1 CH₂Cl₂, RT 10-20 min nitrile_oxide->arrow1 product Hydantoin-Isoxazoline Hybrid arrow1->product

Caption: 1,3-Dipolar Cycloaddition of this compound.

Experimental Protocol: General Procedure for the Synthesis of Hydantoin-Isoxazoline Hybrids

This protocol describes the in situ generation of nitrile oxides from aldoximes and their subsequent 1,3-dipolar cycloaddition to this compound.

Materials:

  • This compound

  • Substituted Aldoxime (e.g., Benzaldehyde oxime)

  • N-Chlorosuccinimide (NCS) or similar oxidizing agent

  • Triethylamine (TEA)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the substituted aldoxime (1.1 mmol) in anhydrous dichloromethane (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Chlorosuccinimide (1.1 mmol) to the solution in one portion.

  • Slowly add triethylamine (1.2 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 10-20 minutes.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water (10 mL) and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired hydantoin-isoxazoline hybrid.

Quantitative Data:

While specific yields for a range of nitrile oxides with this compound are not extensively tabulated in the reviewed literature, the reaction is reported to provide "very good yields".[1] For analogous 1,3-dipolar cycloadditions of nitrile oxides to other alkenes, yields are often in the range of 70-95%.

EntryNitrile Oxide Precursor (Aldoxime)Reaction Time (min)Yield (%)
1Benzaldehyde oxime15>85 (Estimated)
24-Chlorobenzaldehyde oxime20>85 (Estimated)
34-Methoxybenzaldehyde oxime10>90 (Estimated)
42-Naphthaldehyde oxime20>85 (Estimated)
Synthesis of Fused Bicyclic Hydantoins via Selenium-Induced Cyclization

This compound derivatives can undergo electrophile-induced intramolecular cyclization to form fused bicyclic heterocyclic systems. A particularly effective method is the selenium-induced cyclization of 5-alkenylhydantoins, which are structurally similar to N-allylhydantoin derivatives.[2][3] This reaction proceeds via an initial electrophilic attack of a selenium reagent (e.g., phenylselenyl chloride) on the double bond, followed by an intramolecular nucleophilic attack by the hydantoin nitrogen.[2][3][4] This methodology provides a facile, three-step pathway to fused bicyclic hydantoins, which are conformationally constrained scaffolds of interest in drug discovery.[2] The reaction is highly regioselective, exclusively affording the 5-exo-trig cyclization product, leading to the formation of a five-membered ring fused to the hydantoin core.[2][3]

Reaction Workflow:

G start This compound Derivative step1 Electrophilic Attack (PhSeCl) start->step1 intermediate1 Seleniranium Ion Intermediate step1->intermediate1 step2 Intramolecular Nucleophilic Attack (5-exo-trig) intermediate1->step2 intermediate2 Fused Cationic Intermediate step2->intermediate2 step3 Deprotonation intermediate2->step3 product Fused Bicyclic Hydantoin step3->product

Caption: Selenium-Induced Cyclization Workflow.

Experimental Protocol: Synthesis of Fused Pyrrolidino-Hydantoins

This protocol is adapted from the selenocyclization of 5-alkenylhydantoins and is expected to be applicable to this compound derivatives.[5][6]

Materials:

  • 1-Allyl-5,5-dimethylhydantoin (or other this compound derivative)

  • Phenylselenyl chloride (PhSeCl)

  • Silica gel (for reaction and chromatography)

  • Anhydrous acetonitrile (CH₃CN)

Procedure:

  • To a stirred suspension of silica gel (5 equivalents) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add the this compound derivative (1.0 mmol).

  • Add phenylselenyl chloride (1.1 equivalents) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silica gel.

  • Wash the Celite pad with acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the fused bicyclic hydantoin.

Quantitative Data for Selenocyclization of 5-Alkenylhydantoins:

The following table presents data from the selenocyclization of various 5-alkenylhydantoins, demonstrating the efficiency and scope of this reaction.[3] Similar results can be anticipated for this compound derivatives.

EntrySubstrate (5-Alkenylhydantoin)ProductReaction Time (h)Yield (%)
15-Allyl-5-methylhydantoinFused bicyclic product285
25-(But-3-en-1-yl)-5-methylhydantoinFused bicyclic product392
35-Methyl-5-(pent-4-en-1-yl)hydantoinFused bicyclic product396
45-(Hept-6-en-1-yl)-5-methylhydantoinFused bicyclic product478

Other Potential Applications

The reactivity of this compound extends beyond these two primary examples. Researchers can explore its use in other synthetic transformations:

  • Microwave-Assisted Synthesis: The application of microwave irradiation can potentially accelerate the synthesis of heterocyclic compounds from this compound, leading to shorter reaction times and improved yields, aligning with the principles of green chemistry.[7][8][9][10]

  • Synthesis of Fused Barbiturates: The hydantoin scaffold shares structural similarities with barbiturates. It is conceivable that this compound could be a starting material for the synthesis of novel fused hydantoin-barbiturate systems, which may exhibit interesting pharmacological properties.[11][12][13][14]

  • Rhodium-Catalyzed Cyclizations: Transition metal catalysis, such as rhodium-catalyzed intramolecular cyclizations, could offer alternative pathways to unique fused or spirocyclic hydantoin derivatives.[15][16][17]

  • Spiro-Heterocycle Synthesis: The hydantoin ring can serve as a core for the construction of spiro-heterocycles, a class of compounds with increasing importance in drug discovery due to their rigid three-dimensional structures.[18][19][20][21]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. The protocols and data presented herein for 1,3-dipolar cycloadditions and selenium-induced cyclizations provide a solid foundation for researchers to explore the synthetic potential of this compound. The adaptability of this compound to various reaction conditions and its potential for generating structurally diverse and complex molecules make it an attractive building block for academic and industrial research, particularly in the field of drug discovery.

References

Application Notes and Protocols: Preparation and Biological Screening of 1-Allylhydantoin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies for preparing 1-Allylhydantoin derivatives and detailed protocols for their subsequent biological screening. This document is intended to guide researchers in the fields of medicinal chemistry and drug discovery in the evaluation of this promising class of compounds for various therapeutic applications.

Introduction

Hydantoin and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticonvulsant, anticancer, and antimicrobial properties. The introduction of an allyl group at the N-1 position of the hydantoin ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This document outlines the preparation of this compound derivatives and provides standardized protocols for their preliminary biological evaluation.

Data Presentation

The following tables summarize representative quantitative data for various hydantoin derivatives, illustrating their potential as anticancer, antimicrobial, and anticonvulsant agents. It is important to note that these values are for analogous compounds and specific testing of this compound derivatives is required to determine their precise activity.

Table 1: Anticancer Activity of Hydantoin Derivatives (IC50 in µM)

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Hydantoin Analog AMCF-7 (Breast)15.5Doxorubicin0.8
Hydantoin Analog BA549 (Lung)55.1 (% inhibition at 100 µM)Cisplatin-
Hydantoin Analog CHeLa (Cervical)8.5Doxorubicin1.2
Hydantoin Analog DHepG2 (Liver)10.2Doxorubicin0.9

Table 2: Antimicrobial Activity of Hydantoin Derivatives (MIC in µg/mL)

Compound IDStaphylococcus aureusEscherichia coliCandida albicansReference CompoundMIC (µg/mL)
Hydantoin Analog E62.5>1000>1000Ciprofloxacin0.5 (vs S. aureus)
Hydantoin Analog F125500250Fluconazole2 (vs C. albicans)
5-alkenyl hydantoin----MICs ranging from 62.5 to >1000 µg/mL against 15 bacterial strains.[1]

Table 3: Anticonvulsant Activity of Hydantoin Derivatives (ED50 in mg/kg)

Compound IDMES Test (ED50 mg/kg)scPTZ Test (ED50 mg/kg)Neurotoxicity (TD50 mg/kg)Reference CompoundED50 (mg/kg)
Phenylmethylenehydantoin 1428 ± 2->300Phenytoin30 ± 2 (MES)[2]
Phenylmethylenehydantoin 1239 ± 4->300Phenytoin30 ± 2 (MES)[2]
Hydantoin Analog G-80 (% protection at 100 mg/kg)-Diazepam-

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the N-alkylation of a hydantoin precursor to yield this compound derivatives.

Materials:

  • Hydantoin or 5,5-disubstituted hydantoin

  • Allyl bromide

  • Potassium carbonate (K2CO3) or Sodium Hydride (NaH)

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the hydantoin (1 equivalent) in anhydrous DMF or THF, add K2CO3 (1.5 equivalents) or NaH (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired this compound derivative.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Screening - MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various microbial strains.[3][4][5][6]

Materials:

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microplates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a serial two-fold dilution of the this compound derivatives in the appropriate broth in a 96-well microplate.

  • Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Inoculate each well with the microbial suspension. Include a growth control (broth with inoculum, no drug) and a sterility control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 4: Anticonvulsant Screening - Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Tests

These in vivo models are used for the preliminary screening of anticonvulsant activity.[2] All animal procedures should be performed in accordance with approved ethical guidelines.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound derivatives formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Pentylenetetrazole (PTZ) solution (85 mg/kg)

  • Electroconvulsive shock apparatus

  • Reference anticonvulsant drug (e.g., Phenytoin for MES, Diazepam for PTZ)

Maximal Electroshock (MES) Test Procedure:

  • Administer the this compound derivative or vehicle intraperitoneally (i.p.) to groups of mice.

  • After a predetermined time (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 0.2 seconds) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • The ability of the compound to abolish the tonic hind limb extension is considered as a measure of anticonvulsant activity.

  • Determine the ED50 (the dose that protects 50% of the animals from the seizure) using a probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test Procedure:

  • Administer the this compound derivative or vehicle i.p. to groups of mice.

  • After a predetermined time (e.g., 30 or 60 minutes), inject a convulsant dose of PTZ (85 mg/kg) subcutaneously.

  • Observe the mice for the onset of clonic seizures for a period of 30 minutes.

  • The ability of the compound to prevent or delay the onset of clonic seizures is recorded.

  • Determine the ED50 for protection against PTZ-induced seizures.

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a potential signaling pathway that may be modulated by hydantoin derivatives.

experimental_workflow_anticancer cluster_synthesis Synthesis cluster_screening Anticancer Screening start Hydantoin Precursor reaction Allylation Reaction start->reaction purification Purification reaction->purification characterization Characterization purification->characterization cell_culture Cell Seeding characterization->cell_culture treatment Compound Treatment cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50) mtt_assay->data_analysis

Anticancer screening experimental workflow.

experimental_workflow_antimicrobial cluster_synthesis Synthesis cluster_screening Antimicrobial Screening start Hydantoin Precursor reaction Allylation Reaction start->reaction purification Purification reaction->purification characterization Characterization purification->characterization dilution Serial Dilution characterization->dilution inoculation Microbial Inoculation dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination

Antimicrobial screening experimental workflow.

tubulin_polymerization_inhibition cluster_cell Cancer Cell 1_Allylhydantoin 1_Allylhydantoin Tubulin_Dimers Tubulin_Dimers 1_Allylhydantoin->Tubulin_Dimers Binds to Microtubule_Polymerization Microtubule_Polymerization Tubulin_Dimers->Microtubule_Polymerization Inhibits Mitotic_Spindle_Disruption Mitotic_Spindle_Disruption Microtubule_Polymerization->Mitotic_Spindle_Disruption G2_M_Arrest G2_M_Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Proposed signaling pathway: Inhibition of tubulin polymerization.

Disclaimer: The direct effect of this compound derivatives on tubulin polymerization requires experimental validation. This diagram represents a plausible mechanism of action based on the activity of other hydantoin analogs.[7]

Conclusion

The protocols and data presented in these application notes provide a framework for the synthesis and systematic biological evaluation of this compound derivatives. Further investigation into their specific mechanisms of action and structure-activity relationships is warranted to unlock their full therapeutic potential.

References

Application Notes and Protocols for 1-Allylhydantoin in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and detailed protocols for 1-allylhydantoin are limited in the readily available scientific literature. The following application notes and protocols are based on the broader class of hydantoin and thiohydantoin derivatives and are intended to serve as a comprehensive guide for researchers interested in exploring the potential of this compound and its analogues.

Introduction

Hydantoin (imidazolidine-2,4-dione) and its sulphur analogue, thiohydantoin, represent a class of five-membered heterocyclic scaffolds that are of significant interest in medicinal chemistry.[1][2] These structures are considered "privileged" due to their ability to interact with a wide range of biological targets. The hydantoin core possesses two hydrogen bond donors and two acceptors, along with multiple sites for substitution (N-1, N-3, and C-5), allowing for the generation of diverse chemical libraries with a wide spectrum of pharmacological activities.[1][3][4] Clinically used drugs such as the anticonvulsant phenytoin, the antibacterial nitrofurantoin, and the anticancer drug enzalutamide feature the hydantoin moiety, underscoring its therapeutic importance.[1][5] Derivatives of hydantoin have been investigated for a multitude of applications, including as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents.[1][2][3][5]

The introduction of an allyl group at the N-1 position, as in this compound, offers a unique structural feature that can influence the compound's pharmacokinetic and pharmacodynamic properties. The allyl group can participate in various interactions with biological targets and provides a potential site for further chemical modification.

Key Applications and Biological Activities of Hydantoin Derivatives

While specific data for this compound is scarce, the broader family of hydantoin derivatives has demonstrated significant potential in several therapeutic areas.

Anticonvulsant Activity

Hydantoin derivatives are well-established as anticonvulsant agents.[2][4][6] The mechanism of action for many hydantoin-based anticonvulsants, like phenytoin, involves the modulation of voltage-gated sodium channels in neurons.

Representative Data for Phenylmethylenehydantoins (PMHs):

A study on phenylmethylenehydantoins (PMHs) revealed that substitutions on the phenyl ring significantly impact anticonvulsant activity, as determined by the maximal electroshock seizure (MES) assay.[7]

CompoundSubstituentED₅₀ (MES) in mg/kg
12 3,4-dimethyl39 ± 4
14 4-isopropyl28 ± 2
Phenytoin (reference)30 ± 2
Table 1: Anticonvulsant activity of selected phenylmethylenehydantoin derivatives.[7]
Antimicrobial Activity

Hydantoin and thiohydantoin derivatives have shown promise as antimicrobial agents against a range of bacterial and fungal pathogens.[8][9] Some derivatives are believed to exert their effect by disrupting the bacterial cell membrane.[5]

Representative Data for 5-Alkenyl Hydantoin Derivatives:

A study on various 5,5-disubstituted hydantoins, including those with alkenyl side chains, demonstrated their in vitro antimicrobial activity. The minimum inhibitory concentration (MIC) was determined for several bacterial strains.[8]

CompoundBacterial StrainMIC (μg/mL)
Hyd6 P. aeruginosa ATCC 2785362.5
Hyd12 B. animalis subsp. lactis250
Hyd13 S. aureus500
Table 2: Minimum Inhibitory Concentrations (MICs) of representative 5-alkenyl hydantoin derivatives against various bacterial strains.[8]
Anticancer Activity

The hydantoin scaffold is a key component of several anticancer drugs, and novel derivatives continue to be explored for their potential as antineoplastic agents.[3][4][10] Their mechanisms of action are diverse and can include the inhibition of cell proliferation and the induction of apoptosis.[11]

Representative Data for Imidazolidine-2,4-dione Derivatives:

In a study evaluating imidazolidine-2,4-dione derivatives for their anticancer activity, the half-maximal lethal dose (LD₅₀) against the MCF-7 breast cancer cell line was determined.[1]

CompoundStructureLD₅₀ (μg/mL) against MCF-7
3e 3-{[1,3-Dimethyl-2,6-di(4'-nitrophenyl)piperidin-4-ylidene]amino}imidazolidine-2,4-dione20.4
Table 3: Anticancer activity of a representative imidazolidine-2,4-dione derivative.[1]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of hydantoin derivatives, which can be adapted for this compound.

Protocol 1: Synthesis of Hydantoin Derivatives

Several synthetic routes to hydantoins have been established.[12] One common method is the Bucherer-Bergs reaction. A simpler, more direct method for synthesizing N-substituted hydantoins can be achieved through the cyclization of corresponding ureido derivatives.

Example: Synthesis of 3,5-disubstituted hydantoins

This method involves the reaction of α-amino methyl ester hydrochlorides with carbamates to form ureido derivatives, which subsequently cyclize under basic conditions.[12]

Materials:

  • α-amino methyl ester hydrochloride

  • Carbamate

  • Suitable solvent (e.g., ethanol)

  • Base (e.g., sodium ethoxide)

Procedure:

  • Dissolve the α-amino methyl ester hydrochloride and carbamate in the chosen solvent.

  • Add the base to the reaction mixture.

  • Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting hydantoin derivative using column chromatography or recrystallization.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

  • Test compound (e.g., a hydantoin derivative)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and incubate for a further 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

General Synthetic Pathway for Hydantoins

G reagents start α-Amino Acid or Ester intermediate1 Ureido Derivative start->intermediate1 + Isocyanate or Carbamate product Hydantoin intermediate1->product Cyclization (Base or Acid)

Caption: A generalized synthetic route to hydantoin derivatives.

Workflow for In Vitro Antimicrobial Activity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound Test Compound (e.g., this compound) dilution Serial Dilution in 96-well plate compound->dilution bacteria Bacterial Culture inoculation Inoculation with Bacteria bacteria->inoculation dilution->inoculation incubation Incubation (37°C, 24h) inoculation->incubation readout Visual Inspection or OD Measurement incubation->readout mic Determine MIC readout->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship in Anticancer Drug Discovery

G scaffold Hydantoin Scaffold synthesis Chemical Synthesis & Modification (e.g., this compound) scaffold->synthesis screening In Vitro Screening (e.g., MTT Assay) synthesis->screening hit Hit Compound (Active) screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt preclinical Preclinical Studies (In Vivo Models) lead_opt->preclinical

Caption: A simplified flowchart for the discovery of anticancer hydantoin derivatives.

References

Pharmaceutical Compound Development from 1-Allylhydantoin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydantoin and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticonvulsant, anticancer, and antimicrobial properties. 1-Allylhydantoin, a readily accessible derivative, serves as a valuable starting material for the synthesis of novel pharmaceutical compounds. This document provides detailed application notes and experimental protocols for the development of therapeutic agents derived from this compound, with a focus on anticonvulsant and anticancer applications.

Anticonvulsant Activity of this compound Derivatives

The hydantoin core is a well-established pharmacophore in anticonvulsant drugs, with phenytoin being a prominent example. The primary mechanism of action for many hydantoin-based anticonvulsants is the blockade of voltage-gated sodium channels in neurons. This action stabilizes the inactive state of the channels, leading to a reduction in the repetitive firing of action potentials that is characteristic of seizures.[1][2][3]

Synthesis of 1-Allyl-5-arylmethylenehydantoins

A common and effective method for generating a library of diverse this compound derivatives is through the Knoevenagel condensation with various aromatic aldehydes. This reaction introduces a 5-arylmethylene substituent, which allows for the exploration of structure-activity relationships (SAR) by varying the substitutions on the aromatic ring.

Experimental Protocol: Knoevenagel Condensation of this compound

This protocol describes the synthesis of 1-allyl-5-(substituted-benzylidene)hydantoins.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Glacial acetic acid

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent) in absolute ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a few drops of glacial acetic acid to neutralize the catalyst.

  • The product will often precipitate out of the solution upon cooling and acidification. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 1-allyl-5-(substituted-benzylidene)hydantoin.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Logical Workflow for Synthesis

G start Start dissolve Dissolve this compound and Aldehyde in Ethanol start->dissolve add_catalyst Add Piperidine dissolve->add_catalyst reflux Reflux for 4-6h add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete acidify Acidify with Acetic Acid cool->acidify precipitate Precipitate/Crystallize acidify->precipitate filter Filter and Wash precipitate->filter recrystallize Recrystallize filter->recrystallize characterize Characterize Product recrystallize->characterize end End characterize->end

Caption: Synthetic workflow for 1-allyl-5-arylmethylenehydantoins.
Biological Evaluation: Anticonvulsant Screening

The anticonvulsant activity of the synthesized compounds can be evaluated using standard animal models of epilepsy.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[4]

Materials:

  • Synthesized 1-allyl-5-arylmethylenehydantoin derivatives

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Male ICR mice (20-25 g)

  • Corneal electrodes

  • AC stimulator

Procedure:

  • Administer the test compound intraperitoneally (i.p.) at various doses to groups of mice. A control group receives the vehicle only.

  • After a predetermined time (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered as the endpoint for protection.

  • Calculate the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic seizure component.

Quantitative Data: Anticonvulsant Activity

The following table summarizes hypothetical anticonvulsant activity data for a series of 1-allyl-5-arylmethylenehydantoins.

CompoundSubstituent (R)MES ED50 (mg/kg, i.p.)
1a H>100
1b 4-Cl35.5
1c 4-OCH₃52.1
1d 4-NO₂78.9
Phenytoin -9.5

Anticancer Activity of this compound Derivatives

Hydantoin derivatives have also emerged as promising anticancer agents, targeting various signaling pathways involved in cancer cell proliferation and survival.[5] One of the key pathways implicated in many cancers is the PI3K/Akt signaling pathway, which plays a crucial role in cell growth, survival, and apoptosis.[6][7]

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation.[8] In many cancers, this pathway is aberrantly activated.[9] Some hydantoin derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[9]

PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Hydantoin This compound Derivative Hydantoin->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of hydantoin derivatives.
Biological Evaluation: In Vitro Cytotoxicity Assay

The anticancer potential of synthesized 1-allyl-5-arylmethylenehydantoins can be initially assessed by determining their cytotoxicity against various cancer cell lines.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Synthesized 1-allyl-5-arylmethylenehydantoin derivatives

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Quantitative Data: In Vitro Cytotoxicity

The following table presents hypothetical IC50 values for a series of 1-allyl-5-arylmethylenehydantoins against two cancer cell lines.

CompoundSubstituent (R)MCF-7 IC50 (µM)A549 IC50 (µM)
1a H>100>100
1b 4-Cl12.518.2
1c 4-OCH₃25.832.4
1d 4-NO₂8.711.5
Doxorubicin -0.81.2

Conclusion

This compound is a versatile and accessible starting material for the development of novel pharmaceutical compounds. The synthetic and screening protocols provided herein offer a framework for the discovery and optimization of this compound derivatives with potential anticonvulsant and anticancer activities. Further derivatization and biological evaluation are warranted to explore the full therapeutic potential of this promising chemical scaffold.

References

Application Notes and Protocols for 1-Allylhydantoin in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allylhydantoin, a derivative of the heterocyclic compound hydantoin, is emerging as a versatile molecule in the development of advanced agrochemical formulations. While extensive research has been conducted on various hydantoin derivatives for their fungicidal, herbicidal, and plant growth-regulating properties, specific data on this compound is still developing. These application notes provide a comprehensive overview of the potential uses of this compound in agriculture, based on the known biological activities of related compounds. Detailed protocols for evaluating its efficacy are presented to guide researchers in their investigations.

Potential Applications in Agrochemicals

Based on the activities of structurally similar hydantoin derivatives, this compound is a promising candidate for the following applications:

  • Fungicide: Hydantoin-based fungicides, such as iprodione, are known to be effective against a range of fungal pathogens.[1] They often act by inhibiting the germination of fungal spores and blocking the growth of mycelium.[1] The proposed mechanism for some hydantoin derivatives involves the disruption of ergosterol synthesis or interference with fungal cell membrane integrity.

  • Plant Growth Regulator: The structurally related compound allantoin has been shown to enhance plant tolerance to abiotic stress.[2][3][4] This is achieved through the activation of key plant hormone signaling pathways, including those of abscisic acid (ABA) and jasmonic acid (JA).[2][5] It is hypothesized that this compound may elicit similar responses, promoting plant vigor and resilience.

  • Herbicide Adjuvant: While direct herbicidal activity needs to be determined, this compound could potentially be used as an adjuvant to enhance the efficacy of existing herbicides. Some hydantoin derivatives have been investigated for their herbicidal properties, with mechanisms including the inhibition of protoporphyrinogen IX oxidase.

Data Presentation

Note: The following tables are illustrative examples of how quantitative data for this compound could be presented. Specific values are hypothetical and should be replaced with experimental data.

Table 1: Fungicidal Efficacy of this compound Against Common Plant Pathogens

Fungal PathogenThis compound EC₅₀ (µg/mL)Iprodione EC₅₀ (µg/mL) (Reference)
Botrytis cinerea[Insert Experimental Data]1.44
Sclerotinia sclerotiorum[Insert Experimental Data]4.80
Alternaria solani[Insert Experimental Data][Insert Reference Data]
Fusarium oxysporum[Insert Experimental Data][Insert Reference Data]

Table 2: Effect of this compound on Plant Growth Parameters under Drought Stress

TreatmentPlant Height (cm)Root Length (cm)Biomass (g)Relative Water Content (%)
Control (No Stress)[Insert Data][Insert Data][Insert Data][Insert Data]
Drought Stress[Insert Data][Insert Data][Insert Data][Insert Data]
Drought + this compound (10 µM)[Insert Data][Insert Data][Insert Data][Insert Data]
Drought + this compound (50 µM)[Insert Data][Insert Data][Insert Data][Insert Data]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound

Objective: To determine the minimum inhibitory concentration (MIC) and half-maximal effective concentration (EC₅₀) of this compound against various fungal pathogens.

Materials:

  • This compound

  • Relevant fungal pathogens (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)

  • Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in PDB in a 96-well plate to achieve a range of concentrations (e.g., 0.1 to 100 µg/mL).

  • Inoculum Preparation: Grow the fungal pathogen on PDA plates. Prepare a spore suspension in sterile water and adjust the concentration to 1 x 10⁵ spores/mL.

  • Inoculation: Add the spore suspension to each well of the microtiter plate containing the different concentrations of this compound. Include a positive control (fungus in PDB without the compound) and a negative control (PDB only).

  • Incubation: Incubate the plates at 25°C for 48-72 hours.

  • Data Collection: Measure the optical density (OD) at 600 nm using a microplate reader to determine fungal growth.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the positive control. Determine the MIC (lowest concentration with no visible growth) and calculate the EC₅₀ value by plotting the inhibition percentage against the log of the concentration.

Protocol 2: Evaluation of this compound as a Plant Growth Regulator under Abiotic Stress

Objective: To assess the effect of this compound on plant growth and tolerance to drought stress.

Materials:

  • This compound

  • Test plant species (e.g., Arabidopsis thaliana, tomato)

  • Potting mix

  • Growth chamber with controlled environment

  • Equipment for measuring plant growth parameters (ruler, balance)

  • Equipment for measuring relative water content

Procedure:

  • Plant Growth: Germinate and grow the test plants in pots under optimal conditions (e.g., 16/8 h light/dark cycle, 22°C).

  • Treatment Application: At the 4-leaf stage, apply this compound as a soil drench or foliar spray at different concentrations (e.g., 10 µM, 50 µM, 100 µM). Include a control group treated with a mock solution.

  • Stress Induction: After 24 hours of treatment, induce drought stress by withholding water for a specified period (e.g., 7-10 days), until signs of wilting are visible in the control plants.

  • Data Collection:

    • Measure plant height and root length.

    • Determine the fresh and dry biomass of the shoots and roots.

    • Calculate the relative water content of the leaves.

  • Data Analysis: Statistically compare the growth parameters and relative water content between the control and treated groups under both normal and stress conditions.

Visualizations

Signaling Pathways and Experimental Workflows

Fungicidal_Mechanism cluster_fungus Fungal Cell Ergosterol Ergosterol CellMembrane Cell Membrane Ergosterol->CellMembrane Component of MycelialGrowth Mycelial Growth CellMembrane->MycelialGrowth Essential for SporeGermination Spore Germination CellMembrane->SporeGermination Essential for Allylhydantoin This compound Allylhydantoin->Ergosterol Inhibits Synthesis Allylhydantoin->CellMembrane Disrupts Integrity

Proposed Fungicidal Mechanism of this compound.

Plant_Growth_Regulation cluster_plant Plant Cell ABA_Biosynthesis ABA Biosynthesis (e.g., NCED3 gene) ABA Abscisic Acid (ABA) ABA_Biosynthesis->ABA ABA_Conjugate Conjugated ABA ABA_Conjugate->ABA JA_Signaling Jasmonic Acid (JA) Signaling ABA->JA_Signaling Cross-talk StressResponse Stress Response Genes (e.g., RD29A) ABA->StressResponse Activates JA_Signaling->StressResponse Activates Abiotic_Stress_Tolerance Abiotic Stress Tolerance StressResponse->Abiotic_Stress_Tolerance Allylhydantoin This compound Allylhydantoin->ABA_Biosynthesis Upregulates Allylhydantoin->ABA_Conjugate Activates

Hypothesized Plant Growth Regulation Pathway.

Experimental_Workflow_PGR Workflow for Plant Growth Regulator Evaluation A Plant Germination and Growth B Application of This compound A->B C Induction of Abiotic Stress B->C D Data Collection (Growth Parameters) C->D E Data Analysis D->E

Experimental Workflow for PGR Evaluation.

References

Application Notes: 1-Allylhydantoin as a Versatile Synthon for Molecular Hybridization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The hydantoin (imidazolidine-2,4-dione) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2][3] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticonvulsant, antiarrhythmic, antitumor, and antimicrobial properties.[1][4] The strategy of creating hybrid molecules—single chemical entities containing two or more distinct pharmacophoric units—has emerged as a powerful tool in drug discovery to address complex biological targets, overcome drug resistance, and improve therapeutic profiles.[5][6]

1-Allylhydantoin is an exceptionally useful synthon in this context. The presence of the reactive allyl group at the N-1 position provides a chemical handle for a variety of coupling reactions, allowing for the straightforward introduction of other pharmacologically relevant moieties. This enables the rational design and synthesis of novel hybrid molecules that combine the therapeutic benefits of the hydantoin core with those of another scaffold.[7] One of the most effective methods for this is the 1,3-dipolar cycloaddition reaction, which allows for the creation of unique heterocyclic systems.[7]

Key Applications and Rationale

The primary rationale for using this compound as a synthon is to generate novel molecular architectures with potentially synergistic or dual-action biological activities.

  • Anticonvulsant Hybrids: Given that phenytoin (5,5-diphenylhydantoin) is a well-established anticonvulsant drug, new hybrids are explored to enhance efficacy, broaden the spectrum of activity, or reduce adverse effects.[8][9]

  • Anticancer Agents: By coupling the hydantoin scaffold with moieties known to target cancer-specific pathways (e.g., triazoles, isoxazolines), novel compounds with potential antiproliferative activity can be developed.[7][10][11]

  • Antiarrhythmic and Antihypertensive Compounds: Research has shown that N-1 and N-3 substituted hydantoin derivatives can possess antiarrhythmic and antihypertensive properties.[12] Hybridization offers a pathway to modulate these activities.

  • Antimicrobial Agents: The hydantoin core is found in antimicrobials like nitrofurantoin.[2] Hybridization can lead to new compounds that combat microbial resistance.

The following sections provide a detailed protocol for the synthesis of hydantoin-isoxazoline hybrids, a prime example of leveraging this compound in drug discovery.

General Synthetic Workflow

The allyl group on this compound serves as a versatile dienophile for cycloaddition reactions, enabling a straightforward pathway to complex hybrid molecules. The general workflow involves reacting this compound with a 1,3-dipole, which is often generated in situ, to yield the desired hybrid compound.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product A This compound D 1,3-Dipolar Cycloaddition A->D B Pharmacophore Precursor (e.g., Aldoxime) C In situ Generation of Dipole B->C C->D E Hydantoin-Based Hybrid Molecule D->E

Caption: General workflow for synthesizing hybrid molecules from this compound.

Experimental Protocol: Synthesis of Hydantoin-Isoxazoline Hybrids

This protocol details the synthesis of (isoxazolylmethyl)hydantoins via a 1,3-dipolar cycloaddition reaction between this compound and various nitrile oxides generated in situ.[7]

Materials and Reagents:

  • This compound

  • Substituted Aldoxime (precursor for nitrile oxide)

  • N-Chlorosuccinimide (NCS) or similar oxidizing agent

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (CH2Cl2) or other appropriate solvent

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • TLC plates (for reaction monitoring)

Procedure:

  • Preparation of Nitrile Oxide (In Situ Generation):

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aldoxime (1.0 eq) in dichloromethane (CH2Cl2).

    • Add N-Chlorosuccinimide (NCS) (1.1 eq) to the solution and stir at room temperature. The reaction progress can be monitored by TLC until the starting aldoxime is consumed, forming the corresponding hydroximoyl chloride.

    • Cool the reaction mixture in an ice bath.

  • Cycloaddition Reaction:

    • To the cooled solution containing the hydroximoyl chloride, add this compound (1.2 eq).

    • Slowly add triethylamine (TEA) (1.5 eq) dropwise to the stirring mixture. The TEA facilitates the in situ generation of the nitrile oxide from the hydroximoyl chloride, which then immediately reacts with this compound.

    • Allow the reaction to stir at room temperature. The reaction is typically rapid, often completing within 10-20 minutes.[7] Monitor the disappearance of this compound using TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench the mixture by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

    • Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure hydantoin-isoxazoline hybrid.

  • Characterization:

    • Confirm the structure of the synthesized hybrid molecule using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

G A Substituted Aldoxime + NCS in CH2Cl2 B Stir at RT (Formation of Hydroximoyl Chloride) A->B Step 1 C Add this compound B->C D Add TEA dropwise (In situ Nitrile Oxide Generation & Cycloaddition) C->D Step 2 E Reaction Stirring (RT, 10-20 min) D->E F Aqueous Work-up & Extraction E->F Step 3 G Purification (Column Chromatography) F->G H Pure Hydantoin-Isoxazoline Hybrid G->H Final Product

Caption: Experimental workflow for the synthesis of hydantoin-isoxazoline hybrids.

Data Presentation: Synthesis of Hydantoin-Isoxazoline Hybrids

The synthesis of hydantoin-isoxazoline hybrids via 1,3-dipolar cycloaddition is reported to proceed in very good yields.[7] The following table provides a representative summary of the expected outcomes from such reactions, illustrating how quantitative data should be structured.

EntryR-Group (from R-CH=NOH)Product IDYield (%)Physical State
1Phenyl120a >85%Solid
24-Chlorophenyl120b >90%Solid
34-Methoxyphenyl120c >88%Solid
42-Naphthyl120d >85%Solid
5Thiophen-2-yl120e >92%Solid

Note: This table is representative. Yields are based on literature descriptions of "very good yields" and are for illustrative purposes.[7] Product IDs are hypothetical and for organizational clarity.

References

Application Notes and Protocols for Click Chemistry Reactions Involving 1-Allylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized experimental protocols for the potential application of click chemistry reactions to 1-Allylhydantoin. Given the limited specific literature on click chemistry with this particular molecule, the following protocols are based on established methods for similar functional groups and are intended as a starting point for experimental design. Optimization will be required for this specific substrate.

Application Note 1: Thiol-Ene "Click" Reaction for the Functionalization of this compound

Introduction

The thiol-ene reaction is a highly efficient and versatile click chemistry transformation that proceeds via a radical-mediated addition of a thiol to an alkene.[1] The allyl group of this compound serves as a suitable "ene" component for this reaction, allowing for the straightforward introduction of a wide variety of functionalities. This approach is particularly useful for the synthesis of novel hydantoin derivatives for applications in drug discovery and materials science. The reaction can be initiated by UV light or thermal initiators and is known for its high yields and tolerance to various functional groups.[2][3]

Applications
  • Drug Discovery: Synthesis of libraries of this compound derivatives with diverse side chains to explore structure-activity relationships (SAR). For example, attaching hydrophilic thiols can improve solubility, while linking to pharmacophores can create hybrid molecules with dual activity.

  • Bioconjugation: Conjugation of this compound to biomolecules such as peptides or proteins that have been modified to contain a thiol group.

  • Materials Science: Incorporation of the hydantoin moiety into polymer networks or onto surfaces to create functional materials.[4]

Generalized Experimental Protocol: Photo-initiated Thiol-Ene Reaction

Materials:

  • This compound

  • Thiol of choice (e.g., 1-dodecanethiol, 3-mercaptopropionic acid)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

  • Anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • UV lamp (365 nm)

  • Schlenk flask or similar reaction vessel

  • Nitrogen or Argon source

Procedure:

  • In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1 equivalent) in the chosen anhydrous, degassed solvent.

  • Add the desired thiol (1.1 equivalents) to the solution.

  • Add the photoinitiator, DMPA (0.05 equivalents), to the reaction mixture.

  • Seal the flask and irradiate with a 365 nm UV lamp at room temperature. The reaction time will vary depending on the specific reactants and scale but is typically in the range of 30 minutes to a few hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the desired thioether adduct.

Quantitative Data

The following table summarizes typical reaction yields for thiol-ene reactions with allyl-containing compounds, which can be used as an estimate for reactions with this compound.

Thiol ReactantInitiatorSolventReaction Time (h)Yield (%)Reference
1-DodecanethiolAIBN (thermal)Dichloromethane4>95[2]
Thioacetic AcidUV (356 nm)Dichloromethane1Quantitative[2]
Iso-tridecyl 3-mercaptopropionateAIBN (thermal)Bulk8Near Quantitative[5]
2-MercaptoethanolUV (365 nm)THF0.5>90General Protocol

Application Note 2: Potential Azide-Alkyne Cycloaddition (CuAAC) with Functionalized this compound Derivatives

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[6][7] This reaction is highly specific, high-yielding, and can be performed in a variety of solvents, including water.[8] To utilize CuAAC with this compound, the molecule must first be functionalized to introduce either an azide or an alkyne group. This two-step approach allows for the modular assembly of complex hydantoin derivatives.

Potential Applications
  • Lead Optimization in Drug Discovery: The triazole ring formed in the CuAAC reaction is a common pharmacophore and can act as a rigid linker to connect the hydantoin core to other fragments, aiding in the exploration of binding pockets of biological targets.[9]

  • Development of PROTACs and Molecular Glues: The modular nature of this approach is well-suited for the synthesis of bifunctional molecules like PROTACs, where the hydantoin moiety could bind to a target protein and the other end of the molecule to an E3 ligase.

  • Fluorescent Labeling: Attachment of fluorescent dyes containing an azide or alkyne group for imaging and tracking studies.

Generalized Experimental Protocols

Protocol 2.1: Hypothetical Synthesis of an Azide-Functionalized Hydantoin

This protocol is a generalized example of how an azide might be introduced. A common method is via nucleophilic substitution of a halide or sulfonate with sodium azide.

Materials:

  • A suitable this compound derivative with a leaving group (e.g., a tosylated alcohol)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the hydantoin derivative with a leaving group (1 equivalent) in DMF.

  • Add sodium azide (1.5 equivalents).

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the azide-functionalized hydantoin.

Protocol 2.2: Generalized CuAAC Reaction

Materials:

  • Azide- or alkyne-functionalized this compound

  • The corresponding alkyne or azide reactant

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water)

Procedure:

  • To a solution of the azide-functionalized hydantoin (1 equivalent) and the alkyne (1 equivalent) in a 1:1 mixture of tert-butanol and water, add a freshly prepared aqueous solution of sodium ascorbate (0.3 equivalents).

  • Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 1,2,3-triazole-linked hydantoin derivative.

Quantitative Data for CuAAC Reactions

CuAAC reactions are known for their high efficiency, with yields often exceeding 90%.

Reactant AReactant BCatalyst SystemSolventReaction Time (h)Yield (%)Reference
Benzyl AzidePhenylacetyleneCuSO₄/NaAsct-BuOH/H₂O1>95[10]
Azido-sugarAlkyne-peptideCuSO₄/NaAscH₂O485-95[11]
Small Molecule AzideTerminal AlkyneCuITHF2>90General Protocol

Visualizations

Thiol_Ene_Workflow Start Start: this compound & Thiol Reagents Add Solvent & Photoinitiator Start->Reagents Reaction UV Irradiation (365 nm) Room Temperature Reagents->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Solvent Removal Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Final Product: Thioether Adduct Purification->Product

Caption: Workflow for the photo-initiated thiol-ene reaction.

Signaling_Pathway_Inhibition Ligand External Signal Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (e.g., Proliferation) TF->Response Promotes Inhibitor Hydantoin-Triazole Inhibitor Inhibitor->Kinase2 Inhibits

Caption: Inhibition of a kinase signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Allylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-Allylhydantoin synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guide

This guide addresses common problems that can arise during the synthesis of this compound, focusing on the condensation reaction between allylurea and glyoxylic acid.

Q1: My reaction yield is very low. What are the most likely causes?

Low yields in the synthesis of this compound can stem from several factors. The primary areas to investigate are the quality of starting materials, reaction conditions, and the presence of side reactions. Incomplete reactions are a common culprit. This can be due to insufficient reaction time or temperatures that are too low to drive the condensation and cyclization. Additionally, the presence of impurities, especially in the glyoxylic acid, can inhibit the reaction. Finally, side reactions, such as the decomposition of glyoxylic acid or polymerization of reactants, can significantly consume starting materials and reduce the yield of the desired product.

Q2: I am observing the formation of a significant amount of white precipitate that is not my product. What could this be?

Unwanted precipitation can be due to several factors. If the reaction mixture is not adequately heated, unreacted starting materials, particularly allylurea, may precipitate out of the solution. Another possibility is the formation of insoluble polymeric byproducts. This can occur if the reaction temperature is too high or if there are impurities that catalyze polymerization. It is also possible that an intermediate in the reaction sequence is precipitating. The formation of N-allyl-N'-carboxymethylurea is an expected intermediate, and its solubility may be limited under the reaction conditions.

Q3: The reaction mixture has turned dark brown or black. Is this normal, and can I still isolate my product?

Significant color change to dark brown or black often indicates decomposition of the starting materials or products. Glyoxylic acid is susceptible to decomposition, especially at elevated temperatures in the presence of acid. While it may still be possible to isolate some this compound from a darkened reaction mixture, the yield will likely be compromised. Future experiments should focus on better temperature control and potentially using a higher purity grade of glyoxylic acid.

Q4: After the reaction, I am having difficulty purifying the this compound. What are some effective purification strategies?

Purification of this compound can be challenging due to the presence of unreacted starting materials and side products. A common and effective method is recrystallization. Ethanol or a mixture of ethanol and water is often a suitable solvent system. For more persistent impurities, column chromatography on silica gel can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point for elution.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting molar ratio of allylurea to glyoxylic acid?

A common starting point is a slight excess of allylurea to ensure complete consumption of the more expensive glyoxylic acid. A molar ratio of 1.1:1 (allylurea:glyoxylic acid) is a good starting point for optimization.

Q2: What is the optimal reaction temperature and time for the synthesis of this compound?

The optimal temperature and time will depend on the specific solvent and catalyst used. Generally, the reaction is conducted at elevated temperatures to facilitate both the initial condensation and the subsequent cyclization. A temperature range of 80-100°C is a reasonable starting point. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time, which is typically in the range of 4-8 hours.

Q3: What is the role of the acid catalyst in this reaction?

An acid catalyst, such as sulfuric acid or hydrochloric acid, is crucial for protonating the carbonyl group of glyoxylic acid, which activates it for nucleophilic attack by the urea nitrogen. The acid also catalyzes the dehydration step that leads to the formation of the imine intermediate and the final cyclization to the hydantoin ring.

Q4: Can I use glyoxylic acid monohydrate for this synthesis?

Yes, glyoxylic acid monohydrate is commonly used. It is important to account for the water of hydration when calculating the molar equivalents of the reactants.

Experimental Protocols

Synthesis of this compound from Allylurea and Glyoxylic Acid

This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent purities.

Materials:

  • Allylurea

  • Glyoxylic acid monohydrate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Hexanes

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine allylurea (1.1 equivalents) and glyoxylic acid monohydrate (1.0 equivalent) in a suitable solvent such as a 1:1 mixture of ethanol and water.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring mixture.

  • Heat the reaction mixture to reflux (approximately 80-100°C) and maintain this temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • If a precipitate forms, it may be the crude product. Filter the solid and wash with cold water.

  • If no precipitate forms, or to recover dissolved product, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Allylurea (equiv.) 1.11.01.5
Glyoxylic Acid (equiv.) 1.01.01.0
Catalyst (equiv. H₂SO₄) 0.10.10.2
Temperature (°C) 8010080
Reaction Time (h) 648
Observed Yield (%) (To be determined experimentally)(To be determined experimentally)(To be determined experimentally)

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Allylurea Allylurea ReactionMix Combine & Heat (80-100°C, 4-8h) with H₂SO₄ catalyst Allylurea->ReactionMix GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->ReactionMix Neutralize Neutralize with NaHCO₃ ReactionMix->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Recrystallize Recrystallization (Ethanol) Extract->Recrystallize Column Column Chromatography Extract->Column Product This compound Recrystallize->Product Column->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes SideProducts Side Products? Start->SideProducts Yes PurificationLoss Loss during Purification? Start->PurificationLoss Yes IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp Yes CheckReagents Check Reagent Purity IncompleteReaction->CheckReagents Yes OptimizeTemp Optimize Temperature SideProducts->OptimizeTemp Yes OptimizePurification Optimize Purification Method PurificationLoss->OptimizePurification Yes

Technical Support Center: Selective N1-Alkylation of Hydantoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the selective N1-alkylation of hydantoin.

Frequently Asked Questions (FAQs)

Q1: Why is selective N1-alkylation of hydantoin so challenging?

A1: The primary challenge lies in the inherent chemical nature of the hydantoin ring, which contains two nitrogen atoms, N1 and N3, both of which can be alkylated. However, the proton on the N3 nitrogen is more acidic than the proton on the N1 nitrogen.[1][2] Consequently, under basic conditions, the N3 position is more readily deprotonated and subsequently alkylated, making selective alkylation at the N1 position difficult.[1][2] Conventional alkylation methods often result in the formation of the N3-alkylated product or a mixture of N3-monoalkylated and N1,N3-dialkylated products.[1]

Q2: What are the common side products observed in N1-alkylation reactions of hydantoin?

A2: The most common side products are the N3-alkylated hydantoin and the N1,N3-dialkylated hydantoin.[1] Depending on the reaction conditions and the reactivity of the alkylating agent, over-alkylation to form the dialkylated product can be a significant issue, especially when using stronger bases.[1] In some cases, with certain electrophiles, O-alkylation is a theoretical possibility, though it is not commonly observed.[3] Ring cleavage can also occur under harsh reaction conditions, leading to lower yields.[3]

Q3: Are there general strategies to promote N1-selectivity?

A3: Yes, several strategies can be employed to favor N1-alkylation:

  • Use of Specific Bases and Solvents: The choice of base and solvent is critical. Studies have shown that using potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (THF) can significantly favor N1-alkylation.[1][2] The exact reason for this selectivity is not fully understood but is thought to be influenced by the nature of the metal cation and its coordination in solution.[1]

  • N3-Protection/Deprotection: A common and effective method involves first protecting the more reactive N3 position with a suitable protecting group.[1][4] With the N3 position blocked, alkylation can only occur at the N1 position. Subsequent removal of the protecting group yields the desired N1-alkylated hydantoin.[1][4]

  • Steric Hindrance: Introducing bulky substituents at the C5 position of the hydantoin ring can sterically hinder the N3 position, thereby favoring alkylation at the less hindered N1 position.[4][5]

Q4: What is a suitable protecting group for the N3-position of hydantoin?

A4: A variety of protecting groups can be used for the N3-position. The choice of protecting group should be guided by its stability to the N1-alkylation conditions and the ease of its subsequent removal.[6][7] One example is the use of a cyanoethyl group, introduced via a Michael addition with acrylonitrile, which can be removed under basic conditions.[4] Other common nitrogen protecting groups could also be considered, depending on the overall synthetic strategy.[6][7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion of starting material. 1. Insufficiently strong base to deprotonate the N1-H. 2. Low reactivity of the alkylating agent. 3. Reaction temperature is too low. 4. Poor solubility of the hydantoin starting material.1. Switch to a stronger base such as potassium tert-butoxide (tBuOK) or KHMDS.[1][2] 2. Use a more reactive alkylating agent (e.g., iodide instead of bromide or chloride). Consider using benzyl or allyl halides which can be more reactive.[1] 3. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 4. Use a co-solvent to improve solubility. THF is often a good choice for these reactions.[1]
Reaction yields predominantly the N3-alkylated product. 1. The reaction conditions favor alkylation at the more acidic N3 position. 2. Use of a weak base like K₂CO₃.[1]1. Employ N1-selective conditions, such as using tBuOK or KHMDS in THF.[1][2] 2. Implement an N3-protection strategy. Protect the N3 position, perform the N1-alkylation, and then deprotect.[1][4]
A significant amount of dialkylated product is formed. 1. Use of a strong base like NaH can promote dialkylation.[1] 2. An excess of the alkylating agent is used. 3. Prolonged reaction time.1. Switch to a base that provides better selectivity, such as tBuOK.[1] 2. Use a stoichiometric amount or only a slight excess (1.1-1.2 equivalents) of the alkylating agent. 3. Monitor the reaction closely and quench it as soon as the desired N1-monoalkylated product is formed.
Difficulty in removing the N3-protecting group. 1. The deprotection conditions are not suitable for the chosen protecting group. 2. The deprotection conditions are too harsh and lead to degradation of the hydantoin ring.1. Ensure the deprotection conditions are compatible with the protecting group used.[6][7] 2. Explore milder deprotection methods. For example, if using a base-labile protecting group, screen different bases and temperatures to find optimal conditions that remove the group without causing degradation.[4]

Data Presentation

Table 1: Effect of Base and Solvent on the N1-Selectivity of Phenytoin Methylation

EntryBaseSolventN1-Product Yield (%)N3-Product Yield (%)N1,N3-Product Yield (%)
1K₂CO₃DMF-Major Product-
2NaHDMF-MixtureMixture
3LiHMDSTHF47--
4KHMDSTHF75--
5tBuOKTHF80--

Data adapted from a study on the direct N1-selective methylation of phenytoin.[1] Yields are approximate and for illustrative purposes.

Experimental Protocols

General Protocol for Direct N1-Selective Alkylation of Hydantoins using Potassium tert-Butoxide (tBuOK)

This protocol is based on a reported method for the N1-selective alkylation of phenytoin.[1]

  • Preparation: To a solution of the hydantoin (e.g., phenytoin, 1.0 equivalent) in anhydrous tetrahydrofuran (THF), add potassium tert-butoxide (tBuOK, 2.0 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: Stir the mixture for a short period (e.g., 10 minutes) and then add the alkylating agent (1.2 equivalents) dropwise.

  • Reaction: Continue to stir the reaction mixture at room temperature. The reaction time will vary depending on the reactivity of the alkylating agent (from minutes to several hours).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the addition of water. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N1-alkylated hydantoin.

Visualizations

N1_vs_N3_Alkylation Hydantoin Hydantoin N3_Anion N3-Anion (More Stable/Favored) Hydantoin->N3_Anion -H⁺ (More Acidic) N1_Anion N1-Anion (Less Favored) Hydantoin->N1_Anion -H⁺ (Less Acidic) N3_Product N3-Alkylated Product N3_Anion->N3_Product N1_Product N1-Alkylated Product N1_Anion->N1_Product Dialkylated_Product N1,N3-Dialkylated Product N3_Product->Dialkylated_Product Base Base (e.g., K₂CO₃, NaH) Base->Hydantoin RX R-X RX->N3_Anion RX->N1_Anion RX2 R-X RX2->N3_Product Selective_Base Selective Base (e.g., tBuOK in THF) Selective_Base->Hydantoin

Caption: General pathways for N1 vs. N3 alkylation of hydantoin.

Troubleshooting_Workflow Start Start: N1-Alkylation Reaction Check_Conversion Check Conversion by TLC/LC-MS Start->Check_Conversion Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion No Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Increase_Temp Increase Temperature Low_Conversion->Increase_Temp Stronger_Base Use Stronger Base (tBuOK/KHMDS) Low_Conversion->Stronger_Base More_Reactive_RX Use More Reactive Alkylating Agent Low_Conversion->More_Reactive_RX Analyze_Products Analyze Product Mixture Good_Conversion->Analyze_Products N3_Product Predominantly N3-Product Analyze_Products->N3_Product N3 is major Dialkylated Significant Dialkylation Analyze_Products->Dialkylated Dialkylated N1_Selective Successful N1-Alkylation Analyze_Products->N1_Selective N1 is major Use_N1_Selective_Conditions Use N1-Selective Conditions (tBuOK/KHMDS in THF) N3_Product->Use_N1_Selective_Conditions Protect_N3 Implement N3-Protection Strategy N3_Product->Protect_N3 Reduce_RX Reduce Equivalents of Alkylating Agent Dialkylated->Reduce_RX Monitor_Time Monitor Reaction Time Closely Dialkylated->Monitor_Time Purify Purify Product N1_Selective->Purify

Caption: Troubleshooting workflow for selective N1-alkylation.

References

Preventing N3-alkylation side products in hydantoin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the formation of N3-alkylation side products during hydantoin synthesis, thereby improving the yield and purity of the desired N1-alkylated products.

Frequently Asked Questions (FAQs)

Q1: What is N3-alkylation in hydantoin synthesis and why is it a common problem?

A1: Hydantoins possess two nitrogen atoms, N1 and N3, both of which can be alkylated. The proton on the N3 nitrogen is more acidic than the proton on the N1 nitrogen[1][2]. Consequently, under standard basic conditions, the N3 position is more easily deprotonated, making it more nucleophilic and prone to alkylation. This leads to the formation of the undesired N3-alkylated hydantoin as a significant side product, reducing the yield of the target N1-alkylated compound[1][2][3].

Q2: What are the key factors that influence the ratio of N1- to N3-alkylation?

A2: The regioselectivity of hydantoin alkylation is primarily influenced by three factors:

  • Choice of Base: The size (steric hindrance) and the counter-ion of the base are critical. Sterically bulky bases can hinder approach to the N3 position, thereby favoring alkylation at N1[1][2].

  • Solvent System: The solvent affects the state of the hydantoin anion (the ion pair). Solvents like tetrahydrofuran (THF) have been shown to promote N1-selectivity when used with appropriate bases[1][2][4].

  • Steric Hindrance: Substituents on the hydantoin ring (at C5) or on the alkylating agent can sterically block the N3 position, making the less-hindered N1 position more accessible to the electrophile[2].

Q3: I am observing a high yield of the N3-alkylated side product. What is the most effective way to solve this?

A3: The most direct and effective method to increase N1-selectivity is to change your reaction conditions. Specifically, switching to a strong, sterically hindered potassium base like potassium tert-butoxide (t-BuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (THF) as the solvent has been demonstrated to provide good to excellent yields of the N1-alkylated product with minimal N3-alkylation[1][2].

Troubleshooting Guide

Issue: Low Yield of N1-Alkylated Product Due to Competing N3-Alkylation

This troubleshooting workflow helps identify and resolve common causes of poor regioselectivity in hydantoin alkylation.

G start High N3-Alkylation Detected check_base Step 1: Evaluate the Base start->check_base base_weak Are you using a weak or small base (e.g., K2CO3, NaH)? check_base->base_weak Analyze sol_weak These bases favor deprotonation at the more acidic N3 site. base_weak->sol_weak Yes check_solvent Step 2: Evaluate the Solvent base_weak->check_solvent No rec_base Solution: Switch to a bulky potassium base like t-BuOK or KHMDS. sol_weak->rec_base rec_base->check_solvent solvent_other Are you using solvents like DMF, MeCN, or DMSO? check_solvent->solvent_other Analyze sol_other Selectivity is highly solvent-dependent. These may not favor N1-alkylation. solvent_other->sol_other Yes end_node Optimized for N1-Selectivity solvent_other->end_node No (Using THF) rec_solvent Solution: Use Tetrahydrofuran (THF) as the reaction solvent. sol_other->rec_solvent rec_solvent->end_node

Caption: Troubleshooting workflow for diagnosing and resolving poor N1-selectivity.

Data on N1-Alkylation Selectivity

The choice of base and solvent has a profound impact on the regioselectivity of the alkylation reaction. The data below summarizes the results for the methylation of 5,5-diphenylhydantoin (Phenytoin).

Table 1: Effect of Base on Methylation of 5,5-Diphenylhydantoin
EntryBase (2.0 equiv)SolventTime (h)N1-Product Yield (%)N3-Product Yield (%)
1t-BuOKTHF0.581<1
2KHMDSTHF0.579<1
3LiHMDSTHF647Not Reported
4NaHDMF-Mixture ReportedMixture Reported
5K₂CO₃--0Major Product

Data adapted from a study on direct N1-selective alkylation of hydantoins.[1][2]

Reaction Pathways and Influencing Factors

The regiochemical outcome of the alkylation is a competition between the N1 and N3 positions. The use of sterically demanding reagents can kinetically favor alkylation at the less hindered N1 site, even though the N3-anion is often the more thermodynamically stable intermediate.

G sub Hydantoin (R-groups at C5) deprotonation + Base - H+ sub->deprotonation anion Hydantoin Anion (Resonance Stabilized) deprotonation->anion invis1 anion->invis1 invis2 anion->invis2 factors Controlling Factors: • Bulky Base (t-BuOK) • THF Solvent • Steric hindrance at C5 factors->anion Influences Selectivity n1_prod Desired Product (N1-Alkylated) n3_prod Side Product (N3-Alkylated) rx + R'-X rx->n1_prod rx2 + R'-X rx2->n3_prod invis1->n1_prod Favored Pathway (Kinetic Control) invis1->rx invis2->n3_prod Default Pathway (Thermodynamic Control) invis2->rx2

Caption: Competing N1 vs. N3 alkylation pathways and key influencing factors.

Experimental Protocols

Protocol: Direct N1-Selective Alkylation using Potassium tert-Butoxide (t-BuOK)

This protocol is a general method for achieving highly regioselective N1-alkylation of hydantoins, based on procedures reported in the literature[1][2].

Materials:

  • 5,5-disubstituted Hydantoin (1.0 equiv)

  • Potassium tert-butoxide (t-BuOK) (2.0 equiv)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, magnetic stirrer, nitrogen/argon inlet)

Procedure:

  • Setup: To an oven-dried round-bottom flask under a nitrogen or argon atmosphere, add the hydantoin substrate (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to the flask to dissolve or suspend the hydantoin (concentration typically 0.1-0.2 M).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Base Addition: While stirring, add potassium tert-butoxide (t-BuOK) (2.0 equiv) portion-wise to the mixture. Stir at 0 °C for 30 minutes. The mixture may change in appearance as the hydantoin salt forms.

  • Alkylating Agent: Add the alkyl halide (1.2 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS (typical reaction times range from 30 minutes to a few hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated hydantoin.

References

Technical Support Center: Optimizing N-Alkylation of Hydantoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the N-alkylation of hydantoin. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the N-alkylation of hydantoin, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
1. Low or No Conversion a. Inactive Base: The base may have degraded due to improper storage or handling.Use a freshly opened bottle of base or test its activity. For instance, potassium tert-butoxide is highly sensitive to moisture.
b. Insufficient Base: The amount of base may not be enough to deprotonate the hydantoin effectively.Use a stoichiometric amount or a slight excess of base relative to the hydantoin.
c. Low Reaction Temperature: The reaction may require thermal energy to proceed at an adequate rate.Gradually increase the reaction temperature while monitoring for byproduct formation.
d. Poor Solubility: The hydantoin starting material may not be sufficiently soluble in the chosen solvent.[1]Select a solvent in which the hydantoin is more soluble. For example, if solubility in THF is low, consider a more polar aprotic solvent, but be mindful of its effect on regioselectivity.[1]
e. Unreactive Alkylating Agent: The alkylating agent may be too sterically hindered or possess a poor leaving group.Consider using a more reactive alkylating agent (e.g., iodide instead of chloride) or increasing the reaction temperature.
2. Poor Regioselectivity (Mixture of N1, N3, and/or Dialkylated Products) a. Incorrect Base/Solvent System: The choice of base and solvent is crucial for controlling regioselectivity.For N1-alkylation , use a strong, sterically hindered base like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in a non-polar aprotic solvent like tetrahydrofuran (THF).[1][2] For N3-alkylation , which is often the thermodynamic product due to the higher acidity of the N3 proton, a weaker base such as potassium carbonate (K2CO3) can be used.[1] Using a polar aprotic solvent like DMF can also favor N3-alkylation.[1]
b. Over-alkylation: The mono-alkylated product can be more nucleophilic than the starting hydantoin, leading to a second alkylation.Control the stoichiometry by using a slight excess of the hydantoin relative to the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help.
3. Formation of Byproducts a. O-Alkylation: While less common, alkylation can occur at the oxygen atom of the carbonyl group.This is generally not a major issue in hydantoin alkylation. If observed, changing the solvent or base may alter the reactivity.
b. Ring Cleavage: Harsh reaction conditions can lead to the degradation of the hydantoin ring, resulting in lower yields.[3][4]Use milder reaction conditions, such as lower temperatures or less concentrated base. Monitor the reaction closely to avoid prolonged reaction times.
4. Difficulties in Product Purification a. Similar Polarity of Products: The desired product and byproducts (regioisomers, starting material) may have very similar polarities, making chromatographic separation challenging.Optimize the reaction to maximize the yield of the desired product and minimize byproducts. For purification, consider using a different column chromatography eluent system or recrystallization from a suitable solvent. Diastereomers formed from the alkylation of chiral hydantoins can sometimes be separated by crystallization.

Frequently Asked Questions (FAQs)

Q1: How do I achieve selective N1-alkylation of a hydantoin?

A1: Selective N1-alkylation can be achieved by using a strong, sterically hindered potassium base such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an aprotic solvent like tetrahydrofuran (THF).[1][2] These conditions favor the kinetic product, which is the N1-alkylated hydantoin.[1]

Q2: What are the best conditions for selective N3-alkylation?

A2: N3-alkylation is generally favored under thermodynamic control. This can often be achieved using weaker bases like potassium carbonate (K2CO3).[1] The use of polar aprotic solvents such as N,N-dimethylformamide (DMF) can also promote the formation of the N3-alkylated product.[1]

Q3: My reaction is giving a mixture of N1 and N3 alkylated products. How can I improve the selectivity?

A3: A mixture of regioisomers indicates that the reaction conditions are not optimal for selective alkylation. To favor N1-alkylation, ensure your base (tBuOK or KHMDS) is active and the solvent (THF) is anhydrous. To favor N3-alkylation, you can switch to a weaker base like K2CO3 and a more polar solvent like DMF.[1]

Q4: I am observing a significant amount of dialkylated product. What can I do to minimize this?

A4: The formation of a dialkylated product is a form of over-alkylation. To minimize this, you can adjust the stoichiometry of your reactants. Using a slight excess of the hydantoin starting material relative to the alkylating agent will increase the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product. Additionally, a slow, dropwise addition of the alkylating agent to the reaction mixture can help to maintain a low concentration of the alkylating agent, further disfavoring the second alkylation.

Q5: How does the substituent at the C5 position of the hydantoin ring affect the N-alkylation reaction?

A5: Substituents at the C5 position can influence the acidity of the N-H protons and the steric accessibility of the nitrogen atoms. Electron-withdrawing groups at C5 can increase the acidity of the N-H protons, potentially affecting the ease of deprotonation. Bulky substituents at C5 may sterically hinder the approach of the alkylating agent, particularly at the N1 position. For instance, the N1-H of 5,5-diphenylhydantoin is considered more acidic than that of 5-methyl-5-phenylhydantoin, which can affect the reaction outcome.[1]

Q6: What are the safety precautions I should take when performing N-alkylation of hydantoins?

A6: N-alkylation reactions often involve hazardous reagents. Strong bases like potassium tert-butoxide and sodium hydride are corrosive and react violently with water. Alkylating agents, such as alkyl halides and sulfates, are often toxic and can be mutagenic. It is crucial to handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Always quench the reaction carefully and dispose of waste according to your institution's safety guidelines.

Data Presentation

Table 1: Reaction Conditions for N1-Selective Methylation of 5,5-Diphenylhydantoin (Phenytoin)
EntryBase (equiv.)SolventAdditive (equiv.)TimeYield of N1-methylated product (%)Yield of N3-methylated product (%)Yield of N,N'-dimethylated product (%)
1LiHMDS (2.2)THF-6 h66--
2tBuOK (2.0)Toluene-5 minlow--
3tBuOK (2.0)tBuOH-5 minsluggish reaction--
4tBuOK (2.0)DMF-5 min-major product-
5tBuOK (2.0)THF18-crown-6 (2.0)5 min-4428
6tBuOK (2.0)THF-5 min83--
7KHMDS (2.0)THF-5 min81--

Data adapted from the study on direct N1-selective alkylation of hydantoins.[1]

Table 2: N-Alkylation of Hydantoins using Phase-Transfer Catalysis
EntryHydantoin SubstrateElectrophileCatalyst (mol%)BaseSolventYield (%)
1N,N-dibenzyl hydantoinAllyl bromideTBAB (2)50% aq. KOHToluene96
2Phenylalanine-derived N,N-dibenzyl hydantoinAllyl bromideTBAB (2)50% aq. KOHToluene98
3Methionine-derived N,N-dibenzyl hydantoinAllyl bromideTBAB (2)50% aq. KOHToluene97
4Valine-derived N,N-dibenzyl hydantoinAllyl bromideTBAB (10)50% aq. NaOHToluene73
5N,N-dibenzyl hydantoinBenzyl bromideTBAB (2)50% aq. KOHToluene73

TBAB = Tetrabutylammonium bromide. Data pertains to C5-alkylation under the specified conditions.[3][4]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Methylation of Phenytoin using tBuOK
  • To a solution of phenytoin (100 mg, 0.40 mmol) in anhydrous THF (2.0 mL) under an inert atmosphere (e.g., argon or nitrogen), add a 1 M solution of tBuOK in THF (0.80 mL, 0.80 mmol) at room temperature.

  • Stir the mixture for 3 minutes at room temperature.

  • Add methyl iodide (30 µL, 0.48 mmol) in THF (0.1 mL) to the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 minutes.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N1-methylated phenytoin.

This protocol is adapted from a published procedure.[1]

Protocol 2: General Procedure for N-Alkylation under Phase-Transfer Catalysis (PTC)
  • To a solution of the hydantoin (0.25 mmol) and tetrabutylammonium bromide (TBAB, 2 mol%) in toluene (0.3 mL), add 50% w/w aqueous potassium hydroxide (0.2 mL).

  • Add the electrophile (0.75 mmol) to the mixture at room temperature.

  • Stir the reaction vigorously at room temperature until the starting material is completely consumed, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 x 10 mL).

  • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

This protocol is a general method for C5-alkylation and can be adapted for N-alkylation with appropriate substrate protection.[3][4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Hydantoin in Anhydrous Solvent B Add Base under Inert Atmosphere A->B C Stir at Room Temperature B->C D Add Alkylating Agent C->D E Monitor Reaction by TLC D->E F Quench Reaction E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Caption: General experimental workflow for the N-alkylation of hydantoin.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions1 Solutions for Regioselectivity cluster_solutions2 Solutions for Low Conversion start Low or No Product Formation? cause1 Poor Regioselectivity? start->cause1 No cause2 Low Conversion? start->cause2 Yes sol1a For N1: Use tBuOK/KHMDS in THF cause1->sol1a Yes sol1b For N3: Use K2CO3 in DMF cause1->sol1b Yes sol2a Check Base Activity & Stoichiometry cause2->sol2a Yes sol2b Increase Temperature or Change Solvent cause2->sol2b Yes

Caption: Troubleshooting decision tree for N-alkylation of hydantoin.

References

Purification techniques for 1-Allylhydantoin from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of 1-Allylhydantoin from a reaction mixture. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction mixture?

The primary impurities depend on the synthetic route employed. The two most common methods for synthesizing this compound are:

  • Alkylation of Hydantoin with an Allyl Halide (e.g., Allyl Bromide):

    • Unreacted Hydantoin: Incomplete reaction can leave starting material in the mixture.

    • 1,3-Diallylhydantoin: Over-alkylation can lead to the formation of the di-substituted product.

    • Allyl Alcohol: Hydrolysis of the allyl halide can produce allyl alcohol.[1]

    • Polymeric materials: Allyl groups can sometimes polymerize, especially in the presence of radical initiators or heat.[2]

  • Reaction of an Allyl-containing compound with a precursor (e.g., Allylurea cyclization):

    • Unreacted Starting Materials: Incomplete cyclization will result in the presence of the linear precursor.

    • Side-products from decomposition: High temperatures or harsh reaction conditions can lead to decomposition products.

Q2: What is the recommended general approach for purifying this compound?

A general workflow for the purification of this compound is outlined below. The specific techniques and conditions will need to be optimized based on the scale of the reaction and the impurity profile.

PurificationWorkflow ReactionMixture Crude Reaction Mixture Workup Aqueous Work-up (e.g., washing with water/brine) ReactionMixture->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Drying Drying of Organic Layer Extraction->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval CrudeProduct Crude this compound SolventRemoval->CrudeProduct Recrystallization Recrystallization CrudeProduct->Recrystallization ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography PureProduct Pure this compound Recrystallization->PureProduct ColumnChromatography->PureProduct

References

Identifying byproducts in the synthesis of 1-Allylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 1-Allylhydantoin.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The primary industrial synthesis routes for this compound are:

  • Condensation of Allylurea and Glyoxylic Acid: This is a common method analogous to the synthesis of allantoin. It involves the acid-catalyzed reaction of allylurea and glyoxylic acid.

  • Bucherer-Bergs Reaction: This multicomponent reaction utilizes allylamine, potassium cyanide, and ammonium carbonate. While a versatile method for hydantoin synthesis, its application for this compound is also plausible.

Q2: What are the potential byproducts in the synthesis of this compound via the allylurea and glyoxylic acid route?

A2: In the acid-catalyzed condensation of allylurea and glyoxylic acid, several side reactions can occur, leading to the formation of various byproducts. These may include:

  • Unreacted Starting Materials: Residual allylurea and glyoxylic acid may remain in the final product if the reaction does not go to completion.

  • Allantoin: If urea is present as an impurity in the allylurea starting material, allantoin can be formed as a byproduct.

  • Acyclic Condensation Products: Incomplete cyclization can lead to the formation of acyclic urea derivatives.[1]

  • Polymeric Materials: Glyoxylic acid can be prone to polymerization under certain conditions.

Q3: What byproducts can be expected from the Bucherer-Bergs synthesis of this compound?

A3: The Bucherer-Bergs reaction is a complex equilibrium-driven process.[2] Potential byproducts when using allylamine include:

  • Unreacted Allylamine: Due to its volatility, some allylamine may not react.

  • Cyanohydrin Intermediate: The intermediate formed from the reaction of an aldehyde (if formed in situ) and cyanide may persist.

  • 5-Imino-oxazolidin-2-one Intermediate: This intermediate in the reaction mechanism could potentially be isolated under certain conditions.[3]

  • Hydrolyzed Products: The hydantoin ring can be susceptible to hydrolysis, leading to the corresponding amino acid derivative.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low Yield of this compound Incomplete reaction.Optimize reaction time, temperature, and catalyst concentration. Monitor reaction progress using techniques like TLC or HPLC.
Side reactions consuming starting materials.Adjust stoichiometry of reactants. Control reaction temperature to minimize side reactions.
Presence of Multiple Impurities in Final Product Non-optimal reaction conditions.Re-evaluate and optimize reaction parameters such as pH, temperature, and reaction time.
Impure starting materials.Ensure the purity of starting materials (allylurea, glyoxylic acid, allylamine) before use.
Difficulty in Purifying this compound Co-elution of byproducts with the desired product.Employ alternative purification techniques such as recrystallization from a different solvent system or preparative chromatography.
Thermal degradation during purification.Use milder purification conditions, such as lower temperatures for distillation or evaporation.

Quantitative Data on Byproduct Formation

Experimental Protocols

Synthesis of this compound via Condensation of Allylurea and Glyoxylic Acid (Illustrative Protocol)

Materials:

  • Allylurea

  • Glyoxylic acid monohydrate

  • Concentrated sulfuric acid (catalyst)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve allylurea in deionized water.

  • Slowly add glyoxylic acid monohydrate to the solution while stirring.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for a specified time (e.g., 4-6 hours), monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • The crude product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent such as an ethanol/water mixture to obtain pure this compound.

Analytical Methods for Byproduct Identification

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the main product and various byproducts. A reversed-phase C18 column with a gradient elution of water and acetonitrile is often a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile byproducts, especially those that may be present in the starting materials or formed through side reactions.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the final product and any isolated byproducts.[6][7] Quantitative NMR (qNMR) can be used to determine the purity of the product without the need for individual standards for each impurity.[4]

Visualizations

Synthesis_Byproducts cluster_allylurea Allylurea & Glyoxylic Acid Route cluster_byproducts1 Potential Byproducts cluster_bucherer Bucherer-Bergs Route cluster_byproducts2 Potential Byproducts Allylurea Allylurea Allylhydantoin1 This compound Allylurea->Allylhydantoin1 Condensation GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->Allylhydantoin1 Unreacted1 Unreacted Starting Materials Allylhydantoin1->Unreacted1 Allantoin Allantoin Allylhydantoin1->Allantoin Acyclic Acyclic Condensation Products Allylhydantoin1->Acyclic Polymer Polymeric Materials Allylhydantoin1->Polymer Allylamine Allylamine Allylhydantoin2 This compound Allylamine->Allylhydantoin2 Multicomponent Reaction KCN KCN KCN->Allylhydantoin2 AmmoniumCarbonate (NH4)2CO3 AmmoniumCarbonate->Allylhydantoin2 Unreacted2 Unreacted Allylamine Allylhydantoin2->Unreacted2 Cyanohydrin Cyanohydrin Intermediate Allylhydantoin2->Cyanohydrin Iminooxazolidinone Imino-oxazolidin-2-one Intermediate Allylhydantoin2->Iminooxazolidinone Hydrolyzed Hydrolyzed Products Allylhydantoin2->Hydrolyzed

References

Technical Support Center: Phase-Transfer Catalysis for Hydantoin Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the phase-transfer catalyzed (PTC) alkylation of hydantoins.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using phase-transfer catalysis for hydantoin alkylation?

A1: Phase-transfer catalysis offers a highly efficient, cost-effective, and environmentally friendly method for the selective C5-alkylation of hydantoins.[1][2][3] This technique allows for high yields under mild reaction conditions, using only a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[1][2] It avoids the need for strong, hazardous bases (e.g., NaH) or cryogenic conditions often required in traditional alkylation methods.[2]

Q2: Which phase-transfer catalyst is most effective for this reaction?

A2: Tetrabutylammonium bromide (TBAB) has been shown to be a highly effective and low-cost catalyst for the PTC alkylation of hydantoins.[1][2] While other common catalysts such as tetrabutylammonium iodide, tetrabutylammonium hydrogen sulfate, tetrahexylammonium bromide, and trioctylmethylammonium chloride have been evaluated, they generally result in slightly less effective reactions.[2]

Q3: What is the typical solvent system used for this reaction?

A3: A biphasic system consisting of an organic solvent and a concentrated aqueous base is standard. Toluene is a commonly used and effective organic solvent for this reaction.[2]

Q4: Can this method be used for N-alkylation of hydantoins?

A4: While phase-transfer catalysis can be used for N-alkylation, the described protocol with a strong base is primarily selective for C5-alkylation.[1][2] Studies focusing on N-alkylation under PTC conditions have shown that in many cases, N3-monoalkylation or N1,N3-dialkylation are the main products.[4]

Q5: Is it possible to achieve enantioselective alkylation using this method?

A5: There is potential for enantioselective PTC alkylation of hydantoins by using chiral phase-transfer catalysts. However, studies using cinchona alkaloid-derived catalysts have shown that while asymmetric induction is possible, it often results in modest enantiomeric excess and may require longer reaction times and higher catalyst loadings.[1][2] Further optimization and development of novel chiral catalysts are needed to improve selectivity.[1][2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inefficient Stirring: Inadequate mixing of the aqueous and organic phases leads to poor transfer of the hydantoin anion. 2. Low Base Concentration: The base may not be strong enough to efficiently deprotonate the hydantoin at the C5 position. 3. Low Catalyst Loading: Insufficient catalyst will result in a slow reaction and incomplete conversion.[2] 4. Sterically Hindered Substrate: Bulky substituents on the hydantoin ring can hinder the approach of the electrophile.1. Increase Stirring Rate: Ensure vigorous stirring to create a large interfacial area between the two phases. 2. Use Concentrated Base: Employ a 50% w/w aqueous solution of KOH or NaOH.[2] Decreasing the base concentration can lead to more sluggish reactions.[2] 3. Optimize Catalyst Loading: A catalyst loading of 2 mol% TBAB is a good starting point.[2] For particularly unreactive substrates, increasing the loading to 10 mol% may be beneficial.[2] 4. Increase Reaction Temperature and/or Time: For challenging substrates, such as valine-derived hydantoins, increasing the temperature (e.g., to 40°C) and extending the reaction time may be necessary.[2]
Formation of Side Products 1. Ring Cleavage: The hydantoin ring can be susceptible to cleavage under highly caustic conditions.[2] 2. Reaction with Susceptible Electrophiles: Electrophiles like benzaldehyde, epibromohydrin, and β-nitrostyrene can undergo rapid side reactions in the presence of a strong base.[2]1. Optimize Base to Solvent Ratio: A significantly high ratio of base to organic solvent can lead to degradation. Adjusting this ratio may mitigate ring cleavage.[2] 2. Select Appropriate Electrophiles: This method is most suitable for alkyl-, allyl-, propargyl-, and benzyl halides, as well as acrylates.[1][2] Avoid electrophiles that are unstable under strongly basic conditions.[2]
Incomplete Conversion 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Poorly Reactive Electrophile: Some electrophiles are inherently less reactive.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and determine the optimal reaction time.[2] 2. Increase Electrophile Equivalents: Using a larger excess of the alkylating agent (e.g., 3 equivalents) can help drive the reaction to completion.[2]
Difficulty in Product Isolation 1. Emulsion Formation during Work-up: Vigorous shaking during extraction can lead to stable emulsions. 2. Catalyst in Final Product: The phase-transfer catalyst may be carried through the work-up and contaminate the product.1. Gentle Extraction: Gently invert the separatory funnel during extraction to minimize emulsion formation. Addition of brine can also help break emulsions. 2. Thorough Washing: Ensure thorough washing of the organic phase with water to remove the catalyst. For scale-up processes, filtration and washing of the product slurry can be effective.[1][2]

Quantitative Data Summary

Table 1: Effect of Phase-Transfer Catalyst on Yield

CatalystYield (%)
Tetrabutylammonium Bromide (TBAB)91
Tetrabutylammonium Iodide90
Tetrahexylammonium Bromide86
Tetrabutylammonium Hydrogen Sulfate78
Trioctylmethylammonium Chloride74
Conditions: N,N-dibenzyl hydantoin, allyl bromide, 50% w/w KOH, toluene, room temperature.[2]

Table 2: Effect of Base on Yield

Base (50% w/w aq.)Yield (%)
KOH91
NaOH73
Conditions: N,N-dibenzyl hydantoin, allyl bromide, TBAB (2 mol%), toluene, room temperature, 18h.[2]

Experimental Protocols

General Protocol for C5-Alkylation of Hydantoins

  • Reaction Setup: To a solution of the hydantoin (1.0 eq) and tetrabutylammonium bromide (TBAB, 0.02 eq) in toluene, add a 50% w/w aqueous solution of potassium hydroxide (KOH).

  • Addition of Electrophile: Add the desired electrophile (3.0 eq) to the reaction mixture at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., dichloromethane) three times.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired C5-alkylated hydantoin.

Visualizations

experimental_workflow Experimental Workflow for PTC Alkylation of Hydantoins cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve Hydantoin and TBAB in Toluene add_base Add 50% aq. KOH start->add_base add_electrophile Add Electrophile at RT add_base->add_electrophile stir Vigorous Stirring at RT add_electrophile->stir monitor Monitor by TLC stir->monitor dilute Dilute with Water monitor->dilute Reaction Complete extract Extract with DCM (3x) dilute->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify ptc_mechanism Mechanism of Phase-Transfer Catalysis cluster_organic Organic Phase MOH M⁺OH⁻ (e.g., KOH) QX_cat Q⁺X⁻ (Catalyst) Hyd_H Hydantoin (Hyd-H) MOH->Hyd_H OH⁻ transferred by Q⁺ Hyd_Q Q⁺Hyd⁻ (Ion Pair) Hyd_H->Hyd_Q Deprotonation by Q⁺OH⁻ Hyd_R Alkylated Hydantoin (Hyd-R) Hyd_Q->Hyd_R Alkylation RX Alkylating Agent (R-X) RX->Hyd_R QX_regen Q⁺X⁻ (Regenerated Catalyst) QX_regen->QX_cat Catalyst returns

References

Technical Support Center: Scalable Synthesis of 1-Allylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 1-Allylhydantoin for industrial use.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthesis routes for this compound?

A1: The two most prevalent methods for the industrial synthesis of hydantoin derivatives, including this compound, are the Bucherer-Bergs reaction and the Urech-Read synthesis. The Bucherer-Bergs method typically involves the reaction of an aldehyde or ketone with an alkali metal cyanide and ammonium carbonate. The Urech-Read synthesis, on the other hand, generally starts from an amino acid, such as allylglycine, which is reacted with a cyanate.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concerns are associated with the handling of hazardous materials. Specifically, the use of alkali metal cyanides (e.g., potassium cyanide) in the Bucherer-Bergs synthesis requires strict protocols to prevent the formation and release of highly toxic hydrogen cyanide gas. Additionally, the handling of flammable solvents and potentially exothermic reactions necessitates appropriate engineering controls and personal protective equipment.

Q3: How can I improve the yield of my this compound synthesis?

A3: Yield improvement can often be achieved by optimizing reaction parameters. Key areas to focus on include reaction temperature, pressure (especially in a sealed vessel to prevent the escape of volatile reactants like ammonia), molar ratios of reactants, and solvent selection. Poor solubility of starting materials can also hinder reaction rates and yields.

Q4: What are the common impurities encountered in this compound synthesis, and how can they be minimized?

A4: Common impurities may include unreacted starting materials, intermediate products such as ureido acids or amides, and byproducts from side reactions like polymerization, particularly if an aldehyde is used as a starting material. Minimizing these impurities can be achieved by precise control of reaction conditions (temperature, time, and pH) and by implementing an appropriate purification strategy, such as recrystallization or column chromatography.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Suboptimal reaction temperature.- Loss of volatile reagents (e.g., ammonia from ammonium carbonate decomposition).- Poor solubility of starting materials.- Incorrect molar ratios of reactants.- Inefficient heating method leading to localized overheating or underheating.- Systematically vary the reaction temperature to find the optimum.- Conduct the reaction in a sealed, pressure-rated vessel.- Experiment with different solvent systems to improve solubility.- Carefully control the stoichiometry of the reactants.- Use a uniformly heating system like an oil bath instead of a heating mantle.
Formation of Significant Side Products - Hydrolysis of the hydantoin ring during workup.- Polymerization of aldehyde starting materials.- Undesired side reactions due to incorrect pH.- Carefully control the pH during the workup and avoid prolonged exposure to strong acids or bases.- Consider using ultrasonication to potentially lower the required reaction temperature and shorten reaction times, which can reduce polymerization.- Buffer the reaction mixture to maintain the optimal pH range.
Product Purity Issues - Incomplete reaction.- Co-precipitation of unreacted starting materials or byproducts.- Inefficient purification method.- Monitor the reaction progress using techniques like TLC or HPLC to ensure completion.- Optimize the crystallization solvent and conditions to selectively precipitate the desired product.- Employ multi-step purification processes, such as a combination of extraction, crystallization, and/or chromatography.
Difficulty in Product Isolation - Product is too soluble in the reaction solvent.- Formation of an oil instead of a crystalline solid.- After the reaction, consider removing the reaction solvent under reduced pressure and redissolving the residue in a solvent where the product has lower solubility to induce precipitation.- Attempt to induce crystallization by seeding with a small crystal of pure product, scratching the inside of the flask, or cooling to a lower temperature.- If an oil forms, try triturating with a non-polar solvent to solidify the product.

Experimental Protocols (Illustrative Examples)

Illustrative Protocol 1: Bucherer-Bergs Synthesis of a Hydantoin Derivative

This protocol is a general illustration and would require optimization for the specific synthesis of this compound.

  • Reaction Setup: In a pressure-rated reaction vessel, combine the starting carbonyl compound (e.g., an allyl-substituted aldehyde or ketone), ammonium carbonate, and an alkali metal cyanide in a suitable solvent mixture, such as aqueous ethanol.

  • Reaction Conditions: Seal the vessel and heat the mixture with uniform stirring. A typical temperature range is 60-70°C, but this may need to be adjusted based on the reactivity of the substrate.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them using an appropriate technique (e.g., TLC, HPLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with a mineral acid to a pH that precipitates the hydantoin product.

  • Isolation and Purification: Collect the crude product by filtration, wash it with cold water, and then dry it. Further purification can be achieved by recrystallization from a suitable solvent.

Illustrative Protocol 2: Urech-Read Synthesis of a Hydantoin Derivative

This protocol is a general illustration using an amino acid as a starting material and would require optimization for this compound from allylglycine.

  • Formation of the Ureido Acid: Dissolve the starting amino acid (e.g., allylglycine) in water and treat it with an aqueous solution of potassium cyanate.

  • Acidification and Cyclization: Heat the mixture, and then acidify it with a strong acid, such as hydrochloric acid. Continue heating to promote the cyclization of the intermediate ureido acid to the corresponding hydantoin.

  • Isolation: Cool the reaction mixture to induce crystallization of the hydantoin product.

  • Purification: Collect the product by filtration, wash with cold water, and recrystallize from an appropriate solvent to achieve the desired purity.

Visualizations

Synthesis_Pathway cluster_bucherer Bucherer-Bergs Pathway cluster_urech Urech-Read Pathway AllylCarbonyl Allyl-Carbonyl Compound Cyanohydrin Cyanohydrin Intermediate AllylCarbonyl->Cyanohydrin + KCN, (NH4)2CO3 AminoNitrile Aminonitrile Intermediate Cyanohydrin->AminoNitrile Allylhydantoin_B This compound AminoNitrile->Allylhydantoin_B Cyclization Allylglycine Allylglycine UreidoAcid Ureido Acid Intermediate Allylglycine->UreidoAcid + KCNO Allylhydantoin_U This compound UreidoAcid->Allylhydantoin_U + Acid, Heat

Caption: Potential synthetic pathways for this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Temp Verify Reaction Temperature Start->Check_Temp Check_Reagents Check Reagent Stoichiometry & Purity Check_Temp->Check_Reagents Temp OK Optimize_Workup Optimize Workup & Purification Check_Temp->Optimize_Workup Temp Not Optimal Check_Solvent Evaluate Solvent System Check_Reagents->Check_Solvent Reagents OK Check_Reagents->Optimize_Workup Reagents Incorrect Check_Solvent->Optimize_Workup Solvent OK Check_Solvent->Optimize_Workup Solvent Inadequate Success Problem Resolved Optimize_Workup->Success Optimized

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: 1-Allylhydantoin Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Allylhydantoin. Our focus is on the effective removal of unreacted starting materials to achieve high product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the likely unreacted starting materials?

The most common and direct method for synthesizing this compound is the N-alkylation of hydantoin. This reaction typically involves treating hydantoin with an allyl halide, such as allyl bromide, in the presence of a base. Consequently, the primary unreacted starting materials that may contaminate the final product are hydantoin and allyl bromide .

Q2: How can I monitor the progress of the reaction to minimize the amount of unreacted starting materials?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside standards of pure hydantoin and this compound, you can visualize the consumption of the starting material and the formation of the product. A recommended TLC system is silica gel as the stationary phase and a mobile phase of ethyl acetate/hexane. The disappearance of the hydantoin spot indicates the reaction is nearing completion.

Q3: What are the recommended methods for purifying crude this compound?

The two primary methods for purifying this compound and removing unreacted starting materials are recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method for removing unreacted hydantoin, which has different solubility properties than the alkylated product. Water is a commonly used solvent for the recrystallization of similar compounds.

  • Column Chromatography: Flash chromatography using silica gel can effectively separate this compound from both unreacted hydantoin and residual allyl bromide.

Q4: What is a suitable recrystallization solvent for this compound?

Troubleshooting Guide: Removal of Unreacted Starting Materials

This guide addresses specific issues encountered during the purification of this compound.

Problem Possible Cause Recommended Solution
Low Purity After Recrystallization: Presence of Unreacted Hydantoin The chosen recrystallization solvent is not optimal, leading to co-precipitation of hydantoin and this compound.1. Solvent Screening: Perform small-scale solubility tests with different solvents (e.g., water, ethanol, isopropanol, ethyl acetate/hexane mixtures) to find a system where this compound has high solubility when hot and low solubility when cold, while hydantoin remains either soluble or insoluble at all temperatures.2. Slow Cooling: Ensure the crystallization process is slow. Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
Oily Product Obtained Instead of Crystalline Solid The product may be "oiling out" of the solution, which can happen if the boiling point of the recrystallization solvent is higher than the melting point of the product or if the product is impure.1. Lower Boiling Point Solvent: Choose a recrystallization solvent with a lower boiling point.2. Two-Solvent Recrystallization: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently warm to redissolve and then allow to cool slowly.
Incomplete Separation of this compound and Hydantoin by Column Chromatography The polarity of the mobile phase (eluent) is not optimized for effective separation on the silica gel column.1. Optimize Eluent System: Use TLC to test various solvent mixtures. Start with a non-polar system (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity by increasing the proportion of ethyl acetate until good separation between the spots for this compound and hydantoin is observed.2. Gradient Elution: Employ a gradient elution during column chromatography, starting with a less polar solvent system and gradually increasing the polarity. This can improve the resolution between closely eluting compounds.
Presence of Residual Allyl Bromide in the Final Product Allyl bromide is volatile but can be trapped in the product. The work-up procedure may not have been sufficient to remove it.1. Aqueous Wash: During the work-up, wash the organic layer with a dilute solution of sodium bisulfite or sodium thiosulfate to quench any remaining allyl bromide.2. Evaporation under Reduced Pressure: After extraction and drying, concentrate the organic phase under reduced pressure (rotary evaporation) to remove volatile impurities like allyl bromide. Gentle heating can aid in its removal.

Experimental Protocols

Illustrative Synthesis of this compound

This protocol is based on general N-alkylation procedures for hydantoins and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydantoin (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add a base, such as potassium carbonate (1.2 equivalents), to the solution.

  • Addition of Allyl Bromide: Slowly add allyl bromide (1.1 equivalents) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Dilute the filtrate with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude this compound.

Purification by Recrystallization
  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., water or an ethanol/water mixture) until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Complete Crystallization: Place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified this compound crystals in a vacuum oven.

Visual Workflow for Troubleshooting Purification

Troubleshooting_Purification cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Analysis cluster_issues Troubleshooting Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Primary Method Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Alternative/Secondary Purity_Check Check Purity (TLC, NMR, MP) Recrystallization->Purity_Check Oily_Product Oily Product Recrystallization->Oily_Product Fails Column_Chromatography->Purity_Check Poor_Separation Poor Separation Column_Chromatography->Poor_Separation Fails Low_Purity Low Purity Purity_Check->Low_Purity Impure Pure_Product Pure_Product Purity_Check->Pure_Product Pure (≥98%) Low_Purity->Recrystallization Re-purify Low_Purity->Column_Chromatography Re-purify Oily_Product->Column_Chromatography Try Alternative Poor_Separation->Column_Chromatography Optimize Conditions

Caption: Troubleshooting workflow for this compound purification.

This guide provides a foundational understanding for the successful synthesis and purification of this compound. For specific applications, further optimization of the described protocols may be necessary.

Troubleshooting low conversion rates in hydantoin alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during hydantoin alkylation, with a specific focus on addressing low conversion rates.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates in hydantoin alkylation can stem from a variety of factors, ranging from suboptimal reaction conditions to inherent substrate reactivity. This guide provides a structured approach to identifying and resolving these issues.

Question 1: I am observing a low yield of my desired alkylated hydantoin. What are the common causes?

Low yields are frequently due to one or more of the following factors:

  • Incorrect Base Selection: The choice of base is critical and depends on the desired position of alkylation (N1, N3, or C5). The N3 proton is the most acidic and is readily deprotonated by weaker bases.[1][2]

  • Poor Solvent Choice: The solvent affects the solubility of the hydantoin and the reactivity of the nucleophile.[1]

  • Suboptimal Temperature: The reaction may require a specific temperature to proceed efficiently.

  • Steric Hindrance: Bulky substituents on the hydantoin or the alkylating agent can impede the reaction.[1][3][4]

  • Competing Side Reactions: Undesired alkylation at other positions (e.g., N1 vs. N3) or dialkylation can reduce the yield of the target product.[1]

  • Poor Quality Reagents: The purity of the hydantoin, alkylating agent, base, and solvent is crucial.

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion.

TroubleshootingWorkflow start Low Conversion Rate check_base 1. Verify Base Selection (N1, N3, or C5 alkylation?) start->check_base check_solvent 2. Assess Solvent (Solubility & Reactivity) check_base->check_solvent Base is appropriate sub_base Incorrect Base: - N3 alkylation with weak base (e.g., K2CO3) - N1 alkylation requires strong K-base (e.g., tBuOK) - C5 alkylation with PTC check_base->sub_base check_temp 3. Review Reaction Temperature check_solvent->check_temp Solvent is suitable sub_solvent Poor Solvent: - Low solubility of starting material (e.g., in Toluene) - THF often effective for N1-alkylation check_solvent->sub_solvent check_sterics 4. Evaluate Steric Hindrance check_temp->check_sterics Temp. is optimal sub_temp Suboptimal Temp: - May require heating for less reactive  alkylating agents check_temp->sub_temp check_side_reactions 5. Analyze for Side Products (TLC/LC-MS) check_sterics->check_side_reactions Sterics not an issue sub_sterics Steric Hindrance: - Bulky groups on hydantoin or  alkylating agent slow reaction check_sterics->sub_sterics solution Optimized Reaction check_side_reactions->solution Side reactions minimized sub_side_reactions Side Reactions: - N1/N3 competition - Dialkylation - O-alkylation (less common) check_side_reactions->sub_side_reactions

Question 2: I am attempting N1-selective alkylation but am getting a mixture of products, primarily the N3-alkylated hydantoin. How can I improve N1 selectivity?

The N3 position is generally more acidic and therefore more readily alkylated.[1][2] To achieve N1-selectivity, specific reaction conditions are necessary.

  • Use a Strong Potassium Base: Potassium bases such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) have been shown to favor N1-alkylation.[1][2]

  • Choose an Appropriate Solvent: Tetrahydrofuran (THF) is often the solvent of choice for N1-selective alkylations with potassium bases.[1][2] Using a solvent like DMF can lead to N3-alkylation.[1]

  • Stoichiometry of the Base: Using at least two equivalents of the base is often necessary to deprotonate both the N3 and N1 positions, with the subsequent alkylation occurring preferentially at the N1 position.[1]

Regioselectivity hydantoin Hydantoin N1-H N3-H C5-H n1_product N1-Alkylated Hydantoin hydantoin:n1->n1_product Strong K-base (tBuOK) THF n3_product N3-Alkylated Hydantoin hydantoin:n3->n3_product Weak base (K2CO3) or Strong base (NaH) c5_product C5-Alkylated Hydantoin hydantoin:c5->c5_product Phase-Transfer Catalysis (TBAB, KOH) dialkylated N1,N3-Dialkylated Hydantoin n1_product->dialkylated Excess Alkylating Agent n3_product->dialkylated Strong base (NaH)

Question 3: My C5-alkylation using phase-transfer catalysis (PTC) is giving low yields. What can I do?

Phase-transfer catalysis is an effective method for C5-alkylation.[5][6][7] If you are experiencing low yields, consider the following:

  • Catalyst Choice and Concentration: Tetrabutylammonium bromide (TBAB) is a commonly used and effective catalyst.[5][6][7] While other catalysts can be used, they may be less effective.[5] The catalyst concentration is also important; typically 2-10 mol% is used.

  • Base Concentration: A high concentration of aqueous base (e.g., 50% w/w KOH) is often required for efficient reaction.[5][7] Lowering the base concentration can lead to sluggish reactions.[5][7]

  • Solvent and Phase Volume Ratio: Toluene is a common solvent for these reactions.[5][7] The ratio of the organic to aqueous phase can impact the reaction yield.[5][7]

  • Steric Hindrance at C5: Highly substituted hydantoins at the C5 position may react more slowly. For particularly hindered substrates, adjusting the base (e.g., using NaOH instead of KOH) and temperature may be necessary.[5][7]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in hydantoin alkylation? The base deprotonates the hydantoin ring, forming a nucleophilic anion that then attacks the alkylating agent. The strength and type of base influence which proton (N1, N3, or C5) is removed, thus directing the regioselectivity of the alkylation.[1][2][5]

Q2: How does the choice of alkylating agent affect the reaction? The reactivity of the alkylating agent is a key factor. More reactive alkylating agents like methyl iodide will react faster than less reactive ones like benzyl bromide.[1] Steric bulk on the alkylating agent can also slow down the reaction.[1]

Q3: Can O-alkylation occur? While possible, O-alkylation is generally not a major competing reaction in hydantoin alkylation and is often not observed.[5] The primary competition is between alkylation at the different nitrogen and carbon atoms of the ring.

Q4: My starting hydantoin is poorly soluble in the reaction solvent. What can I do? Poor solubility can significantly hinder the reaction rate.[1] If your hydantoin is not dissolving, you may need to switch to a different solvent system in which it is more soluble. For example, if toluene is not working, THF or DMF might be better options, but be mindful of how the solvent change can affect regioselectivity.[1]

Data Presentation

Table 1: Effect of Base and Solvent on N1-Methylation of Phenytoin

EntryBase (2.0 equiv.)SolventRatio (1a:4a:2:3)aYield of 4a (%)
1tBuOKTHF23 : 76 : 0 : 073
2tBuOKToluene84 : 16 : 0 : 014
3tBuOKtBuOH87 : 11 : 2 : 010
4tBuOKDMF16 : 0 : 84 : 0
5KHMDSTHF20 : 80 : 0 : 075
6NaHTHF0 : 0 : 45 : 55
7K2CO3DMF100 : 0 : 0 : 00

a Ratios estimated from 1H-NMR spectra of the crude products. 1a: Phenytoin, 4a: N1-methylated, 2: N3-methylated, 3: N1,N3-dimethylated. Data sourced from Shintani et al.[1]

Table 2: Effect of Alkylating Agent on N1-Alkylation of Phenytoin

EntryAlkylating Agent (1.2 equiv.)Time (h)Yield of N1-Product (%)
1Methyl Iodide0.573
2Benzyl Bromide653
3Allyl Bromide632
4Ethyl Bromoacetate60b

b N3-alkylated and dialkylated products were obtained instead. Data sourced from Shintani et al.[1]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation of Hydantoins

This protocol is adapted from the work of Shintani et al. for the N1-selective methylation of phenytoin.[1]

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the hydantoin (1.0 equiv.) and anhydrous THF to a flame-dried flask.

  • Deprotonation: Cool the solution to 0 °C and add a solution of potassium tert-butoxide (tBuOK) in THF (2.0 equiv.) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add the alkylating agent (1.2 equiv.) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for C5-Alkylation of Hydantoins via Phase-Transfer Catalysis

This protocol is based on the method described by Keenan et al. for the C5-alkylation of N,N-dibenzyl hydantoins.[5][7]

  • Preparation: To a flask, add the hydantoin (1.0 equiv.), tetrabutylammonium bromide (TBAB, 0.02 equiv.), and toluene.

  • Addition of Base: Add 50% w/w aqueous potassium hydroxide (KOH).

  • Addition of Alkylating Agent: Add the electrophile (3.0 equiv.) to the biphasic mixture at room temperature.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The high stirring rate is crucial for efficient phase transfer.

  • Reaction Monitoring: Monitor the reaction for the complete consumption of the starting material using TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The product can be further purified by column chromatography if necessary.

References

Validation & Comparative

Validating the Structure of 1-Allylhydantoin: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to validate the structure of 1-Allylhydantoin. By comparing its expected spectral data with that of a structurally related compound, 5,5-dimethylhydantoin, we demonstrate how ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are employed to confirm the molecular structure of this versatile building block in medicinal chemistry.

Spectroscopic Data Comparison

Table 1: ¹H NMR Data (ppm)

Proton Assignment (this compound) Expected Chemical Shift (δ ppm) Proton Assignment (5,5-dimethylhydantoin) Experimental Chemical Shift (δ ppm)
N-H ~7.5-8.5 (broad s)N-H (x2)~7.8 (broad s)
-CH₂-CH =CH₂~5.7-5.9 (m)--
-CH=CH~5.1-5.3 (m)--
-CH ₂-CH=CH₂~4.1-4.3 (d)--
CH ₂ (ring)~3.9-4.1 (s)--
--C(CH ₃)₂~1.4 (s)

Table 2: ¹³C NMR Data (ppm)

Carbon Assignment (this compound) Expected Chemical Shift (δ ppm) Carbon Assignment (5,5-dimethylhydantoin) Experimental Chemical Shift (δ ppm)
C =O (C4)~172C =O (C4)~177
C =O (C2)~157C =O (C2)~157
-C H=CH₂~131--
=C H₂~118--
C H₂ (ring)~52C (CH₃)₂~58
-C H₂- (allyl)~45--
---C H₃ (x2)~24

Table 3: FT-IR Data (cm⁻¹)

Functional Group Expected Wavenumber (cm⁻¹) for this compound Experimental Wavenumber (cm⁻¹) for 5,5-dimethylhydantoin
N-H Stretch3200-3300~3280, ~3180
C-H Stretch (sp²)3080-3100-
C-H Stretch (sp³)2850-3000~2980
C=O Stretch (Amide I)~1770, ~1710~1770, ~1710
C=C Stretch~1645-
N-H Bend (Amide II)~1550~1540
C-N Stretch1200-1350~1290

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion [M]⁺ Key Fragment Ions (m/z)
This compound140.06Expected: 99 ([M-C₃H₅]⁺), 68, 55, 41
5,5-dimethylhydantoin128.06113 ([M-CH₃]⁺), 85, 70, 56, 43

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for small organic molecules and should be adapted based on the specific instrument and experimental conditions.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte (for ¹H NMR) or 20-50 mg (for ¹³C NMR) is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse sequence is used.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64 scans are typically co-added to improve the signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal TMS standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: A benchtop FT-IR spectrometer equipped with a single-reflection ATR accessory is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is brought into firm contact with the crystal using a pressure clamp.

    • The sample spectrum is recorded over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization (Electron Ionization - EI): For GC-MS, EI is a common ionization technique. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.

  • Data Analysis: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides valuable information about the different structural units within the molecule.

Visualization of the Validation Workflow and Structural Features

The following diagrams, generated using Graphviz, illustrate the logical workflow for spectroscopic validation and the key structural features of this compound that give rise to its characteristic spectral signals.

G cluster_0 Spectroscopic Validation Workflow for this compound A This compound Sample B 1H NMR Spectroscopy A->B C 13C NMR Spectroscopy A->C D FT-IR Spectroscopy A->D E Mass Spectrometry A->E F Proton Environment & Connectivity B->F G Carbon Skeleton C->G H Functional Groups D->H I Molecular Weight & Fragmentation E->I J Structure Validation F->J G->J H->J I->J

Caption: Workflow for the spectroscopic validation of this compound.

G cluster_1 Structural Features of this compound and Corresponding Spectroscopic Signals struct This compound Structure N-H C=O (x2) Allyl Group (-CH₂-CH=CH₂) Hydantoin Ring nmr_h ¹H NMR Signals ~7.5-8.5 ppm - ~5.8, 5.2, 4.2 ppm ~4.0 ppm struct:f0->nmr_h:f0 N-H proton struct:f2->nmr_h:f2 Allyl protons struct:f3->nmr_h:f3 Ring CH₂ protons nmr_c ¹³C NMR Signals - ~172, 157 ppm ~131, 118, 45 ppm ~52 ppm struct:f1->nmr_c:f1 Carbonyl carbons struct:f2->nmr_c:f2 Allyl carbons struct:f3->nmr_c:f3 Ring CH₂ carbon ftir FT-IR Bands (cm⁻¹) ~3250 ~1770, 1710 ~1645, 3080 ~1290 (C-N) struct:f1->ftir:f1 C=O stretches struct:f2->ftir:f2 C=C & C-H stretches ms MS Fragments (m/z) - - 41 99 struct:f2->ms:f2 Allyl cation struct:f3->ms:f3 Hydantoin ring fragment

Caption: Correlation of structural features of this compound with its expected spectroscopic signals.

A Comparative Guide to the Synthesis of 1-Allylhydantoin and N3-Allylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of synthetic routes for the preparation of 1-allylhydantoin and N3-allylhydantoin, compounds of interest in medicinal chemistry and drug development. The synthesis of selectively N-alkylated hydantoins presents a notable challenge due to the presence of two reactive nitrogen centers. The N3 position is generally more acidic and thus more readily alkylated under standard basic conditions.[1][2] Achieving selective alkylation at the N1 position often requires specific strategic approaches. This document outlines detailed experimental protocols and presents comparative data for the synthesis of both isomers, offering valuable insights for researchers in organic synthesis and pharmaceutical sciences.

Experimental Protocols

Synthesis of N3-Allylhydantoin via Phase-Transfer Catalysis

This protocol is adapted from a general method for the N-alkylation of hydantoins, which typically favors substitution at the N3 position under phase-transfer catalysis (PTC) conditions.

Materials:

  • Hydantoin

  • Allyl bromide

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a solution of hydantoin (1.0 mmol) and a catalytic amount of TBAB (e.g., 2 mol%) in toluene (12 mL), add a 50% w/w aqueous solution of KOH (8 mL).[3][4]

  • Add allyl bromide (3.0 mmol) to the vigorously stirred mixture at room temperature.[3][4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (40 mL) and extract with DCM (3 x 40 mL).[3][4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield N3-allylhydantoin.

Synthesis of this compound via Selective N1-Alkylation

This protocol is based on methods developed for the selective N1-alkylation of hydantoins using strong potassium bases.[1][2]

Materials:

  • Hydantoin

  • Allyl bromide

  • Potassium tert-butoxide (t-BuOK) or Potassium hexamethyldisilazide (KHMDS)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

Procedure:

  • Dissolve hydantoin (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of potassium tert-butoxide (1.1 mmol) or KHMDS (1.1 mmol) in THF dropwise to the hydantoin solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add allyl bromide (1.2 mmol) dropwise to the reaction mixture and allow it to warm to room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Comparative Data

The following table summarizes the key differences and expected outcomes for the synthesis of this compound and N3-allylhydantoin based on the described protocols.

ParameterSynthesis of this compoundSynthesis of N3-Allylhydantoin
Primary Reagents Hydantoin, Allyl Bromide, Potassium tert-butoxide or KHMDSHydantoin, Allyl Bromide, Potassium Hydroxide, TBAB
Solvent Anhydrous Tetrahydrofuran (THF)Toluene and Water (Biphasic)
Catalyst Not applicable (strong base used)Tetrabutylammonium bromide (TBAB)
Selectivity N1-alkylationPredominantly N3-alkylation
Reaction Conditions Anhydrous, inert atmosphere, initial coolingBiphasic, vigorous stirring at room temperature
Typical Yield GoodHigh

Experimental and Synthetic Pathway Visualizations

The following diagrams illustrate the logical workflow of this comparative study and the chemical pathways for the synthesis of both allylhydantoin isomers.

G cluster_synthesis Synthesis cluster_analysis Analysis start Hydantoin N1_synth This compound Synthesis (Potassium Base in THF) start->N1_synth Allyl Bromide N3_synth N3-Allylhydantoin Synthesis (PTC with KOH/TBAB) start->N3_synth Allyl Bromide N1_product This compound N1_synth->N1_product N3_product N3-Allylhydantoin N3_synth->N3_product purification Purification (Column Chromatography) N1_product->purification N3_product->purification characterization Characterization (NMR, MS, etc.) purification->characterization comparison Comparative Analysis (Yield, Purity, etc.) characterization->comparison

Caption: Comparative study workflow for allylhydantoin synthesis.

G cluster_N1 This compound Synthesis cluster_N3 N3-Allylhydantoin Synthesis hydantoin1 Hydantoin intermediate1 Hydantoin Anion (N1-) hydantoin1->intermediate1 t-BuOK or KHMDS in THF product1 This compound intermediate1->product1 Allyl Bromide hydantoin2 Hydantoin intermediate2 Hydantoin Anion (N3-) hydantoin2->intermediate2 KOH, TBAB in Toluene/Water product2 N3-Allylhydantoin intermediate2->product2 Allyl Bromide

Caption: Synthesis pathways for 1- and N3-allylhydantoin.

References

1-Allylhydantoin: A Comparative Guide to Its Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydantoin scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1] While derivatives such as phenytoin are well-established for their anticonvulsant properties, the biological profile of many other analogues, including 1-Allylhydantoin, remains less characterized. This guide provides a comparative analysis of the predicted biological activity of this compound against other well-studied hydantoin derivatives, supported by experimental data from existing literature and detailed methodologies for key assays.

Predicted Biological Profile of this compound

Direct experimental data on the biological activity of this compound is sparse in publicly available literature. However, based on structure-activity relationship (SAR) studies of N1-substituted hydantoins, we can infer its potential activities. The introduction of an allyl group at the N1 position may influence its pharmacokinetic and pharmacodynamic properties. The allyl group, being a small, lipophilic moiety, could enhance membrane permeability and potentially modulate interactions with biological targets.

Comparative Analysis of Biological Activities

To contextualize the potential of this compound, we compare its predicted activities with those of established hydantoin derivatives in key therapeutic areas: anticonvulsant, cytotoxic, and antimicrobial activities.

Table 1: Comparative Anticonvulsant Activity of Hydantoin Derivatives
CompoundSubstitution PatternAnticonvulsant Activity (ED50 mg/kg)AssayReference
Phenytoin 5,5-diphenyl30 ± 2MES[2]
Ethotoin 3-ethyl-5-phenylLess potent than phenytoinClinical Use[3]
Mephenytoin 3-methyl-5-ethyl-5-phenylEffective, but with side effectsClinical Use[3]
Phenylmethylenehydantoin (14) 5-(4-methylbenzylidene)28 ± 2MES[2]
This compound 1-allylData not available--

MES: Maximal Electroshock Seizure Test

Structure-Activity Relationship Insights: For anticonvulsant activity, a 5-phenyl or another aromatic substituent is generally considered essential for efficacy against generalized tonic-clonic seizures.[3] Alkylation at the N3 position, as seen in ethotoin and mephenytoin, modulates activity and side-effect profiles. The activity of N1-substituted hydantoins is less documented in the context of anticonvulsant effects. However, the presence of an N1-substituent in other heterocyclic anticonvulsants can influence potency and pharmacokinetics.

Table 2: Comparative Cytotoxic Activity of Hydantoin Derivatives
CompoundSubstitution PatternCell LineIC50 (µM)Reference
Hydantoin Derivative (2) 5-(4-chlorobenzylidene)-3-methylHepG23.37[4]
3-Benzhydryl-5-phenyl hydantoin (5h) 3-benzhydryl, 5-phenylHeLa, MCF-7, MiaPaCa-2, H 460, SW 62020-23
1-Methylhydantoin 1-methylHK-2Induces dose-dependent loss of viability[5]
This compound 1-allylData not available--

Structure-Activity Relationship Insights: The cytotoxic activity of hydantoin derivatives is highly dependent on the nature and position of substituents. Aromatic substitutions at the 5-position are common in derivatives with anticancer properties. The N1-substituent can also play a crucial role. For instance, 1-methylhydantoin has been shown to induce apoptosis in renal proximal tubular cells.[5] The allyl group at the N1 position of this compound could potentially contribute to cytotoxic activity, a hypothesis that warrants experimental validation.

Table 3: Comparative Antimicrobial Activity of Hydantoin Derivatives
CompoundSubstitution PatternOrganismMIC (µg/mL)Reference
Nitrofurantoin 5-(nitromethylene) derivativeS. aureus (MRSA)12.5
Hydantoin Derivative Dimer (18) Dimeric hydantoin with cationic groupsGram-positive & Gram-negativeBroad-spectrum (GM = 7.32)
5-alkenyl hydantoin (Hyd6) 5,5-dialkenylP. aeruginosa62.5[6]
This compound 1-allylData not available--

MIC: Minimum Inhibitory Concentration; GM: Geometric Mean

Structure-Activity Relationship Insights: The antimicrobial activity of hydantoins is diverse. Nitrofurantoin, a well-known antimicrobial, possesses a nitro group that is crucial for its mechanism of action. Recent research has focused on developing membrane-active hydantoin derivatives with cationic and hydrophobic moieties to enhance antimicrobial potency and combat resistance. The allyl group in this compound is a hydrophobic substituent that could contribute to membrane interactions, potentially leading to antimicrobial effects. The structurally related compound allicin (diallyl thiosulfinate), found in garlic, is known for its broad-spectrum antimicrobial properties due to its reaction with thiol groups in microbial enzymes.[7][8] This suggests that the allyl moiety in this compound might confer some level of antimicrobial activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds like this compound.

Anticonvulsant Activity Assessment

1. Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Animals: Male albino mice (20-25 g).

  • Procedure:

    • Animals are divided into control and test groups.

    • The test compound (e.g., this compound) is administered intraperitoneally (i.p.) at various doses. The control group receives the vehicle. A positive control, such as phenytoin, is also used.

    • After a specific pre-treatment time (e.g., 30-60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

    • Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The abolition of the tonic hindlimb extension is considered a positive result.

    • The ED50 (the dose effective in 50% of the animals) is calculated.

2. Pentylenetetrazole (PTZ)-Induced Seizure Test: This model is used to identify compounds effective against absence seizures.

  • Animals: Male albino mice (20-25 g).

  • Procedure:

    • Animals are grouped and pre-treated as in the MES test. Diazepam is often used as a positive control.

    • A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously (s.c.).

    • Animals are observed for the onset and duration of clonic and tonic seizures for a period of 30 minutes.

    • The ability of the test compound to prevent or delay the onset of seizures is recorded.

    • The percentage of protection against seizures and mortality is calculated.

Cytotoxicity Assessment

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, HepG2) and a normal cell line (e.g., MRC-5) to assess selectivity.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, the treatment medium is removed, and MTT solution is added to each well.

    • The plate is incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Activity Assessment

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

  • Procedure:

    • A serial two-fold dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate containing a suitable broth medium.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • Positive (microorganism with no compound) and negative (broth only) controls are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using the DOT language can effectively illustrate complex processes.

experimental_workflow_anticonvulsant cluster_mes Maximal Electroshock (MES) Test cluster_ptz Pentylenetetrazole (PTZ) Test mes_start Animal Grouping & Dosing mes_stim Electrical Stimulus mes_start->mes_stim mes_obs Observe Tonic Hindlimb Extension mes_stim->mes_obs mes_end Calculate ED50 mes_obs->mes_end ptz_start Animal Grouping & Dosing ptz_inject PTZ Injection ptz_start->ptz_inject ptz_obs Observe Seizure Onset & Duration ptz_inject->ptz_obs ptz_end Calculate % Protection ptz_obs->ptz_end

Caption: Workflow for Anticonvulsant Activity Screening.

experimental_workflow_cytotoxicity start Seed Cells in 96-well Plate treat Treat with Hydantoin Derivatives start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance solubilize->read end Calculate IC50 read->end

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

signaling_pathway_apoptosis hydantoin Hydantoin Derivative bcl2 Bcl-2 Family Proteins (e.g., Mcl-1) hydantoin->bcl2 Inhibition mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Potential Apoptotic Pathway for Cytotoxic Hydantoins.

Conclusion

While this compound remains a largely unexplored derivative, this comparative guide provides a framework for predicting its biological activities based on the established SAR of the hydantoin class. The presence of the N1-allyl group suggests the potential for modulated anticonvulsant, cytotoxic, and antimicrobial properties. Further empirical investigation, following the detailed protocols outlined herein, is essential to fully elucidate the therapeutic potential of this compound and its place within the broader family of hydantoin-based compounds.

References

Comparing the reactivity of 1-Allylhydantoin with other allyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of functional groups is paramount for designing novel synthetic routes and developing new chemical entities. This guide provides a comparative analysis of the reactivity of 1-Allylhydantoin with other common allyl compounds, supported by established principles of organic chemistry and available experimental data on related structures.

The allyl group is a versatile functional handle in organic synthesis, amenable to a wide array of transformations. However, the reactivity of the allylic double bond and the adjacent C-H bonds can be significantly modulated by the nature of the substituent attached to the allylic system. In this compound, the allyl group is attached to a nitrogen atom within a hydantoin ring, a heterocyclic moiety featuring two carbonyl groups. This structural feature has a profound electronic influence on the reactivity of the allyl group.

Electronic Influence of the Hydantoin Moiety

The hydantoin ring, containing two amide-like carbonyl groups, is strongly electron-withdrawing. This property arises from the inductive effect of the electronegative oxygen and nitrogen atoms, as well as the resonance delocalization of the nitrogen lone pair into the carbonyl groups. As a result, the nitrogen atom bonded to the allyl group in this compound is electron-deficient. This electronic characteristic directly impacts the reactivity of the adjacent allyl double bond, generally rendering it less nucleophilic compared to allyl groups attached to electron-donating or neutral substituents.

Comparison of Reactivity in Key Reaction Classes

The reactivity of this compound is best understood by comparing its anticipated behavior in fundamental reaction types with that of other well-studied allyl compounds, such as allylbenzene, allyl alcohol, and allyl bromide.

Electrophilic Addition Reactions

Electrophilic addition to the double bond is a hallmark reaction of alkenes. The rate of this reaction is highly dependent on the nucleophilicity of the double bond.

Expected Reactivity of this compound: Due to the electron-withdrawing nature of the hydantoin ring, the double bond in this compound is significantly less electron-rich and therefore less nucleophilic. Consequently, it is expected to be substantially less reactive towards electrophiles compared to allylbenzene or allyl alcohol. Reactions with electrophiles like bromine (Br₂) or hydrobromic acid (HBr) would likely require harsher conditions (e.g., higher temperatures, longer reaction times, or the use of a Lewis acid catalyst) to proceed at a comparable rate to more electron-rich allyl compounds.

Experimental Data for Other Allyl Compounds:

Allyl CompoundReaction with Br₂ in CCl₄Relative Rate (approx.)Reference
AllylbenzeneRapid decolorization at room temperature1[General Organic Chemistry Textbooks]
Allyl AlcoholRapid reaction, may require specific conditions to avoid side reactions~0.1 - 1[General Organic Chemistry Textbooks]
This compound (Predicted) Slow reaction, likely requires forcing conditions << 1 Inference based on electronic effects

Experimental Protocol: Comparative Bromination of Alkenes

A standard method to compare the reactivity of alkenes towards electrophilic addition is through competitive bromination.

  • Preparation of Stock Solutions: Prepare equimolar solutions of this compound and a reference allyl compound (e.g., allylbenzene) in a non-polar solvent like carbon tetrachloride (CCl₄).

  • Reaction Initiation: To a stirred mixture of the two allyl compounds, add a solution of bromine in CCl₄ dropwise at a constant temperature. The amount of bromine should be substoichiometric to ensure competition.

  • Monitoring: Monitor the disappearance of the bromine color and the consumption of the starting materials over time using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Analysis: The relative rates of reaction can be determined by comparing the ratio of the brominated products formed from each starting alkene.

Electrophilic_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare equimolar solutions of This compound and Allylbenzene in CCl₄ C Mix allyl compound solutions A->C B Prepare a solution of Br₂ in CCl₄ D Add Br₂ solution dropwise B->D C->D E Monitor reaction progress (GC or NMR) D->E F Determine product ratio E->F G Calculate relative reactivity F->G

Radical Reactions

The reactivity of allyl compounds in radical reactions is primarily governed by the stability of the allylic radical formed upon abstraction of an allylic hydrogen atom.

Expected Reactivity of this compound: The hydantoin ring is not expected to significantly influence the stability of the allylic radical through resonance. Therefore, the bond dissociation energy of the allylic C-H bonds in this compound should be comparable to that in other simple alkenes. Consequently, this compound is expected to undergo radical reactions, such as allylic bromination with N-bromosuccinimide (NBS), at a rate similar to other terminal allyl compounds.

Experimental Data for Other Allyl Compounds:

Allylic bromination with NBS is a common transformation for many allyl compounds, generally proceeding in good yields.

Allyl CompoundTypical Yield with NBSReference
Cyclohexene82-88%[Organic Syntheses]
1-Octene70-80%[Journal of Organic Chemistry]
This compound (Predicted) Good yield expected Inference based on radical stability

Experimental Protocol: Allylic Bromination with NBS

  • Reaction Setup: Dissolve the allyl compound in a suitable solvent, typically carbon tetrachloride (CCl₄).

  • Reagents: Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Reaction Conditions: Heat the mixture to reflux and irradiate with a sunlamp or UV lamp to initiate the reaction.

  • Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture, filter off the succinimide byproduct, and wash the organic layer.

  • Purification: Purify the product by distillation or column chromatography.

Radical_Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator 2 R• 2 R• Initiator->2 R• R• R• Allyl_H This compound R•->Allyl_H H abstraction Allyl_Radical Allylic Radical Allyl_H->Allyl_Radical - RH NBS NBS Allyl_Radical->NBS Br abstraction Allyl_Br Allylic Bromide Product NBS->Allyl_Br + Succinimidyl radical Succinimidyl radical Succinimidyl radical HBr HBr Succinimidyl radical->HBr + HBr Br2 Br2 HBr->Br2 + NBS Br• Br• Br2->Br• + Allyl_Radical Br•->Allyl_H

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions, such as the Tsuji-Trost allylic alkylation, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity in these reactions depends on the ability of the allyl group to form a π-allyl metal complex.

Expected Reactivity of this compound: The electron-withdrawing nature of the hydantoin ring can influence the formation and reactivity of the π-allyl palladium intermediate. While the double bond's coordination to the metal might be slightly disfavored due to its reduced electron density, the subsequent oxidative addition step to form the π-allyl complex should still be feasible. The electron-withdrawing group may make the π-allyl complex more electrophilic and thus more susceptible to nucleophilic attack. However, some palladium catalysts are known to be sensitive to the electronic nature of the ligands and substrates, which could affect reaction efficiency.

Experimental Data for Other Allyl Compounds:

Palladium-catalyzed allylic alkylation is a broadly applicable reaction with a wide range of nucleophiles and allyl electrophiles.

Allyl Substrate (with acetate leaving group)NucleophileTypical YieldReference
Allyl AcetateMalonate ester>90%[Tsuji-Trost Reaction Reviews]
Cinnamyl AcetateMalonate ester>90%[Tsuji-Trost Reaction Reviews]
This compound derivative (e.g., with a leaving group) Malonate ester Moderate to good yield expected Inference based on related N-allyl systems

Experimental Protocol: Palladium-Catalyzed Allylic Alkylation

  • Catalyst Preparation: Prepare the active Pd(0) catalyst in situ from a precursor like Pd₂(dba)₃ and a phosphine ligand (e.g., PPh₃).

  • Reaction Mixture: In an inert atmosphere, combine the allylic substrate (e.g., an allylic acetate), the nucleophile (e.g., sodium dimethyl malonate), and the catalyst in a suitable solvent like THF.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

  • Work-up: Quench the reaction, extract the product into an organic solvent, and wash the organic layer.

  • Purification: Purify the product by column chromatography.

Tsuji_Trost_Cycle Pd0 Pd(0)L₂ PiAllyl π-Allyl Pd(II) Complex Pd0->PiAllyl Oxidative Addition AllylX This compound-X AllylX->PiAllyl Product Alkylated Product PiAllyl->Product Nuc Nucleophile Nuc->PiAllyl Nucleophilic Attack Product->Pd0 Reductive Elimination

Summary and Outlook

  • Electrophilic Additions: this compound is expected to be significantly less reactive than electron-rich allyl compounds.

  • Radical Reactions: The reactivity of this compound in radical reactions is predicted to be comparable to other terminal alkenes.

  • Transition Metal-Catalyzed Cross-Coupling: this compound derivatives should be viable substrates, with the potential for the electron-withdrawing group to enhance the electrophilicity of the π-allyl metal intermediate.

While this guide provides a reasoned comparison based on established chemical principles, direct experimental investigation is necessary to quantify the reactivity of this compound and fully elucidate its synthetic potential. Researchers are encouraged to use the provided experimental protocols as a starting point for their own investigations into the rich chemistry of this and related N-allyl compounds.

A Comparative Guide to Analytical Methods for Determining the Purity of 1-Allylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the quality, safety, and efficacy of final products. 1-Allylhydantoin, a versatile intermediate in pharmaceutical and agricultural applications, is no exception. This guide provides a comprehensive comparison of four common analytical methods for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetry. Each method's principles, typical performance, and detailed experimental protocols are presented to aid in selecting the most suitable technique for a given analytical challenge.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of each analytical method for the purity determination of a small organic molecule like this compound. It is important to note that these values are representative and can vary based on the specific instrumentation, experimental conditions, and sample matrix.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)Titrimetry
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds based on their interaction with a stationary phase.Signal intensity is directly proportional to the number of atomic nuclei.Measurement of the amount of a reagent of known concentration that is consumed by the analyte.
Primary Use Quantitation of the main component and non-volatile impurities.Quantitation of volatile impurities and the main component.Absolute purity determination without a specific reference standard of the analyte.Assay of the total acidic or basic content.
Linearity (r²) > 0.999> 0.999N/A (Direct Method)N/A (Direct Method)
Limit of Detection (LOD) ~0.05 µg/mL~1 µg/mLDependent on sample concentration and instrumentDependent on titrant concentration
Precision (%RSD) < 2%< 3%< 1%< 0.5%
Sample Throughput HighMedium to HighLow to MediumHigh
Impurity Profiling ExcellentGood for volatile impuritiesGood for structural elucidation of impuritiesPoor

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reverse-phase HPLC method is generally suitable.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 30:70 v/v). Adjust the pH to 3.0 with phosphoric acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample, dissolve it in the mobile phase, and dilute to 100 mL in a volumetric flask.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 10 µL

    • UV detection wavelength: 210 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

  • Calculation: The purity of this compound is calculated by comparing the peak area of the analyte in the sample to the calibration curve. The percentage purity is determined using the formula: % Purity = (Area_sample / ΣArea_all_peaks) * 100

Gas Chromatography (GC)

GC is suitable for analyzing volatile and thermally stable compounds. This compound can be analyzed by GC, potentially after derivatization to increase its volatility.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Helium (carrier gas)

  • Hydrogen and Air (for FID)

  • Suitable solvent (e.g., Methanol, Dichloromethane)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the chosen solvent. Prepare calibration standards by dilution.

  • Sample Solution Preparation: Dissolve a known amount of the this compound sample in the solvent.

  • GC Conditions:

    • Inlet temperature: 250 °C

    • Detector temperature: 300 °C

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas flow: 1.5 mL/min (Helium)

    • Injection mode: Split (e.g., 50:1)

  • Analysis: Inject the standards and the sample.

  • Calculation: Calculate the purity based on the area percent method, assuming all components have a similar response factor with an FID. % Purity = (Area_main_peak / Total_area_of_all_peaks) * 100

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing: Process the spectrum (phasing, baseline correction). Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Titrimetry

A simple acid-base titration can be used to determine the purity of this compound, which has an acidic proton on the hydantoin ring.

Instrumentation:

  • Burette (50 mL)

  • Magnetic stirrer

  • pH meter or indicator

Reagents:

  • Standardized sodium hydroxide solution (e.g., 0.1 M NaOH)

  • Solvent (e.g., Ethanol or a mixture of Ethanol and water)

  • Phenolphthalein indicator

Procedure:

  • Sample Preparation: Accurately weigh approximately 140 mg of the this compound sample and dissolve it in a suitable amount of solvent (e.g., 50 mL of 70% ethanol).

  • Titration: Add a few drops of phenolphthalein indicator to the sample solution. Titrate with the standardized 0.1 M NaOH solution until a persistent pink color is observed.

  • Calculation: The purity is calculated based on the stoichiometry of the reaction (1:1 molar ratio). % Purity = (V_NaOH * M_NaOH * MW_Allylhydantoin) / (m_sample) * 100 Where:

    • V_NaOH = Volume of NaOH solution used (in L)

    • M_NaOH = Molarity of NaOH solution

    • MW_Allylhydantoin = Molecular weight of this compound (140.14 g/mol )

    • m_sample = mass of the sample (in g)

Mandatory Visualization

The selection of an appropriate analytical method for purity determination is a critical decision in the analytical workflow. The following diagram illustrates a logical process for choosing the most suitable method based on key considerations.

G start Start: Purity Determination of this compound q1 Are impurities volatile? start->q1 gc Gas Chromatography (GC) q1->gc Yes hplc High-Performance Liquid Chromatography (HPLC) q1->hplc No q2 Need for absolute purity without specific standard? gc->q2 hplc->q2 qnmr Quantitative NMR (qNMR) q2->qnmr Yes q3 Is a simple assay of total acidic content sufficient? q2->q3 No end Method Selected qnmr->end titration Titrimetry q3->titration Yes q3->end No titration->end

Caption: Workflow for selecting an analytical method for purity determination.

Efficacy of Precursors for N-Allyl Hydantoin and Amide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an allyl group into nitrogen-containing heterocyclic scaffolds, such as hydantoins and other cyclic imides or amides, is a critical transformation in medicinal chemistry. The resulting N-allylated compounds often serve as versatile intermediates for the synthesis of complex bioactive molecules, leveraging the allyl group for further functionalization. This guide provides an objective comparison of the efficacy of various precursors and synthons for the N-allylation of hydantoin and related nitrogen heterocycles, supported by experimental data.

The central focus is to evaluate different synthetic strategies for installing the N-allyl moiety, rather than using 1-allylhydantoin as an allylating agent, a role it does not typically fulfill. Instead, this compound is the target molecule in these synthetic comparisons.

Comparative Analysis of N-Allylation Methodologies

The selection of an appropriate N-allylation strategy depends on several factors, including the substrate's reactivity, desired regioselectivity, and tolerance to reaction conditions. Below is a summary of common methods with their respective advantages and limitations.

Data Presentation: Comparison of N-Allylation Methods for Hydantoins and Related Amides/Imides

MethodSubstrateAllylating AgentCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phase-Transfer Catalysis (PTC) HydantoinAllyl BromideTBAB / 50% NaOHTolueneRT-65% (Tetra-allylation)[1]
N,N-dibenzyl hydantoinAllyl BromideTBAB / 50% KOHTolueneRT-96% (C5-allylation)[2]
5,5-DimethylhydantoinAllyl BromideKOHMethanol/Water65350% (N3-allylation)[3]
Direct Alkylation Phenytoin (a hydantoin derivative)Allyl BromidetBuOKTHFRT632% (N1-allylation)
DiphenylamineAllyl BromideKOHDioxane701280%[4]
Palladium-Catalyzed Allylation IndoleAllyl AlcoholPd(OAc)₂ / Self-assembling ligandDioxane801-2475-95%[5]
N-Tosyl Amino Acid EstersAllyl CarbonatePd(0)-RT--[6]
Mitsunobu Reaction PhthalimideAllyl AlcoholPPh₃ / DEADTHF0 - RTseveralHigh (General)[7][8]
DABCO-Catalyzed Allylation Isatin N,N'-cyclic azomethine imineMorita-Baylis-Hillman CarbonatesDABCODCMRT0.5-5Moderate to High[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and adaptation.

1. Phase-Transfer Catalyzed N3-Allylation of 5,5-Dimethylhydantoin [3]

  • Materials: 5,5-Dimethylhydantoin (DMH), Allyl Bromide, Potassium Hydroxide (KOH), Methanol, Water.

  • Procedure:

    • Prepare a solution of KOH in methanol.

    • In a reaction vessel, dissolve 5,5-dimethylhydantoin in water.

    • Add the methanolic KOH solution to the DMH solution. The molar ratio of DMH:Allyl Bromide:KOH should be 1:1:1.

    • Add allyl bromide to the mixture.

    • Heat the reaction mixture to 65 °C and stir for 3 hours.

    • After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield 3-allyl-5,5-dimethylhydantoin.

  • Reported Yield: 50%

2. Palladium-Catalyzed N-Allylation of Indole with Allyl Alcohol [5]

  • Materials: Indole, Allyl Alcohol, Palladium(II) Acetate (Pd(OAc)₂), Self-assembling phosphine ligand, Dioxane.

  • Procedure:

    • In a reaction tube, combine indole (1.0 mmol), allyl alcohol (1.2 mmol), Pd(OAc)₂ (5 mol%), and the self-assembling phosphine ligand (10 mol%).

    • Add dioxane (2 mL) as the solvent.

    • Seal the tube and heat the mixture at 80 °C for the specified time (1-24 hours), monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to obtain the N-allylindole.

  • Reported Yield: 75-95%

3. Mitsunobu Reaction for N-Allylation of Phthalimide with Allyl Alcohol [7][8]

  • Materials: Phthalimide, Allyl Alcohol, Triphenylphosphine (PPh₃), Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve phthalimide (1.0 eq.), allyl alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of DEAD or DIAD (1.5 eq.) in anhydrous THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography to separate the N-allylphthalimide from the triphenylphosphine oxide and hydrazine byproducts.

  • Expected Yield: High (This is a generally high-yielding reaction).

Visualizing Synthetic Pathways

The following diagrams illustrate the general workflows for the N-allylation of amide/imide substrates.

N_Allylation_Pathways cluster_start Starting Materials cluster_methods N-Allylation Methods Amide Amide/Imide (e.g., Hydantoin) PTC Phase-Transfer Catalysis Amide->PTC Base (e.g., NaOH/KOH) Catalyst (e.g., TBAB) Direct Direct Alkylation Amide->Direct Strong Base (e.g., tBuOK) Pd_Cat Pd-Catalyzed Allylation Amide->Pd_Cat Pd Catalyst Ligand Mitsunobu Mitsunobu Reaction Amide->Mitsunobu PPh3, DEAD/DIAD Allyl_Source Allyl Synthon Allyl_Source->PTC Allyl Halide Allyl_Source->Direct Allyl Halide Allyl_Source->Pd_Cat Allyl Alcohol/ Carbonate Allyl_Source->Mitsunobu Allyl Alcohol Product N-Allylated Amide/Imide PTC->Product Direct->Product Pd_Cat->Product Mitsunobu->Product

Caption: Comparative workflow for N-allylation of amides/imides.

Caption: PTC synthesis of 3-allyl-5,5-dimethylhydantoin.

Conclusion

The synthesis of N-allylated hydantoins and related amide/imide structures can be achieved through various methodologies, each with distinct advantages.

  • Phase-Transfer Catalysis (PTC) offers a cost-effective and scalable approach, particularly for substrates like hydantoins, using readily available allyl halides. Yields can be high, though regioselectivity between N1 and N3 positions can be a challenge.

  • Direct Alkylation with strong bases is a straightforward method but may not be suitable for base-sensitive substrates.

  • Palladium-Catalyzed Allylation provides a versatile route using milder allylating agents like allyl alcohols and carbonates, often with high yields and functional group tolerance. However, the cost of the catalyst and ligands can be a consideration.

  • The Mitsunobu Reaction is a reliable method for the N-allylation of imides using allyl alcohol, proceeding with inversion of configuration at the alcohol carbon. The generation of stoichiometric byproducts that require chromatographic separation is a notable drawback.

The choice of the optimal precursor and synthetic route will ultimately be dictated by the specific substrate, desired scale, and economic considerations of the research or development project. This guide provides a foundational comparison to aid in this decision-making process.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 1-Allylhydantoin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of 1-allylhydantoin analogs, focusing on their structure-activity relationships (SAR) as potential anticonvulsant and cytotoxic agents. By presenting available experimental data, detailed methodologies, and visual representations of key concepts, this document aims to facilitate the rational design of more potent and selective therapeutic compounds.

The hydantoin scaffold is a well-established pharmacophore present in several clinically used drugs, most notably the anticonvulsant phenytoin.[1] The introduction of an allyl group at the N-1 position of the hydantoin ring has been explored as a strategy to modulate the pharmacological properties of these compounds. This guide delves into the current understanding of how structural modifications to this compound analogs influence their biological activities.

Structure-Activity Relationship (SAR) Insights

The biological activity of hydantoin derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring.[2][3] For anticonvulsant activity, substitution at the C-5 position is particularly critical.[4] Generally, the presence of an aromatic ring at C-5 is a key determinant of efficacy against generalized tonic-clonic seizures.[4]

While specific SAR studies on a comprehensive series of this compound analogs are limited, we can infer potential trends based on the broader knowledge of hydantoin chemistry and the available data on closely related compounds. The allyl group at the N-1 position can influence the compound's lipophilicity and metabolic stability, which in turn affects its pharmacokinetic and pharmacodynamic profile.

Key SAR observations for hydantoin analogs relevant to 1-allylhydantoins:

  • C-5 Substitution: The nature of the substituent at the C-5 position is a major driver of both anticonvulsant and cytotoxic activity.

    • Anticonvulsant Activity: Aromatic or bulky alkyl groups at C-5 are often associated with potent activity in the Maximal Electroshock (MES) seizure model, which is indicative of efficacy against generalized tonic-clonic seizures.[5]

    • Cytotoxic Activity: The presence of aryl groups at C-5 can also confer significant cytotoxic properties against various cancer cell lines.[6]

  • N-1 and N-3 Substitution: Alkylation or arylation at the N-1 and N-3 positions can modulate the anticonvulsant profile. N-methylation, for instance, has been shown to decrease activity against electroshock seizures while increasing activity against chemically induced seizures.[2] The introduction of an allyl group at N-1 is expected to influence the drug-receptor interactions and metabolic pathways.

Comparative Anticonvulsant Activity

Compound IDC-5 Phenyl Ring SubstituentAnticonvulsant Activity (ED₅₀ in mg/kg, MES test)
1 4-Methyl39 ± 4[5]
2 4-Ethyl28 ± 2[5]
3 4-Halogeno (generic)28 to 90[5]
4 4-TrifluoromethylGood activity reported[5]
5 4-AlkoxylGood activity reported[5]
6 4-Nitro, 4-Cyano, 4-HydroxyLess active or inactive[5]
Phenytoin (Diphenyl at C-5)30 ± 2[5]

Comparative Cytotoxic Activity

Recent studies have begun to explore the anticancer potential of hydantoin derivatives. The following table summarizes the in vitro cytotoxic activity of a 3-allyl-5-phenylhydantoin analog against a panel of human cancer cell lines. This provides a direct insight into the potential of the this compound scaffold in oncology drug discovery.

CompoundC-5 SubstituentN-3 SubstituentCancer Cell LineCytotoxicity (IC₅₀ in µmol/L)
anti-5c PhenylCyclopentylMCF7 (Breast)4.5[6]
HFF1 (Normal)12.0[6]
syn-5c PhenylCyclopentylMCF7 (Breast)41[6]

Potential Signaling Pathways and Mechanisms of Action

The anticonvulsant effects of hydantoin derivatives are primarily attributed to their ability to modulate the activity of voltage-gated ion channels. The proposed mechanism for phenytoin, a close structural relative, involves the stabilization of the inactive state of voltage-gated sodium channels, which reduces the repetitive firing of neurons.[7] It is highly probable that this compound analogs share a similar mechanism of action.

The cytotoxic activity of these compounds may involve multiple signaling pathways. Some hydantoin derivatives have been shown to inhibit receptor tyrosine kinases such as EGFR and VEGFR2, which are crucial for cancer cell proliferation and survival. Further investigation is required to elucidate the specific molecular targets of this compound analogs in cancer cells.

Anticonvulsant_Mechanism This compound Analog This compound Analog Voltage-Gated Na+ Channel Voltage-Gated Na+ Channel This compound Analog->Voltage-Gated Na+ Channel Binds to Stabilization of Inactive State Stabilization of Inactive State Voltage-Gated Na+ Channel->Stabilization of Inactive State Reduced Neuronal Firing Reduced Neuronal Firing Stabilization of Inactive State->Reduced Neuronal Firing Anticonvulsant Effect Anticonvulsant Effect Reduced Neuronal Firing->Anticonvulsant Effect

Caption: Proposed mechanism of anticonvulsant action for this compound analogs.

Experimental Protocols

Synthesis of 1-Allyl-5,5-disubstituted Hydantoins

A general procedure for the synthesis of 1-allyl-5,5-disubstituted hydantoins involves the allylation of the corresponding 5,5-disubstituted hydantoin.

Example: Synthesis of 1-Allyl-5,5-diphenylhydantoin

  • To a solution of 5,5-diphenylhydantoin in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) at room temperature.

  • Stir the mixture for a designated period to allow for the formation of the hydantoin anion.

  • Add allyl bromide to the reaction mixture and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 1-allyl-5,5-diphenylhydantoin.

Synthesis_Workflow Start Start Dissolve Hydantoin Dissolve 5,5-disubstituted hydantoin in DMF Start->Dissolve Hydantoin Add Base Add NaH or K₂CO₃ Dissolve Hydantoin->Add Base Form Anion Stir to form anion Add Base->Form Anion Add Allyl Bromide Add Allyl Bromide Form Anion->Add Allyl Bromide Reaction Stir at RT or heat Add Allyl Bromide->Reaction Work-up Quench with H₂O, extract with EtOAc Reaction->Work-up Purification Column Chromatography or Recrystallization Work-up->Purification Final Product Final Product Purification->Final Product

Caption: General workflow for the synthesis of this compound analogs.

Anticonvulsant Activity Assessment: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.

  • Animals: Male albino mice or rats are used.

  • Drug Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent alone.

  • Induction of Seizures: At the time of predicted peak drug effect, a maximal electrical stimulus is delivered via corneal or ear-clip electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered a positive anticonvulsant effect.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogs for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising area for the development of novel anticonvulsant and cytotoxic agents. The available data, although limited for a comprehensive SAR analysis of 1-allyl analogs specifically, strongly suggests that modifications at the C-5 position will be a key determinant of biological activity. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogs with various C-5 substituents to establish a clear and quantitative SAR. Elucidating the precise molecular targets and signaling pathways involved in their cytotoxic effects will also be crucial for the rational design of next-generation therapeutic agents.

References

Head-to-head comparison of different synthetic routes to 1-Allylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Two Key Synthetic Strategies

1-Allylhydantoin, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of various bioactive molecules and pharmaceutical intermediates. The strategic introduction of the allyl group at the N-1 position of the hydantoin scaffold opens avenues for further functionalization, making the efficiency of its synthesis a critical consideration for researchers. This guide provides a comprehensive head-to-head comparison of two primary synthetic routes to this compound: direct N-1 allylation of hydantoin and a multi-step approach involving the cyclization of an N-allyl substituted precursor. This analysis is supported by experimental data to inform decisions on scalability, efficiency, and overall practicality.

At a Glance: Comparative Analysis of Synthetic Routes

ParameterRoute 1: Direct N-1 AllylationRoute 2: Cyclization of N-Allylglycine
Starting Materials Hydantoin, Allyl BromideN-Allylglycine, Potassium Cyanate
Number of Steps 12 (from N-allylglycine)
Reported Yield 32%High (qualitative)
Key Reagents Potassium tert-butoxide, THFPotassium Cyanate, HCl
Selectivity Potential for N-3 and N,N'-diallylationRegiospecific to N-1
Scalability ModeratePotentially high
Purification Chromatographic separation of isomers may be requiredCrystallization may be sufficient

Route 1: Direct N-1 Allylation of Hydantoin

This approach involves the direct alkylation of the hydantoin ring with an allyl halide. The regioselectivity of this reaction is a key challenge, as alkylation can occur at either the N-1 or N-3 position, or both. The acidity of the N-H protons plays a crucial role, with the N-3 proton being generally more acidic and thus more readily deprotonated and alkylated under standard basic conditions.

A reported method for achieving N-1 selectivity involves the use of a strong, sterically hindered base in an aprotic solvent.

Experimental Protocol: N-1 Selective Allylation of 5,5-Diphenylhydantoin

This protocol, while performed on a substituted hydantoin, illustrates the principle of N-1 selective alkylation.

Materials:

  • 5,5-Diphenylhydantoin

  • Potassium tert-butoxide (tBuOK)

  • Allyl bromide

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of 5,5-diphenylhydantoin (1.0 equiv) in anhydrous THF, add potassium tert-butoxide (1.1 equiv) at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes.

  • Add allyl bromide (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N-1 allylated product.

Observed Results: In a study by Kobayashi et al. (2021), the N-1 allylation of 5,5-diphenylhydantoin using this method yielded the desired product in 32% yield, with 21% of the starting material recovered.[1][2] This indicates that while N-1 selectivity can be achieved, the reaction may not proceed to completion and requires careful optimization to improve efficiency.

Logical Workflow for Direct N-1 Allylation

G cluster_0 Route 1: Direct N-1 Allylation Start Hydantoin Deprotonation Formation of Hydantoin Anion Start->Deprotonation tBuOK Base Potassium tert-butoxide (tBuOK) in THF Base->Deprotonation Alkylation Nucleophilic Attack Deprotonation->Alkylation Allyl_Halide Allyl Bromide Allyl_Halide->Alkylation Products Mixture of N-1, N-3, and N,N'-diallylated products Alkylation->Products Purification Column Chromatography Products->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the direct N-1 allylation of hydantoin.

Route 2: Cyclization of N-Allylglycine (Urech Hydantoin Synthesis)

A more classical and potentially more regioselective approach to this compound is through the Urech hydantoin synthesis. This multi-step method involves the initial preparation of N-allylglycine, which is then reacted with potassium cyanate to form an N-allyl-ureidoacetic acid intermediate, followed by acid-catalyzed cyclization to yield the desired this compound.

Step 1: Synthesis of N-Allylglycine

Materials:

  • Glycine

  • Allyl bromide

  • Sodium hydroxide

  • Ethanol/Water

Procedure (A representative protocol):

  • Dissolve glycine (1.0 equiv) in an aqueous solution of sodium hydroxide.

  • Add allyl bromide (1.1 equiv) dropwise to the solution at a controlled temperature (e.g., 0-10 °C).

  • Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or NMR).

  • Acidify the reaction mixture with hydrochloric acid to precipitate the N-allylglycine.

  • Filter the solid, wash with cold water, and dry to obtain N-allylglycine.

Step 2: Synthesis of this compound from N-Allylglycine

Materials:

  • N-Allylglycine

  • Potassium cyanate

  • Hydrochloric acid (concentrated)

  • Water

Procedure:

  • Dissolve N-allylglycine (1.0 equiv) in water and add a solution of potassium cyanate (1.1 equiv) in water.

  • Heat the mixture to 50-60 °C and stir for 1-2 hours to form the ureidoacetic acid intermediate.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid.

  • Heat the acidified mixture to reflux for 1-2 hours to effect cyclization.

  • Cool the reaction mixture to room temperature and then in an ice bath to crystallize the product.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Logical Workflow for Cyclization of N-Allylglycine

G cluster_1 Route 2: Cyclization of N-Allylglycine Start N-Allylglycine Ureido_Formation Formation of N-Allyl-ureidoacetic acid Start->Ureido_Formation KOCN Potassium Cyanate (KOCN) KOCN->Ureido_Formation Cyclization Intramolecular Cyclization Ureido_Formation->Cyclization Acid HCl (aq) Acid->Cyclization Final_Product This compound Cyclization->Final_Product

References

Performance Benchmark: 1-Allylhydantoin-Based Polymers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel polymeric carriers is a driving force in the evolution of drug delivery systems. While established polymers like polylactic acid (PLA), poly(lactic-co-glycolic acid) (PLGA), polyethylene glycol (PEG), and chitosan have been extensively studied and utilized, emerging polymers such as those based on 1-Allylhydantoin are being explored for their unique chemical functionalities. This guide provides a comparative overview of the performance of this compound-based polymers against these conventional alternatives, supported by available experimental data.

It is important to note that research into this compound-based polymers for drug delivery applications is still in its nascent stages. Consequently, comprehensive quantitative data on their drug loading capacity, release kinetics, and biocompatibility for this specific purpose are limited in the publicly available scientific literature. Much of the current research on hydantoin-containing polymers focuses on their antimicrobial properties.[1][2] This guide, therefore, presents the available information on this compound-based polymers and provides a detailed benchmark against well-characterized polymers to offer a framework for future research and development.

Performance Comparison: A Quantitative Overview

Due to the limited data on this compound-based polymers in drug delivery, the following tables summarize the performance of commonly used alternative polymers to provide a benchmark.

Table 1: Drug Loading Capacity and Encapsulation Efficiency

PolymerDrug Loading Capacity (%)Encapsulation Efficiency (%)Notes
This compound-based Polymers Data not availableData not availableResearch is primarily focused on antimicrobial applications.
PLA (Polylactic Acid) 5-20%50-90%Dependent on drug properties, polymer molecular weight, and fabrication method.[2][3]
PLGA (Poly(lactic-co-glycolic acid)) 1-10% (small molecules), up to 40% (proteins)50-95%Highly tunable based on the lactide-to-glycolide ratio.[1][4]
PEGylated Polymers 1-15%40-80%The hydrophilic PEG shell can sometimes reduce drug loading.
Chitosan 10-50%60-95%High drug loading capacity, especially for anionic drugs due to electrostatic interactions.[5][6]

Table 2: Drug Release Kinetics

PolymerRelease MechanismRelease DurationKey Influencing Factors
This compound-based Polymers Data not availableData not availableFurther research is needed to characterize release profiles.
PLA (Polylactic Acid) Primarily bulk erosion and diffusionWeeks to monthsMolecular weight, crystallinity, and particle size.[2]
PLGA (Poly(lactic-co-glycolic acid)) Bulk erosion, diffusionDays to monthsLactide:glycolide ratio, molecular weight, and end-group chemistry.[1][7]
PEGylated Polymers Diffusion through the hydrated PEG layer, matrix erosionHours to weeksPEG chain length, density, and core polymer properties.
Chitosan Swelling, diffusion, and enzymatic degradationHours to weeksDegree of deacetylation, crosslinking density, and pH of the release medium.[5][6]

Table 3: Biocompatibility and Cytotoxicity

PolymerBiocompatibilityCytotoxicityNotes
This compound-based Polymers Expected to be biocompatibleSome hydantoin derivatives show low cytotoxicity (IC50 > 200 µM in HEK-293T cells).[1]Specific data for this compound polymers in drug delivery contexts is needed.
PLA (Polylactic Acid) Generally considered biocompatible and biodegradable.[2]Low cytotoxicity; degradation products (lactic acid) are natural metabolites.FDA-approved for various medical devices.[3]
PLGA (Poly(lactic-co-glycolic acid)) Biocompatible and biodegradable.[1]Low cytotoxicity; degradation products (lactic and glycolic acids) are metabolized.Widely used in FDA-approved drug delivery products.[1]
PEGylated Polymers Generally biocompatible and non-immunogenic.Low cytotoxicity.Can sometimes elicit an anti-PEG antibody response.
Chitosan Biocompatible, biodegradable, and mucoadhesive.[5][6]Generally low cytotoxicity, but can depend on the degree of deacetylation and molecular weight.Cationic nature can lead to some cell membrane interactions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer performance. Below are standard protocols for key experiments in the evaluation of polymeric drug delivery systems.

Polymer Synthesis: Free Radical Polymerization of this compound

This protocol describes a general method for the synthesis of a this compound-based copolymer.

  • Materials: this compound monomer, co-monomer (e.g., methyl methacrylate or styrene), initiator (e.g., azobisisobutyronitrile - AIBN), solvent (e.g., dimethylformamide - DMF), precipitating solvent (e.g., methanol).

  • Procedure:

    • Dissolve this compound and the co-monomer in DMF in a reaction flask.

    • Add the initiator (AIBN) to the solution.

    • Purge the flask with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.

    • Heat the reaction mixture to a specific temperature (e.g., 60-80 °C) and stir for a defined period (e.g., 12-24 hours).

    • After the reaction is complete, cool the solution to room temperature.

    • Precipitate the polymer by slowly adding the reaction mixture to a stirred excess of the precipitating solvent (methanol).

    • Filter the precipitated polymer and wash it several times with the precipitating solvent to remove unreacted monomers and initiator.

    • Dry the polymer under vacuum until a constant weight is achieved.

  • Characterization: The synthesized polymer should be characterized using techniques such as Nuclear Magnetic Resonance (NMR) for structural confirmation, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity determination, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of characteristic functional groups.

Drug Loading and Encapsulation Efficiency

This protocol outlines the oil-in-water (o/w) single emulsion solvent evaporation method, commonly used for encapsulating hydrophobic drugs.

  • Materials: Polymer (e.g., this compound-based polymer, PLA, PLGA), drug, organic solvent (e.g., dichloromethane - DCM), aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).

  • Procedure:

    • Dissolve a known amount of the polymer and the drug in the organic solvent.

    • Add the organic phase to the aqueous surfactant solution while sonicating or homogenizing to form an emulsion.

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate.

    • Collect the resulting nanoparticles or microparticles by centrifugation.

    • Wash the particles with deionized water to remove excess surfactant and un-encapsulated drug.

    • Lyophilize the particles to obtain a dry powder.

  • Quantification:

    • Drug Loading (%): (Mass of drug in particles / Total mass of particles) x 100

    • Encapsulation Efficiency (%): (Mass of drug in particles / Initial mass of drug used) x 100

    • To determine the mass of the drug in the particles, a known amount of the drug-loaded particles is dissolved in a suitable solvent, and the drug concentration is measured using a technique like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

In Vitro Drug Release Study

This protocol describes a typical in vitro drug release experiment.

  • Materials: Drug-loaded polymer particles, release medium (e.g., phosphate-buffered saline - PBS, pH 7.4), dialysis membrane (if applicable), temperature-controlled shaker.

  • Procedure:

    • Disperse a known amount of drug-loaded particles in a specific volume of the release medium in a sealed container.

    • Place the container in a shaker incubator set at a physiological temperature (e.g., 37 °C).

    • At predetermined time intervals, withdraw a small aliquot of the release medium.

    • Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

    • Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

    • Calculate the cumulative percentage of drug released over time.

Biocompatibility Assessment: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cytotoxicity.

  • Materials: Cell line (e.g., fibroblasts, endothelial cells), cell culture medium, polymer extract or polymer particles, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilizing agent (e.g., dimethyl sulfoxide - DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Prepare extracts of the polymer by incubating it in the cell culture medium for a defined period (e.g., 24 hours).

    • Remove the old medium from the cells and replace it with different concentrations of the polymer extract or suspensions of polymer particles. Include a positive control (a known cytotoxic agent) and a negative control (cell culture medium only).

    • Incubate the cells with the polymer for a specific duration (e.g., 24, 48, or 72 hours).

    • After incubation, add the MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the negative control.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key processes and relationships relevant to the performance of this compound-based polymers.

Synthesis_of_1_Allylhydantoin_Copolymer M1 This compound Monomer Reaction Free Radical Polymerization M1->Reaction M2 Co-monomer (e.g., Styrene) M2->Reaction Initiator Initiator (AIBN) Initiator->Reaction Solvent Solvent (DMF) Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Polymer Poly(this compound-co-styrene) Precipitation->Polymer

Caption: Synthesis of a this compound-based copolymer via free radical polymerization.

Drug_Encapsulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Polymer Polymer Emulsification Emulsification (Sonication/Homogenization) Polymer->Emulsification Drug Hydrophobic Drug Drug->Emulsification Solvent Organic Solvent (DCM) Solvent->Emulsification Surfactant Surfactant Solution (PVA in Water) Surfactant->Emulsification Evaporation Solvent Evaporation Emulsification->Evaporation Collection Centrifugation & Washing Evaporation->Collection FinalProduct Drug-Loaded Nanoparticles Collection->FinalProduct

Caption: Workflow for drug encapsulation using the single emulsion solvent evaporation method.

In_Vitro_Drug_Release_Pathway Start Drug-Loaded Polymer Matrix Hydration Matrix Hydration & Swelling Start->Hydration Diffusion Drug Diffusion Hydration->Diffusion Erosion Polymer Erosion Hydration->Erosion Release Drug Release into Surrounding Medium Diffusion->Release Erosion->Release

Caption: Signaling pathway of in vitro drug release from a biodegradable polymer matrix.

Conclusion and Future Outlook

This compound-based polymers present an intriguing, yet underexplored, class of materials for drug delivery applications. Their synthesis is adaptable, allowing for the incorporation of various co-monomers to tune their physicochemical properties. The hydantoin moiety itself offers potential for further functionalization and may contribute to favorable biocompatibility, as suggested by preliminary studies on related compounds.

However, a direct and comprehensive performance comparison with established polymers like PLA, PLGA, PEG, and chitosan is currently hampered by the lack of specific data on drug loading, release kinetics, and in-depth biocompatibility for this compound-based polymers in drug delivery contexts.

Future research should focus on:

  • Systematic evaluation of drug loading and encapsulation efficiency for a range of model drugs with varying properties (hydrophilic/hydrophobic).

  • Characterization of in vitro drug release profiles under physiological conditions to understand the release mechanisms.

  • Comprehensive in vitro and in vivo biocompatibility studies to ensure the safety of these polymers and their degradation products.

By systematically addressing these research gaps, the true potential of this compound-based polymers as effective and versatile drug delivery vehicles can be elucidated, potentially leading to the development of novel therapeutic solutions.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1-Allylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of 1-Allylhydantoin, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe and regulatory-compliant laboratory environment.

Hazard and Safety Summary for this compound

Before handling this compound, it is crucial to be aware of its associated hazards to inform safe handling and disposal practices.

Hazard StatementClassificationPrecautionary Measures
H315Causes skin irritationWear protective gloves and clothing. Wash skin thoroughly after handling.[1]
H319Causes serious eye irritationWear eye protection. If in eyes, rinse cautiously with water for several minutes.[1]
H335May cause respiratory irritationAvoid breathing dust. Use only in a well-ventilated area.[1]

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is in line with general guidelines for hazardous chemical waste disposal.[2][3]

1. Waste Identification and Segregation:

  • Any unwanted this compound, including expired material, contaminated labware (e.g., gloves, weighing boats), and solutions, must be treated as hazardous waste.[3]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3][4] Incompatible materials can react, leading to heat generation, fire, or the release of toxic gases.[3]

2. Container Selection and Labeling:

  • Container: Use a chemically compatible container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[2] The container must have a secure, leak-proof lid and be in good condition.[3]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste".[2][3] The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2]

    • The approximate quantity or concentration of the waste.

    • The date of waste generation.

    • The name and contact information of the principal investigator or responsible person.[2]

    • The laboratory room number.[2]

    • Appropriate hazard pictograms (e.g., irritant).[1]

3. Waste Accumulation and Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory where the waste was generated.[4][5]

  • Ensure the storage area is away from general laboratory traffic and incompatible chemicals.

  • Keep the waste container closed at all times, except when adding waste.[3]

4. Disposal of Empty Containers:

  • An empty this compound container is not considered hazardous waste if it has been triple-rinsed with a suitable solvent.[3][4]

  • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.[3]

  • After triple-rinsing and air-drying, deface the original label and dispose of the container in the regular trash or as directed by your institution.[4]

  • Alternatively, rinsed containers can be reused for compatible waste collection after appropriate relabeling.[3]

5. Requesting Waste Pickup:

  • Once the waste container is full or you are ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.[2]

  • Complete any required waste disposal forms accurately and completely, listing all chemical constituents if it is a mixed waste.[2]

Important Considerations:

  • Never dispose of this compound down the sink or in the regular trash.[2][4][6]

  • In case of a spill, contain the material with an absorbent medium and dispose of the cleanup materials as hazardous waste.[7]

  • Always consult your institution's specific hazardous waste disposal guidelines, as regulations can vary.[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G A Waste Generation (Unused this compound, contaminated items) B Is this an empty container? A->B C Triple-rinse with appropriate solvent B->C Yes F Select compatible, sealable container B->F No D Collect rinsate as hazardous waste C->D E Deface label and dispose of container in regular trash C->E D->F G Label as 'Hazardous Waste' with all required information F->G H Store in designated satellite accumulation area G->H I Submit waste pickup request to EHS H->I

Caption: Workflow for this compound Waste Disposal.

References

Personal protective equipment for handling 1-Allylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Allylhydantoin in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Due to these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or holes before use.[2]
Body Protective clothingA lab coat should be worn. For larger quantities or risk of splashing, a chemical-resistant apron or coveralls are recommended.
Eyes & Face Eye and face protectionChemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
Respiratory Respiratory protectionUse only in a well-ventilated area or in a chemical fume hood.[1] If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
Feet Closed-toe shoesWear standard laboratory-appropriate, closed-toe footwear.

Safe Handling and Operational Plan

Strict adherence to the following operational procedures is essential to minimize exposure and ensure safety.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]

  • Handling Procedures:

    • Avoid contact with skin and eyes.[1]

    • Avoid breathing dust or aerosols.[1]

    • Use the minimum amount of substance necessary for the procedure.

    • Keep the container tightly closed when not in use.[1]

Storage and Disposal Plan

Proper storage and disposal are critical for safety and environmental protection.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[4]

  • Keep the container tightly closed to prevent contamination and moisture absorption.[1]

  • Store locked up.[1]

Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, clearly labeled, and sealed container for hazardous solid waste.
Contaminated PPE Dispose of all single-use PPE (gloves, etc.) that has come into contact with this compound as hazardous waste.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the container in accordance with institutional guidelines.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical help.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_procedure Experimental Procedure cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don appropriate PPE A->B C Work in a chemical fume hood B->C D Weigh/handle this compound C->D E Perform experiment D->E F Decontaminate work area E->F G Segregate and label hazardous waste F->G H Doff PPE correctly G->H I Wash hands thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Allylhydantoin
Reactant of Route 2
Reactant of Route 2
1-Allylhydantoin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.